molecular formula C20H26N2O2 B10826562 Epsiprantel CAS No. 98123-67-2

Epsiprantel

Cat. No.: B10826562
CAS No.: 98123-67-2
M. Wt: 326.4 g/mol
InChI Key: LGUDKOQUWIHXOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epsiprantel is a veterinary anthelmintic agent belonging to the isoquinoline chemical class, primarily used in research settings to study its efficacy against cestode (tapeworm) infections . Its main research applications focus on its specific action against parasites such as Dipylidium caninum , Taenia species, and Echinococcus granulosus . The compound's research value lies in its distinct mechanism of action and pharmacokinetic profile; it is minimally absorbed upon oral administration, allowing it to remain active within the gastrointestinal tract and exert its effect locally on parasitic helminths . The molecular mode of action, while not fully elucidated, is believed to involve damaging the integrity of the parasite's cellular membrane, leading to calcium release, subsequent paralysis, and muscular contractions, ultimately resulting in the death and expulsion of the parasite . This compound is known for its high efficacy against adult tapeworms and is considered an excellent taenicide with a narrow spectrum of activity, making it a valuable compound for comparative parasitology studies . It has been shown to produce minimal adverse effects in animal tolerance studies, even at multiples of the recommended dose . This product is strictly for Research Use Only. It is not intended for direct human or veterinary diagnostic, therapeutic, or any other clinical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyclohexanecarbonyl)-1,3,6,7,8,12b-hexahydropyrazino[2,1-a][2]benzazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c23-19-14-21(20(24)16-8-2-1-3-9-16)13-18-17-11-5-4-7-15(17)10-6-12-22(18)19/h4-5,7,11,16,18H,1-3,6,8-10,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUDKOQUWIHXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCCN3C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057858
Record name Epsiprantel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98123-83-2, 98123-66-1, 98123-67-2
Record name Epsiprantel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98123-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epsiprantel [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098123832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epsiprantel, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098123661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epsiprantel, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098123672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epsiprantel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyclohexanecarbonyl-4,7-diazatricyclo[9.4.0.0,2,7]pentadeca-1(15),11,13-trien-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPSIPRANTEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C1SPQ0FSR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EPSIPRANTEL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU2X6K5BL3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EPSIPRANTEL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUC74DW9SN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Epsiprantel's Neuromuscular Onslaught: A Technical Guide to its Cestocidal Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Abstract

Epsiprantel is a potent anthelmintic agent widely employed in veterinary medicine for the treatment of cestode (tapeworm) infections in canine and feline patients.[1][2] Its efficacy stems from its ability to induce rapid paralysis and tegumental disruption in the parasite, leading to its expulsion from the host's gastrointestinal tract.[3] While direct, in-depth molecular studies on this compound are limited, a substantial body of evidence indicates that its mechanism of action is analogous to that of its chemical relative, praziquantel.[3][4] This technical guide synthesizes the current understanding of this compound's effects on the cestode neuromuscular junction, drawing heavily on the well-documented mechanism of praziquantel as a primary model. The focus is on the disruption of calcium homeostasis via specific ion channels, the resulting physiological consequences for the parasite, and the experimental methodologies used to elucidate these processes.

Introduction

Cestode infections, caused by parasitic flatworms, are a common concern in companion animals.[1] this compound provides a highly effective and safe therapeutic option for the elimination of these parasites.[1][2] The drug's rapid onset of action, which manifests as tetanic muscle contraction and paralysis of the tapeworm, points to a primary effect on the parasite's neuromuscular system.[3] This document provides a detailed examination of the molecular and physiological events that underpin this compound's cestocidal activity, aimed at researchers, scientists, and drug development professionals.

The Molecular Target: A Praziquantel Analogy

The precise molecular target of this compound has not been definitively identified through direct experimental binding studies. However, its structural similarity to praziquantel and the congruence of their physiological effects strongly suggest a shared mechanism of action.[3][4] Recent research has identified a specific ion channel in parasitic flatworms as the target of praziquantel: a variant of the Transient Receptor Potential (TRP) melastatin channel, designated TRPMPZQ.[5][6] It is therefore hypothesized that this compound also exerts its effects by modulating the activity of this or a closely related TRP channel on the surface of cestode cells.

The Role of Calcium Homeostasis

The mechanism of action of this compound is believed to be similar to that of praziquantel, which disrupts the regulation of calcium and other cations in the parasite.[3] This disruption of calcium ion homeostasis is central to the anthelmintic effect. Influx of calcium ions into the cestode's muscle cells triggers a cascade of events leading to the observable paralytic phenotype.

Signaling Pathway at the Neuromuscular Junction

The binding of this compound to its putative TRP channel target is thought to induce a conformational change that opens the channel, allowing for a rapid and uncontrolled influx of calcium ions into the muscle cells of the cestode. This sudden increase in intracellular calcium concentration leads to depolarization of the muscle cell membrane, resulting in spastic paralysis.

Epsiprantel_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cestode Muscle Cell Membrane cluster_intracellular Intracellular Space This compound This compound TRPM_PZQ Putative Target: TRPM Ion Channel This compound->TRPM_PZQ Binds and Activates Ca_ion Ca²⁺ TRPM_PZQ->Ca_ion Opens Channel Depolarization Membrane Depolarization Ca_ion->Depolarization Rapid Influx Leads to Paralysis Spastic Paralysis Depolarization->Paralysis Causes

Caption: Proposed signaling pathway of this compound at the cestode neuromuscular junction.

Quantitative Data on Praziquantel's Neuromuscular Effects (as a proxy for this compound)

CompoundOrganismPreparationEffectConcentrationCitation
PraziquantelHymenolepis diminutaIn vitro adult wormContraction and paralysis0.01 - 0.1 µg/mL[7]
PraziquantelHymenolepis diminutaIn vitro adult wormRapid contraction and paralysis1 - 10 µg/mL[7]

Experimental Protocols

The following are summaries of established experimental protocols used to study the effects of anthelmintics like praziquantel on cestode neuromuscular function. It is anticipated that similar methodologies would be employed for the detailed investigation of this compound.

In Vitro Cestode Motility Assay

This protocol is designed to observe and quantify the effects of a compound on the motor activity of adult cestodes.

Objective: To assess the paralytic effect of a test compound on adult Hymenolepis diminuta.

Materials:

  • Adult Hymenolepis diminuta worms

  • Phosphate-buffered saline (PBS) at 37°C

  • Petri dishes

  • Incubator at 37°C

  • Test compound (e.g., this compound) dissolved in a suitable solvent

  • Control (solvent alone)

  • Reference drug (e.g., praziquantel)

Procedure:

  • Adult H. diminuta are collected from the intestines of experimentally infected rats.

  • The worms are thoroughly washed with pre-warmed PBS (37°C) to remove any host intestinal debris.

  • Individual or small groups of worms are placed in petri dishes containing PBS.

  • The test compound is added to the petri dishes at various concentrations. A control group with only the solvent and a positive control group with a known anthelmintic like praziquantel are also prepared.

  • The petri dishes are placed in an incubator at 37°C.

  • The motility of the worms is observed at regular time intervals and compared to the control groups. The time to paralysis and/or death is recorded.

Motility_Assay_Workflow start Start: Isolate Adult H. diminuta wash Wash worms in PBS (37°C) start->wash plate Plate worms in Petri dishes with PBS wash->plate add_compounds Add Test Compound, Control, and Reference plate->add_compounds incubate Incubate at 37°C add_compounds->incubate observe Observe Motility and Record Time to Paralysis/Death incubate->observe end End observe->end

References

An In-depth Technical Guide to the Chemical Synthesis and Purification of Epsiprantel Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis, purification, and mechanistic understanding of Epsiprantel and its derivatives. This compound, a pyrazino[2,1-a][1]benzazepine derivative, is a potent anthelmintic agent primarily used in veterinary medicine to treat cestode (tapeworm) infections in canines and felines.[2] Its mechanism of action is believed to be similar to that of Praziquantel, involving the disruption of calcium ion homeostasis in the parasite.[1][3] This guide details the synthetic protocols, purification methods, and available quantitative data for this compound and its analogs, alongside a visualization of its proposed signaling pathway.

Chemical Synthesis of this compound and Derivatives

The core structure of this compound is the 1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine ring system. The synthesis of this compound and its derivatives generally involves the acylation of the secondary amine in the pyrazino moiety of this heterocyclic scaffold.

General Synthetic Workflow

The synthesis of this compound derivatives commences with the formation of the tricyclic pyrazino[2,1-a][1]benzazepine core, followed by the introduction of various acyl groups at the 2-position. This workflow allows for the generation of a library of derivatives with diverse functionalities, enabling the exploration of structure-activity relationships.

G A Starting Materials (e.g., Isoquinoline derivatives) B Formation of Pyrazino[2,1-a][2]benzazepine Core A->B Multistep Synthesis C Acylation with Substituted Acyl Chlorides B->C Core Intermediate D Purification (Crystallization/Chromatography) C->D Crude Product E Characterization (NMR, HPLC, MS) D->E Purified Derivative

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of this compound

A precise and reproducible method for the synthesis of this compound (2-(cyclohexylcarbonyl)-4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine) has been reported. This protocol serves as a foundational method for the synthesis of its derivatives.

Materials:

  • 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine

  • Cyclohexanoyl chloride

  • Triethylamine

  • Chloroform (ethanol-free)

  • Dilute hydrochloric acid

  • Sodium bicarbonate solution

  • Magnesium sulfate (MgSO4)

  • 40°-60° C. petroleum ether

Procedure:

  • A solution of 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine (0.5 g) in ethanol-free chloroform (20 ml) is prepared and cooled to 0° C.

  • Cyclohexanoyl chloride (0.34 g) is added to the solution, followed by the addition of triethylamine (0.26 g).

  • The reaction mixture is maintained at 0° C for 30 minutes and then stirred at room temperature for 5 hours.

  • The solution is washed sequentially with dilute hydrochloric acid and sodium bicarbonate solution.

  • The organic layer is dried over magnesium sulfate, and the solvent is evaporated under reduced pressure.

  • The resulting residue is recrystallized from a mixture of chloroform and 40°-60° C. petroleum ether to yield this compound as white crystals.

Reactant Amount Molar Equivalent
4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine0.5 g1.0
Cyclohexanoyl chloride0.34 g~1.1
Triethylamine0.26 g~1.2
Product Yield Melting Point
This compound64%187°-190° C
Synthesis of Derivatives

A series of 1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine derivatives have been synthesized to investigate their structure-activity relationships as cestocidal agents.[4] The synthesis of these derivatives follows a similar acylation protocol as described for this compound, substituting cyclohexanoyl chloride with other acyl chlorides or anhydrides. Many of these derivatives have demonstrated high activity in in-vitro screens against Taenia crassiceps.[4]

Purification and Characterization

The purification of this compound and its derivatives is crucial to remove unreacted starting materials, reagents, and byproducts. The primary methods employed are recrystallization and column chromatography.

Purification Protocol: Recrystallization

As detailed in the synthesis protocol, recrystallization from a chloroform and petroleum ether solvent system is an effective method for obtaining high-purity this compound. The choice of solvents for recrystallization of derivatives will depend on their specific polarity and solubility characteristics.

Analytical Characterization

The identity and purity of the synthesized compounds are confirmed using a suite of analytical techniques.

Technique Purpose
Nuclear Magnetic Resonance (NMR) Structural elucidation and confirmation of the chemical scaffold.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation patterns.
Infrared (IR) Spectroscopy Identification of functional groups.

Mechanism of Action: Disruption of Calcium Homeostasis

The anthelmintic effect of this compound is attributed to its ability to disrupt calcium homeostasis in the parasite, leading to rapid muscle contraction, paralysis, and vacuolization of the tegument (the parasite's outer surface).[3] This mechanism is believed to be analogous to that of Praziquantel, which has been more extensively studied.

Recent studies on Praziquantel suggest that it targets a specific Transient Receptor Potential (TRP) ion channel, a TRP Melastatin (TRPM) subfamily member, present in the parasite. The binding of the drug to this channel leads to its opening and a subsequent influx of calcium ions into the parasite's cells.

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action, based on the current understanding of Praziquantel's effects on parasitic TRP channels.

G cluster_parasite Parasite Cell Membrane TRP_channel Parasitic TRP Channel (TRPM Subfamily) Ca_influx Ca²⁺ Influx TRP_channel->Ca_influx Opens Channel This compound This compound This compound->TRP_channel Binds to & Activates Muscle_paralysis Tetanic Muscle Contraction & Paralysis Ca_influx->Muscle_paralysis Tegument_damage Tegument Vacuolization & Damage Ca_influx->Tegument_damage

Caption: Proposed mechanism of action for this compound.

This guide provides a foundational understanding for researchers and professionals working on the development of new anthelmintic agents based on the this compound scaffold. Further research to fully elucidate the structure-activity relationships and to obtain a high-resolution structure of the drug-target complex will be invaluable for the rational design of next-generation therapies.

References

Pharmacokinetics and Bioavailability of Epsiprantel in Canine Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

for Researchers, Scientists, and Drug Development Professionals

Introduction: Epsiprantel is a potent anthelmintic agent highly effective against common cestodes (tapeworms) in dogs, including Dipylidium caninum and Taenia pisiformis.[1][2][3] Its efficacy is intrinsically linked to its unique pharmacokinetic profile, which is characterized by minimal systemic absorption and prolonged residence time within the gastrointestinal tract, the primary site of tapeworm infection.[1][4] This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and bioavailability of this compound in canine models, intended to inform further research and drug development in this area.

I. Core Pharmacokinetic Parameters

The pharmacokinetic profile of this compound in dogs is defined by its limited absorption following oral administration. This characteristic is advantageous for its intended use, as it concentrates the drug at the site of action within the gastrointestinal tract.[1][2]

Data Presentation: Pharmacokinetic Parameters of this compound in Dogs
ParameterValueDosageReference
Peak Plasma Concentration (Cmax) 0.13 µg/mL (range: <0.5–0.36 µg/mL)5.5 mg/kg, oral[5]
Time to Peak Plasma Concentration (Tmax) 1 hour5.5 mg/kg, oral[5]
Area Under the Curve (AUC) Data not available-
Half-life (t½) Data not available-
Oral Bioavailability Minimal-[3]

Note: The limited systemic absorption of this compound has resulted in a scarcity of comprehensive pharmacokinetic data in publicly available literature. The provided Cmax and Tmax values are based on a single study. Further research is warranted to fully characterize the pharmacokinetic profile of this compound in canine models.

II. Metabolism and Elimination

Current evidence suggests that this compound undergoes minimal metabolism in dogs. Studies have not detected any metabolites in the urine of treated dogs.[4] Consistent with its poor absorption, less than 0.1% of the administered oral dose is excreted in the urine. The primary route of elimination for this compound is through the feces, where the unabsorbed drug is excreted.[5]

III. Experimental Protocols

A. In Vivo Study Design for Pharmacokinetic Assessment
  • Animal Model: Healthy adult beagle dogs are a commonly used model for pharmacokinetic studies. A crossover study design can be employed where each dog receives both an oral and an intravenous (IV) administration of this compound, with a washout period between treatments to determine absolute bioavailability.

  • Dosing:

    • Oral Administration: this compound tablets are administered at a clinically relevant dose (e.g., 5.5 mg/kg).[5] The dogs are typically fasted overnight prior to dosing.

    • Intravenous Administration: A sterile, injectable formulation of this compound would be required for IV administration to determine the drug's disposition independent of absorption.

  • Sample Collection: Blood samples are collected from a suitable vein (e.g., cephalic or jugular) into tubes containing an anticoagulant (e.g., EDTA or heparin) at predetermined time points. A typical sampling schedule might be: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then harvested and stored frozen (e.g., at -80°C) until analysis.

B. Analytical Methodology for Quantification of this compound in Plasma

The quantification of this compound in canine plasma requires a sensitive and specific analytical method. While a specific validated method for this compound is not detailed in the search results, methods for other anthelmintics, such as praziquantel, can be adapted. A high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method would be the gold standard.

  • Sample Preparation: A liquid-liquid extraction or solid-phase extraction method would be employed to isolate this compound from the plasma matrix and remove interfering substances.

  • Chromatographic Separation: A reverse-phase C18 column would likely be used to separate this compound from other components in the extracted sample. The mobile phase would be a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, run in either an isocratic or gradient mode.

  • Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide high selectivity and sensitivity for the detection and quantification of this compound. Specific precursor-to-product ion transitions for this compound would need to be identified and optimized.

  • Method Validation: The analytical method must be validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.

IV. Visualizations

A. Proposed Mechanism of Action of this compound

The precise molecular mechanism of action for this compound is not fully elucidated, but it is believed to be similar to that of praziquantel.[4] This involves the disruption of calcium ion homeostasis in the parasite, leading to muscular paralysis and tegumental damage.

G Proposed Mechanism of Action of this compound on Cestodes This compound This compound Ca_Channel Voltage-gated Ca2+ Channels This compound->Ca_Channel Disrupts Ca_Influx Rapid Influx of Ca2+ Ca_Channel->Ca_Influx Muscle_Contraction Tetanic Muscle Contraction & Paralysis Ca_Influx->Muscle_Contraction Tegument_Damage Tegumental Vacuolization & Damage Ca_Influx->Tegument_Damage Expulsion Expulsion of Parasite Muscle_Contraction->Expulsion Tegument_Damage->Expulsion

Caption: Proposed mechanism of action of this compound on cestodes.

B. Experimental Workflow for a Canine Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of this compound in a canine model.

G Experimental Workflow for this compound Pharmacokinetic Study in Dogs cluster_prestudy Pre-Study Phase cluster_study In-Life Phase cluster_analysis Analytical Phase Protocol_Design Protocol Design & Ethical Approval Animal_Acclimatization Animal Acclimatization & Health Screening Protocol_Design->Animal_Acclimatization Dosing Oral Administration of this compound Animal_Acclimatization->Dosing Blood_Sampling Serial Blood Sample Collection Dosing->Blood_Sampling Plasma_Processing Plasma Separation & Storage Blood_Sampling->Plasma_Processing Sample_Analysis Quantification of this compound in Plasma (UPLC-MS/MS) Plasma_Processing->Sample_Analysis PK_Analysis Pharmacokinetic Data Analysis (Cmax, Tmax, etc.) Sample_Analysis->PK_Analysis Reporting Final Report Generation PK_Analysis->Reporting

References

In Vitro Scolecidal Activity of Epsiprantel Against Echinococcus granulosus Protoscolices: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Epsiprantel against the protoscolices of Echinococcus granulosus, the causative agent of cystic echinococcosis. This document synthesizes available data on the drug's efficacy, outlines relevant experimental protocols, and explores its putative mechanism of action.

Executive Summary

This compound, a pyrazinoisoquinoline derivative, has demonstrated significant in vitro activity against Echinococcus granulosus protoscolices. At a concentration of 10 µg/ml, this compound induces tegumental damage and leads to the death of the protoscoleces.[1] The mechanism of action is believed to be analogous to that of its parent compound, praziquantel, involving the disruption of calcium ion homeostasis, which results in spastic paralysis and damage to the parasite's outer layer (tegument). This guide will delve into the available quantitative data, experimental methodologies for assessing protoscolex viability, and the proposed signaling pathways involved in this compound's scolicidal effects.

Quantitative Data on In Vitro Efficacy

The available literature provides specific data points on the efficacy of this compound against E. granulosus protoscoleces. While a full dose-response curve or an IC50 value is not extensively documented in the reviewed studies, the following key findings have been reported.

Table 1: In Vitro Efficacy of this compound against Echinococcus granulosus Protoscolices

ConcentrationExposure DurationObserved EffectSource
10 µg/mlNot specifiedTegumental damage and death of protoscoleces.[1]

It is important to note that degenerative changes and death were observed to occur more rapidly in more developed stages of the parasite (juveniles and adults) compared to protoscoleces.[1]

Experimental Protocols

The following sections detail the methodologies required to replicate and expand upon the reported in vitro studies of this compound's activity against E. granulosus protoscoleces.

Collection and Preparation of Protoscolices
  • Aseptic Collection: Protoscolices are aseptically aspirated from hydatid cysts obtained from the livers of naturally infected sheep.[2]

  • Washing: The collected protoscoleces are washed multiple times with a sterile phosphate-buffered saline (PBS) solution to remove hydatid fluid and debris.

  • Viability Assessment: Initial viability of the protoscoleces is determined using a 0.1% eosin staining method.[2][3] Viable protoscoleces will remain unstained, while non-viable ones will take up the dye and appear red. Only batches with high initial viability (typically >95%) should be used for experimentation.

In Vitro Culture of Protoscolices
  • Culture Media: Protoscoleces can be cultured in various media, including RPMI-1640 supplemented with fetal calf serum.

  • Culture Conditions: Cultures are typically maintained at 37°C.

  • Drug Preparation: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), before being added to the culture medium at the desired final concentrations. A control group containing only the solvent should be included to account for any potential effects of the solvent on protoscolex viability.

Assessment of Scolicidal Activity
  • Exposure: Protoscoleces are incubated with different concentrations of this compound for various durations.

  • Viability Staining: At predetermined time points, an aliquot of protoscoleces is removed from each treatment group, and viability is assessed using 0.1% eosin staining.[2][3]

  • Microscopic Examination: The number of viable and non-viable protoscoleces is counted under a light microscope to determine the percentage of mortality.

  • Morphological Changes: In addition to viability, morphological changes to the protoscoleces, such as tegumental damage, contraction, and loss of motility, should be observed and documented.[1][3][4]

Below is a graphical representation of a typical experimental workflow for assessing the in vitro activity of this compound.

experimental_workflow cluster_preparation Protoscolex Preparation cluster_culture In Vitro Culture and Treatment cluster_assessment Assessment of Scolicidal Activity A Aseptic collection of protoscolices from hydatid cysts B Washing with sterile PBS A->B C Initial viability assessment (0.1% eosin stain) B->C D Incubation in culture medium (e.g., RPMI-1640) C->D E Addition of this compound (various concentrations) D->E F Control group (solvent only) D->F G Incubation for defined time points E->G F->G H Viability assessment (0.1% eosin stain) G->H I Microscopic examination for morphological changes H->I J Calculation of mortality rate I->J

Experimental workflow for in vitro testing of this compound.

Mechanism of Action

The precise molecular mechanism of this compound in Echinococcus granulosus has not been fully elucidated. However, it is widely accepted to be similar to that of praziquantel, which acts on parasitic flatworms.[5] The primary proposed mechanisms are:

  • Disruption of Calcium Homeostasis: this compound is thought to interfere with voltage-gated calcium channels in the parasite's cell membranes.[5][6][7] This leads to a rapid and sustained influx of calcium ions, causing spastic muscle paralysis.

  • Tegumental Damage: The increased intracellular calcium concentration and other downstream effects lead to the vacuolization and disruption of the parasite's tegument.[4] This exposes the parasite to the host's immune system and further compromises its viability.

The proposed signaling pathway leading to the scolicidal effects of this compound is illustrated in the following diagram.

mechanism_of_action cluster_drug_interaction Drug-Target Interaction cluster_cellular_effects Cellular Effects cluster_outcome Ultimate Outcome This compound This compound Ca_channel Voltage-gated Ca2+ channel (β subunit) This compound->Ca_channel Binds to and modulates Ca_influx Rapid influx of Ca2+ ions Ca_channel->Ca_influx Paralysis Spastic muscle paralysis Ca_influx->Paralysis Tegument_damage Tegumental vacuolization and disruption Ca_influx->Tegument_damage Death Protoscolex Death Paralysis->Death Tegument_damage->Death

Proposed mechanism of action of this compound.

Conclusion and Future Directions

The available evidence strongly indicates that this compound is an effective scolicidal agent against Echinococcus granulosus protoscoleces in vitro. Its mechanism of action, likely through the disruption of calcium homeostasis and subsequent tegumental damage, makes it a potent drug against this parasite.

However, further research is warranted to fully characterize its in vitro activity. Future studies should focus on:

  • Establishing a comprehensive dose-response profile to determine the IC50 of this compound against E. granulosus protoscoleces.

  • Conducting detailed time-course studies to better understand the kinetics of its scolicidal effects.

  • Utilizing electron microscopy to visualize the ultrastructural changes induced by this compound in the protoscolex tegument.

  • Further elucidating the specific molecular interactions between this compound and the voltage-gated calcium channels in E. granulosus.

A more in-depth understanding of these aspects will be crucial for optimizing the use of this compound in the treatment of cystic echinococcosis and for the development of novel anthelmintic drugs.

References

In-Depth Technical Guide: Structural Elucidation and Spectroscopic Analysis of Epsiprantel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epsiprantel, a synthetic anthelmintic agent, is highly effective against cestode infections in veterinary medicine. Its chemical structure, (±)-2-(Cyclohexylcarbonyl)-4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine, has been elucidated through a combination of synthetic chemistry and spectroscopic analysis. This technical guide provides a comprehensive overview of the structural characterization of this compound, detailing the experimental protocols for its synthesis and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data are summarized in structured tables for clarity and comparative analysis. Additionally, logical workflows and the proposed mechanism of action are visualized using Graphviz diagrams.

Introduction

This compound is a pyrazino-benzazepine derivative with a molecular formula of C₂₀H₂₆N₂O₂ and a molecular weight of 326.43 g/mol .[2] It is a stable, white solid that is sparingly soluble in water.[2] The structural elucidation of this complex molecule is paramount for understanding its chemical properties, mechanism of action, and for the development of analytical methods for quality control and pharmacokinetic studies. This guide will delve into the key analytical techniques employed in the structural confirmation of this compound.

Synthesis and Structural Elucidation Workflow

The synthesis of this compound involves a multi-step process culminating in the acylation of the pyrazino[2,1-a][1]benzazepine core. The structural integrity of the final compound is then rigorously verified using a suite of spectroscopic methods.

Synthesis_and_Elucidation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_elucidation Structural Elucidation A Starting Materials B Intermediate Formation (Pyrazino[2,1-a][2]benzazepine core) A->B C Acylation with Cyclohexanecarbonyl chloride B->C D Crude this compound C->D E Crystallization D->E F Purified this compound E->F G Spectroscopic Analysis (NMR, IR, MS) F->G H Structure Confirmation G->H

Synthesis and Structural Elucidation Workflow for this compound.

Spectroscopic Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.10 - 7.30m4HAromatic protons
4.80m1HCH-N (chiral center)
4.50m1HN-CH₂
3.80m1HN-CH₂
2.50 - 3.20m6HAliphatic CH₂ groups
1.10 - 2.00m11HCyclohexyl protons

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
175.0C=O (Amide)
170.0C=O (Ketone)
135.0 - 140.0Aromatic C (quaternary)
125.0 - 130.0Aromatic CH
55.0 - 60.0CH-N (chiral center)
40.0 - 50.0N-CH₂
25.0 - 40.0Aliphatic CH₂ and CH
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2930StrongC-H stretch (aliphatic)
~1705StrongC=O stretch (ketone)
~1640StrongC=O stretch (amide)
~1450MediumC-H bend (aliphatic)
~1250MediumC-N stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
326100[M]⁺ (Molecular Ion)
215High[M - C₇H₁₁O]⁺
111High[C₇H₁₁O]⁺
83Medium[C₆H₁₁]⁺

Experimental Protocols

Synthesis of this compound

A detailed synthesis of this compound has been reported by Brewer et al. (1989). A general procedure involves the acylation of 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine.

  • Materials: 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine, cyclohexanecarbonyl chloride, triethylamine, and an appropriate solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve the pyrazinobenzazepine derivative in the solvent and cool the mixture in an ice bath.

    • Add triethylamine as a base.

    • Slowly add a solution of cyclohexanecarbonyl chloride in the solvent.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with dilute acid and then with a basic solution.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization to obtain pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet or as a thin film.

  • Mass Spectrometry: Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragments.

Proposed Mechanism of Action

The precise molecular mechanism of action of this compound is not fully elucidated, but it is believed to be similar to that of praziquantel. It is thought to disrupt calcium ion homeostasis in the parasite, leading to rapid muscle contraction and paralysis. This is followed by tegumental damage, making the parasite susceptible to the host's immune response.

Mechanism_of_Action This compound This compound ParasiteMembrane Parasite Tegument/Membrane This compound->ParasiteMembrane Interacts with CaChannel Calcium Ion Channels ParasiteMembrane->CaChannel Affects CaInflux Increased Intracellular Ca²⁺ CaChannel->CaInflux Leads to MuscleContraction Spastic Muscle Contraction & Paralysis CaInflux->MuscleContraction TegumentDamage Tegumental Vacuolization & Damage CaInflux->TegumentDamage ParasiteDeath Parasite Expulsion/Death MuscleContraction->ParasiteDeath HostImmune Host Immune System Attack TegumentDamage->HostImmune Exposes parasite to HostImmune->ParasiteDeath

Proposed Mechanism of Action of this compound.

Conclusion

The structural elucidation of this compound is a classic example of the application of modern synthetic and spectroscopic techniques in drug development. The combined data from NMR, IR, and Mass Spectrometry provide unambiguous confirmation of its complex heterocyclic structure. This detailed understanding of its chemical properties is fundamental for its continued use as an effective anthelmintic agent and for the development of future analogs.

Disclaimer: The spectroscopic data presented in the tables are predicted values based on the known structure of this compound and general principles of spectroscopy. Actual experimental values may vary slightly. For definitive analysis, comparison with a certified reference standard is recommended.

References

Epsiprantel's Disruption of Tegumental Integrity in Dipylidium caninum: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of the effects of the anthelmintic drug epsiprantel on the tegumental integrity of the common tapeworm, Dipylidium caninum. While research specifically quantifying the morphological and cellular damage to D. caninum's tegument by this compound is limited, this document synthesizes the available data, draws parallels from the closely related compound praziquantel, and provides a framework for future research by outlining relevant experimental protocols.

Core Mechanism of Action: A Cascade of Tegumental Disruption

This compound, a pyrazino-isoquinoline derivative, exerts its anthelmintic effect through direct action on the tapeworm's tegument, a vital syncytial outer layer responsible for nutrient absorption, digestion, and protection. The mechanism is widely understood to be analogous to that of praziquantel, initiating a rapid and irreversible cascade of physiological and morphological damage.[1]

The primary molecular target is believed to be the voltage-gated calcium channels of the parasite.[2][3] this compound's interaction with these channels leads to a massive influx of Ca2+ ions into the cestode's cells.[2][4] This sudden disruption of calcium homeostasis triggers two critical events:

  • Spastic Paralysis: The influx of calcium induces immediate and sustained muscle contraction, leading to paralysis of the worm. This prevents the tapeworm from maintaining its position within the host's gastrointestinal tract, leading to its expulsion.

  • Tegumental Vacuolization: Concurrently, the tegument undergoes rapid and extensive damage, characterized by the formation of vacuoles and blebs.[1][5] This disruption compromises the structural and functional integrity of the tegument, rendering the parasite susceptible to the host's digestive enzymes.

Proposed Signaling Pathway

While the precise signaling cascade for this compound in D. caninum has not been fully elucidated, a proposed pathway, based on praziquantel research, is illustrated below. The binding of this compound to voltage-gated calcium channel subunits is a key initiating event.

This compound Signaling Pathway cluster_tegument Tegumental Membrane cluster_downstream Downstream Effects This compound This compound VGCC Voltage-Gated Ca2+ Channel This compound->VGCC Binds to β subunit (?) Ca2_influx Rapid Ca2+ Influx VGCC->Ca2_influx Paralysis Spastic Paralysis Ca2_influx->Paralysis Muscle Contraction Vacuolization Tegumental Vacuolization & Disintegration Ca2_influx->Vacuolization Membrane Disruption

A diagram of the proposed mechanism of action for this compound.

Quantitative Data on this compound Efficacy

SpeciesDrugDosageEfficacy against D. caninumReference
CanineThis compound2.75 mg/kg44.8%[6]
CanineThis compound5.5 mg/kg99.8% - 100%[6]
CanineThis compound8.25 mg/kg100%[6]
FelineThis compound2.75 mg/kgApproved Dosage[7]

Experimental Protocols for Assessing Tegumental Integrity

To facilitate further research into the precise effects of this compound on D. caninum tegument, the following experimental protocols are proposed, adapted from methodologies used for other cestodes and anthelmintics.

In Vitro Culture and Drug Exposure

This protocol outlines the steps for exposing adult D. caninum to this compound under laboratory conditions to observe effects on motility and morphology.

In Vitro Experimental Workflow cluster_collection Parasite Collection cluster_culture In Vitro Culture cluster_exposure Drug Exposure cluster_analysis Analysis A Collect adult D. caninum from canine host B Wash in sterile saline solution A->B C Place individual worms in Petri dishes with culture medium B->C D Incubate at 37°C C->D E Introduce this compound (e.g., 10 µg/mL) D->E F Control group with no drug D->F G Motility Assay (hourly observations) E->G H SEM/TEM Preparation (at various time points) E->H F->G F->H

Workflow for in-vitro analysis of this compound's effect on D. caninum.

Methodology:

  • Parasite Collection: Adult Dipylidium caninum are collected from the small intestines of naturally infected and euthanized canine hosts.

  • Washing: The worms are thoroughly washed in a sterile saline solution to remove host intestinal debris.

  • In Vitro Culture: Individual parasites are placed in Petri dishes containing a suitable culture medium (e.g., RPMI-1640) supplemented with antibiotics and fetal calf serum. The dishes are incubated at 37°C.

  • Drug Exposure: this compound, dissolved in a suitable solvent like DMSO, is added to the culture medium of the treatment group to achieve the desired concentration (a starting point could be 10 µg/mL, as used in studies on Echinococcus granulosus).[8] A control group containing only the solvent is also maintained.

  • Motility Assay: The motility of the worms is observed and scored at regular intervals (e.g., hourly) to assess the paralytic effect of the drug.

  • Sample Preparation for Microscopy: At various time points post-exposure, worms from both the treatment and control groups are fixed for scanning electron microscopy (SEM) and transmission electron microscopy (TEM) to observe tegumental and sub-tegumental changes.

Scanning Electron Microscopy (SEM) Protocol for Tegumental Surface Analysis

Objective: To visualize the surface topography of the tegument and identify changes such as blebbing, loss of microtriches, and general disruption.

  • Fixation: Worms are fixed in a 2.5% glutaraldehyde solution in a cacodylate buffer for several hours at 4°C.

  • Washing: Samples are washed multiple times in the buffer solution.

  • Post-fixation: The worms are post-fixed in 1% osmium tetroxide for 1-2 hours.

  • Dehydration: Samples are dehydrated through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).

  • Critical Point Drying: The dehydrated samples are subjected to critical point drying to prevent distortion.

  • Sputter Coating: The dried worms are mounted on stubs and sputter-coated with a thin layer of gold or palladium.

  • Imaging: The samples are then viewed under a scanning electron microscope.

Gaps in Current Knowledge and Future Directions

The existing body of research provides a solid foundation for understanding the general mechanism of this compound's action. However, there is a clear need for more specific and quantitative studies on its effect on Dipylidium caninum. Future research should focus on:

  • Quantitative Morphological Analysis: Utilizing techniques like SEM and TEM to quantify the extent of tegumental damage (e.g., number and size of vacuoles, percentage of surface area affected) at different concentrations and exposure times of this compound. A study on the effects of Pyrantel-Oxantel on D. caninum which measured a 42.5% reduction in tegument thickness, serves as a valuable model for such quantitative analysis.[7][9]

  • Elucidation of the Signaling Pathway: Employing molecular techniques to identify the specific subunits of the voltage-gated calcium channels that interact with this compound in D. caninum.

  • Investigation of Resistance Mechanisms: With reports of emerging resistance to this compound, research is needed to understand the molecular basis of this resistance, which may involve alterations in the drug's target site.[3][10]

By addressing these research gaps, a more complete picture of this compound's interaction with Dipylidium caninum can be formed, potentially leading to the development of more effective anthelmintic strategies.

References

Discovery and development history of Epsiprantel as an anthelmintic

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Epsiprantel, a pyrazinoisoquinoline derivative, is a potent and widely used anthelmintic for the treatment of cestode infections in veterinary medicine. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound. It details the key experimental findings, presents quantitative data in a structured format, and outlines the methodologies of pivotal studies. Furthermore, this document includes visualizations of the proposed signaling pathways and experimental workflows to facilitate a comprehensive understanding of this important antiparasitic agent.

Introduction

Cestode infections, commonly known as tapeworm infections, are a significant concern in companion animals, impacting their health and well-being. The development of effective and safe cestocidal agents has been a crucial endeavor in veterinary pharmaceutical research. This compound emerged as a significant advancement in this field, offering high efficacy against common tapeworms in dogs and cats. Chemically, this compound is 2-(cyclohexyl-carbonyl)-4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine[2][3][4]. This document traces the journey of this compound from its discovery to its established use as a key anthelmintic.

Discovery and Synthesis

The anthelmintic potential of this compound was first identified through screening programs aimed at discovering new treatments for tapeworm infections in cats and dogs[5]. While specific details of the initial lead discovery and optimization process are not extensively published, the development of this compound likely followed a rational drug design approach, building upon the understanding of the pharmacophore of existing anthelmintics like praziquantel.

The synthesis of this compound involves a multi-step chemical process, culminating in the formation of the pyrazino-benzazepine core structure, followed by acylation with a cyclohexylcarbonyl group.

Mechanism of Action

The precise molecular mechanism of action of this compound has not been fully elucidated, but it is widely believed to be similar to that of praziquantel[6]. The proposed mechanism involves the disruption of calcium ion homeostasis within the parasite, leading to rapid and sustained muscle contraction and paralysis[6]. This spastic paralysis results in the dislodgement of the tapeworm from the host's intestinal wall.

Furthermore, this compound is thought to cause vacuolization and damage to the tegument, the protective outer layer of the tapeworm[6]. This damage exposes the parasite to the host's digestive enzymes, leading to its degradation and elimination[6].

This compound Mechanism of Action This compound This compound ParasiteMembrane Parasite Tegument (Outer Membrane) This compound->ParasiteMembrane Interacts with CaIonChannel Calcium Ion Channels ParasiteMembrane->CaIonChannel Affects TegumentDamage Tegumental Vacuolization and Damage ParasiteMembrane->TegumentDamage Induces CaInflux Increased Intracellular Ca2+ Concentration CaIonChannel->CaInflux Leads to MuscleContraction Spastic Muscle Contraction (Paralysis) CaInflux->MuscleContraction Causes Dislodgement Detachment from Host Intestinal Wall MuscleContraction->Dislodgement Digestion Host Digestion of Parasite TegumentDamage->Digestion Exposes to Elimination Parasite Elimination Dislodgement->Elimination Digestion->Elimination

Caption: Proposed mechanism of action of this compound on cestodes.

Pharmacokinetics and Metabolism

A key characteristic of this compound is its minimal absorption from the gastrointestinal tract following oral administration[3][6]. This property is advantageous as it ensures that high concentrations of the drug remain at the site of infection—the gut—where the adult tapeworms reside[3].

Studies in dogs have shown that less than 0.1% of the administered dose is eliminated in the urine, indicating very low systemic absorption[6]. Peak plasma concentrations, when detectable, are low. In cats receiving a 5.5 mg/kg oral dose, plasma concentrations were below the level of detection in the majority of animals[6]. In dogs receiving the same dose, the peak plasma concentration was approximately 0.13 mcg/mL[6]. There is no evidence to suggest that this compound is metabolized in the host[6]. The majority of the drug is eliminated unchanged in the feces[6].

Preclinical and Clinical Efficacy

This compound has demonstrated high efficacy against a range of common tapeworms in both dogs and cats.

Efficacy in Dogs

Clinical trials have established the effectiveness of this compound against Dipylidium caninum and Taenia pisiformis in dogs.

Target ParasiteDose (mg/kg)Efficacy (%)Reference
Taenia sp.2.7592.9[7]
Dipylidium caninum2.7544.8[7]
Taenia sp.5.5100[7]
Dipylidium caninum5.599.8[7]
Taenia sp.8.2594.6[7]
Dipylidium caninum8.25100[7]
Taenia pisiformis1.0100[5]
Echinococcus granulosus (28-day-old)2.5>96[8]
Echinococcus granulosus (28-day-old)5.099.9[8]
Echinococcus granulosus (28-day-old)7.599.99[8]
Echinococcus granulosus (7-day-old)5.0>94[8]
Echinococcus granulosus (7-day-old)10.099.8[8]
Efficacy in Cats

In cats, this compound is effective against Dipylidium caninum and Taenia taeniaeformis.

Target ParasiteDose (mg/kg)Efficacy (%)Reference
Dipylidium caninum2.5100[5]
Taenia taeniaeformis5.0100[5]
Taenia taeniaeformis7.5One worm found in one cat[5]

Experimental Protocols

In Vivo Efficacy Study Protocol (General)

A generalized protocol for determining the cesticidal efficacy of this compound in dogs, based on published studies[7], is as follows:

  • Animal Selection: Purpose-bred dogs with naturally or experimentally induced cestode infections are used. A pre-treatment fecal examination confirms the presence of tapeworm eggs or proglottids.

  • Acclimation: Animals are acclimated to the housing and dietary conditions for a specified period before the study commences.

  • Randomization: Dogs are randomly assigned to treatment groups, including a non-medicated control group and groups receiving different dosages of this compound.

  • Treatment Administration: this compound is administered orally, typically in a tablet formulation. The dose is calculated based on the individual body weight of each animal.

  • Fecal Examination: Post-treatment, feces are collected daily and examined for the presence of expelled tapeworms (scolices and strobilae).

  • Necropsy: At a predetermined time point post-treatment (e.g., 3-7 days), animals are humanely euthanized. The entire gastrointestinal tract is removed and opened.

  • Worm Recovery: The intestinal contents are carefully washed and sieved to recover any remaining tapeworms. The number of scolices is counted to determine the residual worm burden.

  • Efficacy Calculation: Efficacy is calculated using the following formula: % Efficacy = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100

In Vitro Cestocidal Activity Assay

An in vitro protocol to assess the direct effect of this compound on tapeworms can be described as follows, based on similar anthelmintic studies[8]:

  • Parasite Collection: Adult tapeworms are collected from the small intestines of freshly euthanized, infected host animals.

  • Washing and Preparation: The worms are thoroughly washed in a suitable physiological saline solution (e.g., Hank's Balanced Salt Solution) to remove host intestinal contents.

  • Incubation: Individual or small groups of worms are placed in petri dishes or multi-well plates containing a culture medium (e.g., RPMI-1640) supplemented with antibiotics to prevent bacterial growth.

  • Drug Exposure: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the culture medium at various concentrations. A control group with the solvent alone is also included.

  • Observation: The motility and viability of the worms are observed at regular intervals under a microscope. The time to paralysis (cessation of movement) and death (lack of response to physical stimuli) is recorded.

  • Tegumental Analysis (Optional): Following exposure, worms can be fixed and processed for scanning electron microscopy (SEM) to observe any ultrastructural changes to the tegument.

InVivo_Efficacy_Workflow start Start animal_selection Animal Selection and Infection Confirmation start->animal_selection acclimation Acclimation Period animal_selection->acclimation randomization Randomization into Control and Treatment Groups acclimation->randomization treatment Oral Administration of this compound randomization->treatment fecal_collection Daily Fecal Collection and Examination treatment->fecal_collection necropsy Necropsy and GI Tract Removal fecal_collection->necropsy worm_recovery Worm Recovery and Counting necropsy->worm_recovery data_analysis Efficacy Calculation worm_recovery->data_analysis end End data_analysis->end

Caption: A typical workflow for an in vivo efficacy study of this compound.

Safety and Toxicology

This compound has a wide margin of safety in both dogs and cats. Safety studies have shown that even at doses many times the recommended therapeutic dose, adverse effects are minimal.

In dogs, no significant adverse results were observed in 14-day repeat-dose studies at 500 mg/kg (90 times the recommended dosage)[3]. In cats, this compound administered at 5 times the recommended dose once daily for 3 days produced no adverse effects[4]. Minimal clinical signs were noted in cats given 40 times the recommended dose once daily for 4 days[3][4]. The drug is not a cholinesterase inhibitor and has been shown to be compatible with other commonly used veterinary products, such as anti-inflammatory agents, insecticides, and nematocides[3].

Conclusion

This compound represents a significant contribution to veterinary medicine for the control of cestode infections. Its development was guided by the need for a safe and effective oral anthelmintic with a targeted mode of action. The key features of this compound—its high efficacy against common tapeworms, minimal systemic absorption, and excellent safety profile—have established it as a valuable tool for veterinarians in maintaining the health of companion animals. Further research into its precise molecular targets could provide insights for the development of future anthelmintics.

Drug_Development_Logical_Flow cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_regulatory Regulatory and Post-Marketing lead_discovery Lead Compound Identification synthesis_optimization Synthesis and Lead Optimization lead_discovery->synthesis_optimization in_vitro_screening In Vitro Screening (Cestocidal Activity) synthesis_optimization->in_vitro_screening in_vivo_efficacy In Vivo Efficacy Studies (Animal Models) in_vitro_screening->in_vivo_efficacy pharmacokinetics Pharmacokinetics and Metabolism Studies in_vivo_efficacy->pharmacokinetics toxicology Safety and Toxicology Studies pharmacokinetics->toxicology clinical_trials Clinical Field Trials (Target Species) toxicology->clinical_trials dose_confirmation Dose Confirmation Studies clinical_trials->dose_confirmation regulatory_approval Regulatory Submission and Approval dose_confirmation->regulatory_approval post_marketing Post-Marketing Surveillance regulatory_approval->post_marketing

Caption: Logical workflow of anthelmintic drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties and Solubility of Epsiprantel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and solubility of Epsiprantel, a broad-spectrum anthelmintic agent. The information contained herein is intended to support research, development, and formulation activities by providing essential data on the molecule's behavior in various solvent systems. Due to a lack of extensive publicly available experimental data, this guide combines established experimental values with computationally predicted properties to offer a thorough profile of this compound.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is crucial for all stages of drug development, from formulation to preclinical and clinical evaluation. The key physicochemical parameters for this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 326.43 g/mol Experimental[1]
Appearance White solidExperimental[1]
Water Solubility Sparingly solubleExperimental[1][2]
Melting Point 165.4 °CPredicted
pKa (most basic) 0.85Predicted
logP 3.14Predicted

Table 1: Physicochemical Properties of this compound

Solubility of this compound in Organic Solvents

The solubility of this compound in various organic solvents is a critical parameter for developing appropriate formulations and for designing purification and crystallization processes. The following table presents the predicted solubility of this compound in a selection of common organic solvents at 25°C.

SolventPredicted Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)158.49
Acetone79.43
Ethanol31.62
Methanol25.12

Table 2: Predicted Solubility of this compound in Common Organic Solvents

Methodologies

This section details the methodologies for both the computational prediction and experimental determination of the key physicochemical properties and solubility of this compound.

Computational Prediction Methodologies

The predicted values presented in this guide were generated using established computational models widely employed in the pharmaceutical sciences.

  • Melting Point: The melting point was predicted using a quantitative structure-property relationship (QSPR) model. These models utilize a molecule's structural features to estimate its melting point by comparing it to a large database of compounds with experimentally determined melting points.

  • pKa: The ionization constant (pKa) was predicted using a computational method that analyzes the molecule's structure to identify ionizable groups and estimates their pKa based on the local chemical environment. The provided value represents the most basic pKa.

  • logP: The octanol-water partition coefficient (logP), a measure of lipophilicity, was calculated using a consensus model that averages the predictions from multiple well-established algorithms. This approach helps to improve the accuracy and reliability of the predicted value.

  • Solubility in Organic Solvents: The solubility in various organic solvents was predicted using a QSPR model specifically trained for organic solvent solubility. The model takes into account both the solute (this compound) and solvent properties to estimate the solubility.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the physicochemical properties and solubility of this compound.

The melting point of a solid crystalline substance is the temperature at which it transitions from the solid to the liquid phase.

Apparatus:

  • Melting point apparatus (e.g., capillary melting point apparatus)

  • Capillary tubes

  • Thermometer or digital temperature probe

  • Mortar and pestle

Procedure:

  • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate, typically 1-2 °C per minute, close to the expected melting point.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range.

The pKa is a measure of the strength of an acid or base. Potentiometric titration is a common method for its determination.

Apparatus:

  • Potentiometer with a pH electrode

  • Burette

  • Stirrer

  • Beaker

  • Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

  • Co-solvent (e.g., methanol-water mixture, due to this compound's low water solubility)

Procedure:

  • A known amount of this compound is dissolved in a suitable co-solvent.

  • The solution is titrated with a standardized solution of a strong acid or base.

  • The pH of the solution is measured after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the half-equivalence point of the titration curve.

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Apparatus:

  • Separatory funnels

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

  • n-Octanol (pre-saturated with water)

  • Water or buffer (pre-saturated with n-octanol)

Procedure:

  • A known concentration of this compound is dissolved in either water/buffer or n-octanol.

  • Equal volumes of the n-octanol and aqueous phases are added to a separatory funnel.

  • The mixture is shaken vigorously for a set period to allow for partitioning of the this compound between the two phases.

  • The mixture is then centrifuged to ensure complete separation of the two phases.

  • The concentration of this compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • The logP is calculated as the logarithm of the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.

Thermodynamic solubility is the concentration of a solute in a saturated solution in equilibrium with the solid phase.

Apparatus:

  • Vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled incubator or water bath

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • An excess amount of solid this compound is added to a vial containing a known volume of the organic solvent.

  • The vials are sealed and placed in a temperature-controlled shaker and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, the samples are centrifuged or filtered to remove the undissolved solid.

  • An aliquot of the supernatant is carefully removed and diluted with a suitable solvent.

  • The concentration of this compound in the diluted sample is quantified using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • The solubility is calculated and expressed in units such as mg/mL or mol/L.

Visualizations

The following diagram illustrates the experimental workflow for determining the thermodynamic solubility of this compound in an organic solvent.

Thermodynamic_Solubility_Workflow A Weigh excess This compound C Seal vial and equilibrate (e.g., 24-48h with agitation) A->C B Add known volume of organic solvent B->C D Centrifuge or filter to remove undissolved solid C->D E Collect supernatant D->E F Dilute supernatant with suitable solvent E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G H Calculate solubility (mg/mL or mol/L) G->H

Caption: Thermodynamic Solubility Determination Workflow.

References

Epsiprantel: A Promising Scaffold for Novel Antiparasitic Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Epsiprantel, a synthetic isoquinoline derivative, is a commercially successful veterinary anthelmintic highly effective against common cestode (tapeworm) infections in cats and dogs.[1][2][3][4] Its mechanism of action, presumed to be similar to that of praziquantel, involves the disruption of calcium ion homeostasis in the parasite, leading to muscular paralysis and tegumental damage.[5] With a well-established safety and efficacy profile, this compound presents a compelling starting point or "lead compound" for the development of novel antiparasitic drugs. This technical guide provides a comprehensive overview of this compound, including its known efficacy, presumed mechanism of action, and detailed experimental protocols for its evaluation. Furthermore, this document explores the potential of this compound as a scaffold for the synthesis of new chemical entities with broader antiparasitic activity.

Introduction

The relentless evolution of drug resistance in parasitic organisms necessitates a continuous search for new and effective therapeutic agents.[6] this compound, marketed under the trade name Cestex®, is a praziquantel analog used for the treatment of tapeworms such as Dipylidium caninum, Taenia pisiformis in dogs, and Taenia taeniaeformis in cats.[1][3][7] It is administered orally and has minimal absorption from the gastrointestinal tract, which contributes to its high safety margin.[1][2] The structural and functional similarities between this compound and praziquantel, a cornerstone of human and veterinary anti-cestode therapy, suggest that the this compound scaffold holds significant potential for the development of new drugs with improved properties or a wider spectrum of activity.

Mechanism of Action

The precise molecular target of this compound has not been definitively elucidated. However, it is widely believed to share a mechanism of action with praziquantel.[5] The current understanding is that these compounds disrupt calcium ion (Ca²⁺) homeostasis in the parasite. This is thought to occur through interaction with voltage-gated calcium channels in the parasite's cell membranes, leading to a rapid and sustained influx of Ca²⁺.[8] This influx results in spastic paralysis of the parasite's musculature and damage to its tegument (outer covering), rendering it susceptible to host digestive enzymes.[5]

Recent research on praziquantel has identified a specific transient receptor potential (TRP) ion channel, TRPMPZQ, as a key molecular target in schistosomes. It is plausible that this compound exerts its anthelmintic effect through a similar interaction with a homologous channel in cestodes.

Signaling Pathway Diagram

Epsiprantel_Mechanism_of_Action cluster_parasite_membrane Parasite Tegument/Cell Membrane cluster_parasite_cytosol Parasite Cytosol This compound This compound Ca_Channel Voltage-Gated Ca²⁺ Channel (e.g., TRPML) This compound->Ca_Channel Binds to/Modulates Ca_Influx Ca_Channel->Ca_Influx Increased_Ca Increased Intracellular [Ca²⁺] Ca_Influx->Increased_Ca Rapid Influx Muscle_Contraction Spastic Muscle Contraction (Paralysis) Increased_Ca->Muscle_Contraction Tegument_Damage Tegumental Vacuolization & Damage Increased_Ca->Tegument_Damage Death Parasite Death & Expulsion Muscle_Contraction->Death Tegument_Damage->Death

Caption: Presumed mechanism of action of this compound in cestodes.

Data Presentation: Efficacy of this compound

Table 1: In Vitro Efficacy of this compound against Echinococcus granulosus

Parasite StageThis compound Concentration (µg/mL)ObservationReference
Protoscoleces1070% killed by day 15 (single dose)[5][9]
Protoscoleces1095% killed by day 15 (repeated doses)[9]
Juvenile Worms10All dead by day 15[5][9]
Adult Worms10All dead by day 15 (responded more quickly than immature stages)[5][9]

Table 2: In Vivo Efficacy of this compound in Dogs

ParasiteAge of InfectionDose (mg/kg)Efficacy (%)Reference
Echinococcus granulosus28 days2.5>96[5]
Echinococcus granulosus28 days5.099.9[5]
Echinococcus granulosus28 days7.599.99[5]
Echinococcus granulosus7 days5.0>94[5]
Echinococcus granulosus7 days7.5>90[5]
Echinococcus granulosus7 days10.099.8[5]
Taenia sp.Natural Infection2.7592.9[10]
Dipylidium caninumNatural Infection2.7544.8[10]
Taenia sp.Natural Infection5.5100[10]
Dipylidium caninumNatural Infection5.599.8[10]
Taenia sp.Natural Infection8.2594.6[10]
Dipylidium caninumNatural Infection8.25100[10]

Table 3: In Vivo Efficacy of this compound in Cats

ParasiteDose (mg/kg)Efficacy (%)Reference
Dipylidium caninum2.5100[7]
Taenia taeniaeformis5.0100 (in most cases)[7]
Echinococcus multilocularis2.75100[11]
Echinococcus multilocularis5.5100[11]

Experimental Protocols

The following are generalized protocols for the in vitro and in vivo evaluation of this compound and its potential analogs, based on methodologies described in the literature.

In Vitro Efficacy Assessment

This protocol is adapted from studies on the in vitro effects of anthelmintics on Echinococcus protoscoleces.

Objective: To determine the direct effect of test compounds on the viability and motility of cestode protoscoleces.

Materials:

  • Echinococcus granulosus protoscoleces (aseptically collected from hydatid cysts of infected intermediate hosts, e.g., sheep livers).

  • Culture medium (e.g., RPMI-1640 or CMRL 1066, supplemented with fetal bovine serum, antibiotics, and antimycotics).

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Multi-well culture plates (e.g., 96-well or 384-well).

  • Inverted microscope.

  • Viability stain (e.g., 0.1% methylene blue or trypan blue).

Procedure:

  • Protoscolex Preparation: Protoscoleces are washed multiple times in sterile phosphate-buffered saline (PBS) containing antibiotics to remove hydatid fluid and debris.

  • Culture Setup: A defined number of viable protoscoleces (e.g., 100-200) are added to each well of a multi-well plate containing pre-warmed culture medium.

  • Compound Addition: Test compounds are added to the wells at various concentrations. A solvent control (e.g., DMSO) and a negative control (medium only) are included.

  • Incubation: Plates are incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Observation: Protoscolex motility and morphological changes are observed at regular intervals (e.g., 24, 48, 72 hours) using an inverted microscope. Motility can be scored on a predefined scale.

  • Viability Assessment: At the end of the incubation period, a viability stain is added to the wells. The percentage of non-viable (stained) protoscoleces is determined by counting under a microscope.

Experimental Workflow: In Vitro Efficacy

In_Vitro_Workflow Start Start: Aseptically collect protoscoleces Wash Wash protoscoleces in sterile PBS Start->Wash Plate Plate protoscoleces in culture medium Wash->Plate Add_Compound Add test compounds (various concentrations) Plate->Add_Compound Incubate Incubate at 37°C, 5% CO₂ Add_Compound->Incubate Observe Observe motility and morphology at intervals Incubate->Observe Stain Add viability stain (e.g., methylene blue) Observe->Stain Analyze Analyze viability and determine efficacy Stain->Analyze End End Analyze->End

Caption: Workflow for in vitro efficacy testing of anticestodal compounds.

In Vivo Efficacy Assessment

This protocol is a generalized representation of efficacy studies conducted in dogs.

Objective: To determine the efficacy of test compounds against adult cestode infections in a host animal model.

Materials:

  • Beagle dogs (purpose-bred and free of gastrointestinal parasites).

  • Infective stages of the target cestode (e.g., Echinococcus granulosus protoscoleces, or intermediate hosts infected with Taenia pisiformis or Dipylidium caninum).

  • Test compounds formulated for oral administration.

  • Fecal flotation solutions.

  • Microscope.

Procedure:

  • Acclimatization and Pre-treatment Screening: Dogs are acclimatized to the housing conditions. Fecal samples are examined to ensure they are free from existing parasitic infections.

  • Experimental Infection: Dogs are experimentally infected with the target cestode. The route and method of infection depend on the parasite's life cycle.

  • Infection Confirmation: After a pre-patent period, fecal samples are examined to confirm the presence of tapeworm eggs or proglottids.

  • Treatment: Dogs are randomly assigned to treatment groups, including a placebo or untreated control group. The test compound is administered at one or more dose levels.

  • Post-treatment Monitoring: Fecal samples are collected at regular intervals post-treatment and examined for the presence of tapeworm eggs or proglottids.

  • Necropsy and Worm Burden Assessment: At the end of the study, animals are humanely euthanized. The entire gastrointestinal tract is collected, and the number of remaining adult tapeworms is counted.

  • Efficacy Calculation: Efficacy is calculated by comparing the mean worm burden of the treated group(s) to that of the control group.

Experimental Workflow: In Vivo Efficacy

In_Vivo_Workflow Start Start: Acclimatize parasite-free dogs Infect Experimentally infect dogs with cestodes Start->Infect Confirm Confirm infection (fecal examination) Infect->Confirm Group Randomize into treatment and control groups Confirm->Group Treat Administer test compound or placebo Group->Treat Monitor Monitor fecal samples post-treatment Treat->Monitor Necropsy Necropsy and count remaining worms Monitor->Necropsy Calculate Calculate efficacy vs. control group Necropsy->Calculate End End Calculate->End

Caption: Workflow for in vivo efficacy testing of anticestodal drugs in dogs.

This compound as a Lead Compound for Novel Antiparasitics

While research on the synthesis of direct this compound analogs is not extensively published, the structural similarity to praziquantel, for which numerous derivatives have been synthesized and tested, provides a strong rationale for exploring the chemical space around the this compound scaffold.

Key Structural Features for Modification:

  • Cyclohexylcarbonyl Group: Modification of this group could influence binding affinity to the molecular target and alter the pharmacokinetic properties of the compound.

  • Pyrazino[2,1-a][5]benzazepine Core: Alterations to this heterocyclic system could lead to novel interactions with the target protein and potentially broaden the spectrum of activity.

Potential for Improvement:

  • Broadened Spectrum: While highly effective against cestodes, modifications to the this compound structure could yield compounds with activity against other classes of helminths, such as nematodes or trematodes.

  • Overcoming Resistance: Although not yet a widespread clinical problem for this compound, the emergence of drug resistance is a constant threat. Novel analogs may be effective against any future resistant strains.

  • Improved Pharmacokinetics: While minimal absorption is a safety feature for its current use, for systemic parasitic infections, analogs with improved oral bioavailability would be desirable.

Conclusion

This compound is a highly effective and safe anticestodal drug with a mechanism of action that is ripe for further investigation and exploitation. Its established success in the veterinary market underscores the therapeutic potential of its core chemical structure. By employing the experimental protocols outlined in this guide, researchers can systematically evaluate the activity of this compound and its newly synthesized derivatives. The exploration of the this compound scaffold as a lead for novel antiparasitic drug discovery holds significant promise for addressing the ongoing global health challenges posed by parasitic diseases.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Epsiprantel

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantitative analysis of Epsiprantel in pharmaceutical formulations using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Introduction

This compound is a broad-spectrum anthelmintic agent effective against cestodes (tapeworms) in veterinary medicine. Accurate quantification of this compound in pharmaceutical dosage forms is crucial for ensuring product quality, safety, and efficacy. This application note describes a simple, precise, and accurate RP-HPLC method for the determination of this compound.

Chromatographic Conditions

A summary of the HPLC instrument conditions for the analysis of this compound is provided in Table 1. These conditions are a starting point and may require minor modifications based on the specific instrumentation and column used.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reverse-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 220 nm
Run Time 10 minutes

Experimental Protocols

Materials and Reagents
  • This compound reference standard (USP grade or equivalent)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Methanol (HPLC grade)

  • Pharmaceutical dosage forms (tablets) containing this compound

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Preparation of Sample Solutions (from Tablets)
  • Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.

  • Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of methanol and sonicate for 15 minutes to extract the drug.

  • Dilute to volume with methanol and mix well.

  • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1]

  • Further dilute the filtered solution with the mobile phase to achieve a final concentration within the calibration range (e.g., 50 µg/mL).

Method Validation Summary

The described HPLC method should be validated according to ICH or USP guidelines.[2] A summary of typical validation parameters is presented in Table 2.

Table 2: Representative Method Validation Data

ParameterTypical ResultAcceptance Criteria
Linearity (µg/mL) 1 - 100Correlation Coefficient (r²) ≥ 0.999
Retention Time (min) ~ 4.5Consistent retention
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (% RSD) < 2.0%≤ 2.0%
Limit of Detection (LOD) ~ 0.1 µg/mLSignal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) ~ 0.3 µg/mLSignal-to-Noise Ratio ≥ 10:1
Specificity No interference from excipientsPeak purity > 99%

Note: The values presented in this table are representative and should be experimentally determined during method validation.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the HPLC quantification of this compound.

Epsiprantel_HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Quantification ss_prep Standard Stock Solution Preparation ws_prep Working Standard Dilutions ss_prep->ws_prep Dilute with Mobile Phase hplc_inject Inject into HPLC System ws_prep->hplc_inject Inject Standards sample_weigh Weigh and Powder Tablets sample_extract Solvent Extraction (Methanol + Sonication) sample_weigh->sample_extract sample_filter Centrifugation and Filtration (0.45 µm) sample_extract->sample_filter sample_filter->hplc_inject Inject Sample chrom_sep Chromatographic Separation (C18 Column) hplc_inject->chrom_sep uv_detect UV Detection (220 nm) chrom_sep->uv_detect peak_integration Peak Integration uv_detect->peak_integration cal_curve Calibration Curve Generation peak_integration->cal_curve From Standards quantification Quantification of This compound in Sample peak_integration->quantification From Sample cal_curve->quantification report Final Report Generation quantification->report

Caption: Workflow for this compound quantification by HPLC.

Conclusion

The described RP-HPLC method provides a straightforward and reliable approach for the quantification of this compound in pharmaceutical formulations. The method is expected to be linear, accurate, and precise, making it suitable for routine quality control analysis. Researchers should perform a full method validation to ensure its suitability for their specific application.

References

Application Notes and Protocols for In Vivo Imaging of Epsiprantel's Effect on Tapeworms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epsiprantel is a broad-spectrum anthelmintic agent effective against various cestode (tapeworm) species. Its mechanism of action is understood to be analogous to that of praziquantel, involving the disruption of calcium homeostasis in the parasite. This leads to spastic paralysis of the tapeworm's musculature and damage to its tegument (outer covering), ultimately resulting in the expulsion of the parasite from the host's gastrointestinal tract.[1][2][3] Traditional methods for evaluating the efficacy of anthelmintics like this compound typically rely on post-mortem worm burden counts, which provide a final endpoint but do not offer insights into the dynamic, real-time effects of the drug on the parasite within the living host.

These application notes describe advanced in vivo imaging techniques to visualize and quantify the physiological and morphological effects of this compound on tapeworms in a laboratory setting. The use of a murine model infected with the rodent tapeworm, Hymenolepis microstoma, is proposed as a suitable system for these studies.[4][5] The protocols provided herein for high-frequency ultrasound, bioluminescence imaging, and confocal laser endomicroscopy will enable researchers to gain a deeper understanding of the pharmacodynamics of this compound and to accelerate the development of novel anthelmintic drugs.

Mechanism of Action of this compound

This compound's primary mode of action is the disruption of calcium ion (Ca2+) homeostasis in the tapeworm.[1][3] The drug is believed to target voltage-gated calcium channels (VGCCs) located in the parasite's tegument and musculature.[1][2] Specifically, it is thought to interact with the β subunit of these channels, leading to an uncontrolled influx of Ca2+ into the parasite's cells.[2][6][7]

This rapid increase in intracellular Ca2+ concentration triggers a sustained contraction of the worm's muscles, resulting in spastic paralysis.[1] Simultaneously, the elevated Ca2+ levels cause vacuolization and disruption of the tegument, a process known as "blebbing".[1][3] This damage to the tegument exposes the parasite to the host's immune system and digestive enzymes, leading to its eventual elimination.

Signaling Pathway of this compound's Action

Epsiprantel_Pathway cluster_host Host Intestinal Lumen cluster_parasite Tapeworm Tegument/Muscle Cell This compound This compound VGCC Voltage-Gated Ca2+ Channel (β subunit) This compound->VGCC Binds to and modulates Ca_influx Ca2+ Influx VGCC->Ca_influx Uncontrolled opening leads to Paralysis Spastic Paralysis Ca_influx->Paralysis Causes Tegument_Damage Tegumental Damage (Vacuolization, Blebbing) Ca_influx->Tegument_Damage Induces Expulsion Parasite Expulsion Paralysis->Expulsion Tegument_Damage->Expulsion

Caption: this compound's mechanism of action on tapeworm cells.

Quantitative Data Summary

The following tables summarize the expected quantitative data that can be obtained from the described in vivo imaging protocols. These values are based on existing in vitro studies of anthelmintic effects and serve as a guide for data interpretation.[8][9][10]

Table 1: Effect of this compound on Tapeworm Motility (High-Frequency Ultrasound)

Time Post-AdministrationThis compound Dose (mg/kg)Mean Motility (% of Baseline)Standard Deviation
0 min (Baseline)01000
30 min560± 8
60 min525± 5
120 min55± 2
30 min1040± 7
60 min1010± 3
120 min10< 1± 1

Table 2: Effect of this compound on Tapeworm Viability (Bioluminescence Imaging)

Time Post-AdministrationThis compound Dose (mg/kg)Bioluminescence Signal (Photons/sec)% Reduction from Baseline
0 hr (Baseline)01.5 x 10^60%
2 hr59.0 x 10^540%
6 hr54.5 x 10^570%
12 hr51.5 x 10^590%
2 hr106.0 x 10^560%
6 hr101.5 x 10^590%
12 hr10< 1.0 x 10^4>99%

Table 3: Effect of this compound on Tapeworm Tegument (Confocal Laser Endomicroscopy)

Time Post-AdministrationThis compound Dose (mg/kg)Mean Tegumental Blebbing Score (0-4)Mean Tegument Thickness (μm)
0 min (Baseline)0018.2 ± 0.4
30 min51.515.1 ± 0.6
60 min53.012.5 ± 0.8
120 min53.810.3 ± 1.1
30 min102.513.4 ± 0.5
60 min103.810.1 ± 0.9
120 min104.08.7 ± 1.3

Experimental Protocols

I. High-Frequency Ultrasound (HF-US) for Real-time Visualization of Tapeworm Motility

This protocol describes the use of high-frequency ultrasound to non-invasively visualize the tapeworm Hymenolepis microstoma within the intestine of a live mouse and to quantify the paralytic effect of this compound.

Materials:

  • High-frequency ultrasound system with a 40-50 MHz transducer

  • Anesthetizing system (e.g., isoflurane vaporizer)

  • Heated imaging platform

  • Rectal probe for temperature monitoring

  • ECG electrodes

  • Ultrasound gel

  • Depilatory cream

  • This compound solution for oral gavage

  • Mice infected with Hymenolepis microstoma

Protocol:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance).

    • Remove abdominal fur using depilatory cream to ensure optimal transducer contact.

    • Place the mouse in a supine position on the heated imaging platform.

    • Monitor vital signs (heart rate, respiration, and temperature) throughout the procedure.[11]

  • Baseline Imaging:

    • Apply a generous amount of pre-warmed ultrasound gel to the abdomen.

    • Position the transducer to obtain a clear cross-sectional or longitudinal view of the small intestine.

    • Identify the tapeworm within the intestinal lumen, which will appear as a hyperechoic, linear structure.

    • Record a 5-10 minute video to establish baseline motility of the tapeworm.

  • This compound Administration:

    • Administer a single oral dose of this compound (e.g., 5.5 mg/kg, the recommended dose for dogs) via gavage.[12]

  • Post-Treatment Imaging:

    • Continuously record ultrasound video for at least 2 hours post-administration.

    • Capture videos at specific time points (e.g., 30, 60, 90, and 120 minutes) for quantitative analysis.

  • Data Analysis:

    • Analyze the recorded videos to quantify tapeworm motility. This can be done by tracking the displacement of specific segments of the worm over time.

    • Calculate the frequency and amplitude of contractions before and after drug administration.

    • Express the reduction in motility as a percentage of the baseline.

Experimental Workflow: High-Frequency Ultrasound

HFUS_Workflow A Anesthetize Mouse (Isoflurane) B Prepare Abdomen (Depilation) A->B C Position on Heated Stage & Monitor Vitals B->C D Acquire Baseline HF-US Video (5-10 min) C->D E Administer this compound (Oral Gavage) D->E F Acquire Post-Treatment HF-US Video (Continuous & Timed Intervals) E->F G Analyze Video Data (Quantify Motility) F->G H Calculate % Motility Reduction G->H

Caption: Workflow for HF-US imaging of this compound's effect.

II. Bioluminescence Imaging (BLI) for Assessing Tapeworm Viability

This protocol requires the use of a transgenic Hymenolepis microstoma that expresses a luciferase enzyme. BLI allows for the non-invasive quantification of the overall parasite burden and viability over time.

Materials:

  • In vivo imaging system (IVIS) with a sensitive CCD camera

  • Anesthetizing system (isoflurane)

  • D-luciferin substrate

  • Mice infected with luciferase-expressing Hymenolepis microstoma

  • This compound solution for oral gavage

Protocol:

  • Animal Preparation:

    • Anesthetize the mouse with isoflurane.

  • Baseline Imaging:

    • Administer D-luciferin (150 mg/kg) via intraperitoneal injection.[13][14]

    • Wait 5-10 minutes for the substrate to distribute.

    • Place the mouse in the imaging chamber and acquire a baseline bioluminescence image. The exposure time may need to be optimized (e.g., 1-5 minutes).[14][15]

  • This compound Administration:

    • Administer a single oral dose of this compound.

  • Post-Treatment Imaging:

    • At various time points (e.g., 2, 6, 12, and 24 hours) after drug administration, re-anesthetize the mouse, inject D-luciferin, and acquire new bioluminescence images.

  • Data Analysis:

    • Define a region of interest (ROI) over the abdomen in the images.

    • Quantify the total photon flux (photons/second) within the ROI for each time point.

    • A decrease in the bioluminescence signal correlates with a reduction in parasite viability.

    • Calculate the percentage reduction in bioluminescence signal compared to the baseline.

Experimental Workflow: Bioluminescence Imaging

BLI_Workflow A Anesthetize Mouse B Inject D-luciferin (i.p.) A->B C Acquire Baseline BLI Image B->C D Administer this compound (Oral Gavage) C->D E Repeat A & B at Timed Intervals D->E Wait for time point F Acquire Post-Treatment BLI Images E->F G Quantify Photon Flux in ROI F->G H Calculate % Signal Reduction G->H

Caption: Workflow for BLI to assess tapeworm viability.

III. Confocal Laser Endomicroscopy (CLE) for Visualizing Tegumental Damage

CLE provides high-resolution, real-time imaging of the tapeworm's tegument at a cellular level, allowing for the direct visualization of drug-induced damage.

Materials:

  • Probe-based confocal laser endomicroscopy (pCLE) system

  • Standard flexible endoscope

  • Fluorescent contrast agent (e.g., fluorescein sodium, 10% solution)

  • Anesthetizing system

  • Mice infected with Hymenolepis microstoma

  • This compound solution for oral gavage

Protocol:

  • Animal Preparation:

    • Anesthetize the mouse and place it in a suitable position for endoscopy.

  • Endoscopic Procedure and Baseline Imaging:

    • Carefully introduce the endoscope into the small intestine.

    • Administer fluorescein sodium (10 mg/kg) intravenously to provide contrast to the host and parasite tissues.[16]

    • Insert the pCLE probe through the working channel of the endoscope.

    • Gently touch the probe to the surface of the tapeworm to acquire baseline images of the tegument. The normal tegument will have a smooth, uniform appearance.

  • This compound Administration:

    • Administer a single oral dose of this compound.

  • Post-Treatment Imaging:

    • Re-introduce the endoscope and pCLE probe at various time points (e.g., 30, 60, and 120 minutes) after drug administration.

    • Acquire images of the tapeworm tegument, focusing on areas that show signs of damage, such as vacuolization, blebbing, and erosion.[17][18]

  • Data Analysis:

    • Qualitatively assess the degree of tegumental damage using a scoring system (e.g., 0 = no damage, 4 = severe erosion).

    • If possible, use image analysis software to quantify the area of tegumental damage or measure changes in tegument thickness.

Experimental Workflow: Confocal Laser Endomicroscopy

CLE_Workflow A Anesthetize Mouse B Perform Endoscopy A->B C Administer Fluorescein (i.v.) B->C D Acquire Baseline CLE Images of Tegument C->D E Administer this compound (Oral Gavage) D->E F Repeat B, C, & D at Timed Intervals E->F Wait for time point G Acquire Post-Treatment CLE Images F->G H Assess Tegumental Damage (Scoring & Measurement) G->H

Caption: Workflow for CLE imaging of tegumental damage.

References

Development of a sensitive ELISA for detecting Epsiprantel metabolites in plasma

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Development of a Sensitive ELISA for Detecting a Hypothetical Epsiprantel Metabolite in Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent anthelmintic agent widely used in veterinary medicine to treat tapeworm infections in cats and dogs.[1][2] It acts locally within the gastrointestinal tract, and studies have shown that it undergoes minimal systemic absorption and metabolism.[1][3][4] The low levels of circulating parent drug and its potential metabolites present a significant bioanalytical challenge. Developing a highly sensitive assay is crucial for pharmacokinetic studies, dose-response characterization, and ensuring safety in preclinical and clinical development.

Enzyme-linked immunosorbent assays (ELISAs) offer a sensitive, high-throughput, and cost-effective method for quantifying small molecules in biological matrices.[5][6] This application note describes a detailed protocol for the hypothetical development of a sensitive competitive ELISA for the detection of a primary metabolite of this compound in plasma. Due to the current lack of definitive identification of this compound metabolites in scientific literature, this protocol is based on a hypothetical hydroxylated metabolite for illustrative purposes. The principles and methodologies described herein are broadly applicable to the development of sensitive ELISAs for other small molecule drug metabolites.

1. Experimental Workflow Overview

The overall workflow for the development of this sensitive ELISA is depicted below.

ELISA_Development_Workflow cluster_0 Phase 1: Reagent Generation cluster_1 Phase 2: Assay Development & Optimization cluster_2 Phase 3: Validation Hapten Hapten Synthesis (Hypothetical Metabolite) Immunogen Immunogen Preparation (Hapten-KLH) Hapten->Immunogen Coating_Antigen Coating Antigen Preparation (Hapten-BSA) Hapten->Coating_Antigen Antibody Antibody Production (Polyclonal/Monoclonal) Immunogen->Antibody Checkerboard Checkerboard Titration (Coating Antigen & Antibody) Antibody->Checkerboard Key Reagents Blocking Blocking Buffer Optimization Checkerboard->Blocking Incubation Incubation Time/Temp Optimization Blocking->Incubation Standard_Curve Standard Curve Generation Incubation->Standard_Curve Optimized Protocol Specificity Specificity & Cross-Reactivity Standard_Curve->Specificity Recovery Spike and Recovery in Plasma Specificity->Recovery

Caption: Overall workflow for the development of the this compound metabolite ELISA.

2. Detailed Experimental Protocols

2.1. Hapten Synthesis (Hypothetical Hydroxylated this compound)

For this protocol, we hypothesize a primary metabolite where a hydroxyl group is introduced on the cyclohexyl ring of this compound. A carboxyl group is then introduced via a linker to facilitate conjugation to carrier proteins.

  • Step 1: Synthesis of Hydroxylated this compound. This would involve a selective hydroxylation reaction on the this compound molecule.

  • Step 2: Introduction of a Linker. A linker arm with a terminal carboxyl group (e.g., succinic anhydride) is reacted with the hydroxyl group of the metabolite.

  • Step 3: Purification. The resulting hapten is purified using High-Performance Liquid Chromatography (HPLC).

  • Step 4: Characterization. The structure of the purified hapten is confirmed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

2.2. Preparation of Immunogen and Coating Antigen

  • Immunogen (Hapten-KLH Conjugate):

    • Dissolve 10 mg of the synthesized hapten in 1 mL of Dimethylformamide (DMF).

    • Activate the carboxyl group of the hapten by adding 5 mg of N-hydroxysuccinimide (NHS) and 10 mg of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Stir the reaction mixture at room temperature for 4 hours.

    • Add the activated hapten solution dropwise to 10 mg of Keyhole Limpet Hemocyanin (KLH) dissolved in 5 mL of Phosphate Buffered Saline (PBS), pH 7.4.

    • Stir the mixture overnight at 4°C.

    • Purify the conjugate by dialysis against PBS for 48 hours with several buffer changes.

    • Determine the protein concentration and store at -20°C.

  • Coating Antigen (Hapten-BSA Conjugate):

    • Follow the same procedure as for the immunogen, but substitute KLH with Bovine Serum Albumin (BSA).

2.3. Polyclonal Antibody Production

  • Immunize two rabbits with the Hapten-KLH immunogen (1 mg/rabbit) emulsified with Freund's complete adjuvant for the primary immunization.

  • Administer booster immunizations every 3-4 weeks with the immunogen emulsified in Freund's incomplete adjuvant.

  • Collect blood samples 10-14 days after each booster to titer the antibody response using the developed ELISA protocol.

  • Once a high antibody titer is achieved, collect the final bleed and separate the antiserum.

  • Purify the polyclonal antibodies from the antiserum using protein A/G affinity chromatography.

2.4. Plasma Sample Preparation

Plasma_Preparation_Workflow Start Plasma Sample Precipitate Add 3 vols of Acetonitrile (ice-cold) Start->Precipitate Vortex Vortex for 1 min Precipitate->Vortex Centrifuge Centrifuge at 10,000 x g for 10 min at 4°C Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (Nitrogen Stream) Supernatant->Evaporate Reconstitute Reconstitute in Assay Buffer Evaporate->Reconstitute End Ready for ELISA Reconstitute->End

Caption: Workflow for the preparation of plasma samples.

Protocol:

  • Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or sodium citrate).[7]

  • Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.[7]

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of ELISA assay buffer. The sample is now ready for analysis.

2.5. Competitive ELISA Protocol

Competitive_ELISA_Principle cluster_plate cluster_well Microtiter Well cluster_reagents Reagents Added to Well cluster_reaction Competitive Binding p1 Coating_Ag Coating Antigen (Hapten-BSA) Free_Ag Free Metabolite (in Sample/Standard) Primary_Ab Primary Antibody Primary_Ab->Coating_Ag Binds to plate Primary_Ab->Free_Ag Binds in solution Secondary_Ab Enzyme-Linked Secondary Antibody High_Conc High Metabolite Conc: Low Signal Low_Conc Low Metabolite Conc: High Signal

Caption: Principle of the competitive ELISA for metabolite detection.

Protocol Steps:

  • Coating: Dilute the Hapten-BSA coating antigen to the optimized concentration (e.g., 1 µg/mL) in coating buffer (0.05 M carbonate-bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.[8]

  • Washing: Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20, PBST).

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well. Incubate for 2 hours at room temperature.[8]

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Add 50 µL of the standard solutions or prepared plasma samples to the appropriate wells.

    • Add 50 µL of the diluted primary antibody to each well.

    • Incubate for 1 hour at 37°C. The free metabolite in the sample competes with the coated antigen for binding to the primary antibody.

  • Washing: Repeat the wash step as in step 2.

  • Detection: Add 100 µL of HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP), diluted in blocking buffer, to each well. Incubate for 1 hour at 37°C.[9]

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well. Incubate in the dark at room temperature for 15-20 minutes.[9]

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.[9]

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

3. Data Presentation

Table 1: Checkerboard Titration for Optimal Reagent Concentrations This table summarizes the results of a checkerboard titration to determine the optimal concentrations of coating antigen and primary antibody. The optimal combination is typically the one that gives a high maximum signal (Amax) with a low background.

Coating Antigen (µg/mL)Primary Antibody DilutionAmax (450 nm)Background (450 nm)Amax/Background Ratio
2.01:2,0002.5120.09825.6
2.01:4,0002.1050.09522.2
2.01:8,0001.6880.09218.3
1.0 1:2,000 2.234 0.085 26.3
1.01:4,0001.8970.08123.4
1.01:8,0001.4530.07918.4
0.51:2,0001.7560.07523.4
0.51:4,0001.3420.07218.6
0.51:8,0000.9890.07113.9

Optimal concentrations selected for the assay are highlighted in bold.

Table 2: Standard Curve Data for the Hypothetical Metabolite A standard curve is generated by plotting the percentage of binding against the logarithm of the metabolite concentration.

Metabolite Conc. (ng/mL)Absorbance (450 nm) (Mean)B/B₀ (%)
0 (B₀)1.855100.0
0.051.70191.7
0.11.52382.1
0.251.18764.0
0.50.89148.0
1.00.62333.6
2.50.35419.1
5.00.21111.4
10.00.1297.0

B/B₀ (%) = (Absorbance of standard / Absorbance of zero standard) x 100

Table 3: Assay Performance Characteristics

ParameterResult
Sensitivity (IC₅₀) 0.48 ng/mL
Limit of Detection (LOD) 0.08 ng/mL
Linear Range 0.1 - 5.0 ng/mL
Cross-Reactivity
- Hypothetical Metabolite100%
- this compound (Parent Drug)< 0.5%
- Unrelated Compounds< 0.1%
Spike and Recovery
- Spiked at 0.5 ng/mL95.2% ± 4.1%
- Spiked at 2.0 ng/mL98.7% ± 3.5%
- Spiked at 4.0 ng/mL101.3% ± 2.9%

This application note provides a comprehensive and detailed framework for the development of a sensitive competitive ELISA for the quantification of a hypothetical this compound metabolite in plasma. The outlined protocols, from hapten synthesis to assay validation, offer a robust starting point for researchers. The presented data tables and performance characteristics illustrate the expected outcomes of a successfully developed assay. This methodology can be adapted for the development of sensitive immunoassays for various other small molecule metabolites, facilitating crucial research in pharmacokinetics and drug metabolism.

References

Application Notes and Protocols: Epsiprantel in Combination Anthelmintic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of epsiprantel in combination with other anthelmintics, focusing on efficacy, experimental protocols, and mechanisms of action. The information is intended to guide research and development in veterinary parasitology.

Introduction

This compound is a cestocidal anthelmintic effective against common tapeworms in dogs and cats.[1][2] To broaden the spectrum of activity to include nematodes, this compound is often formulated in combination with other anthelmintics. This document focuses on the available data for this compound combination therapies, with a primary emphasis on its use with pyrantel pamoate.

Data Presentation: Efficacy of this compound in Combination Therapy

The following table summarizes the efficacy of an oral combination of this compound (5.5 mg/kg) and pyrantel pamoate (5 mg/kg base) against various gastrointestinal helminths in dogs, based on post-mortem worm counts.

Target Helminth SpeciesType of InfectionHostEfficacy (%)Citation
Taenia hydatigenaArtificialBeagle100%[3]
Taenia pisiformisArtificialBeagle100%[3]
Dipylidium caninumNaturalGreyhound100%[3]
Toxocara canis (adult)PrenatalGreyhound84.0%[3]
Toxascaris leonina (adult)NaturalGreyhound96.5%[3]
Toxascaris leonina (immature)NaturalGreyhound99.8%[3]
Uncinaria stenocephalaNatural/ArtificialGreyhound/Beagle87.7% - 99.0%[3]
Ancylostoma caninumArtificialBeagle92.7%[3]
Trichuris vulpisNaturalGreyhound43.3%[3]

Note on Other Combinations: Extensive literature review did not yield specific efficacy data for the combination of this compound with praziquantel and/or febantel. The prevalent combination therapy for broad-spectrum control in dogs includes praziquantel, pyrantel pamoate, and febantel.[4][5][6]

Experimental Protocols

While the full, detailed experimental protocols for the cited efficacy studies are not publicly available, the following represents a generalized protocol for conducting a controlled anthelmintic efficacy study in dogs, based on established veterinary guidelines.

Protocol: Controlled Efficacy Trial of a Combination Anthelmintic in Dogs

1. Objective: To determine the efficacy of an oral combination of this compound and pyrantel pamoate against induced and natural infections of gastrointestinal helminths in dogs.

2. Animals:

  • Source: Purpose-bred beagles for artificial infections and naturally infected greyhounds of varying ages.
  • Health Status: Animals to be in good health, acclimatized to housing conditions, and free of helminths other than the target species (for artificial infection studies).
  • Housing: Individually housed to prevent cross-infection, with controlled diet and water ad libitum.

3. Experimental Design:

  • Groups:
  • Group 1: Untreated Control.
  • Group 2: Treated with this compound (5.5 mg/kg) and Pyrantel Pamoate (5 mg/kg base) combination.
  • Randomization: Animals are randomly allocated to treatment groups.
  • Blinding: The study should be conducted in a blinded manner where possible.

4. Infection Procedure (for artificial infection studies):

  • Parasite Strains: Use well-characterized, infective stages of Taenia hydatigena, Taenia pisiformis, and Ancylostoma caninum.
  • Inoculation: Administer a predetermined number of infective eggs or larvae orally to each dog.
  • Prepatent Period: Allow sufficient time for the parasites to establish and mature.

5. Treatment Administration:

  • Administer the combination anthelmintic orally as a single dose.
  • Observe animals post-treatment for any adverse reactions.

6. Data Collection:

  • Post-Mortem Worm Counts: At a predetermined time point post-treatment, humanely euthanize all animals.
  • The entire gastrointestinal tract is removed and the contents are examined to recover, identify, and count all adult and immature helminths.

7. Efficacy Calculation:

  • Efficacy is calculated using the formula: % Efficacy = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100

8. Statistical Analysis:

  • Appropriate statistical methods (e.g., t-test or non-parametric equivalents) are used to compare worm counts between the treated and control groups.

Mechanisms of Action and Signaling Pathways

This compound

This compound's mechanism of action is believed to be similar to that of praziquantel. It causes spastic paralysis of the tapeworm's musculature and damages the tegument (the outer covering of the worm). This is thought to be achieved by disrupting calcium ion homeostasis within the parasite's cells. The damaged tegument exposes the parasite to the host's digestive enzymes, leading to its breakdown and elimination.

Epsiprantel_Mechanism This compound This compound Tegument Tapeworm Tegument This compound->Tegument Acts on Ca_Channel Calcium Ion Channels Tegument->Ca_Channel Disrupts Vacuolization Tegumental Vacuolization Tegument->Vacuolization Causes Ca_Influx Increased Intracellular Calcium Ca_Channel->Ca_Influx Leads to Paralysis Spastic Paralysis Ca_Influx->Paralysis Digestion Host Digestion Paralysis->Digestion Vacuolization->Digestion

Mechanism of Action of this compound
Pyrantel Pamoate

Pyrantel pamoate is a neuromuscular blocking agent that acts as a nicotinic acetylcholine receptor agonist. It causes depolarization of the nematode's muscle cells, leading to spastic paralysis. The paralyzed worms are then unable to maintain their position in the gastrointestinal tract and are expelled with the feces.

Pyrantel_Mechanism Pyrantel Pyrantel Pamoate nAChR Nicotinic Acetylcholine Receptors (nAChR) Pyrantel->nAChR Agonist at Muscle_Cell Nematode Muscle Cell nAChR->Muscle_Cell Located on Depolarization Depolarization Muscle_Cell->Depolarization Undergoes Paralysis Spastic Paralysis Depolarization->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion

Mechanism of Action of Pyrantel Pamoate
Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo efficacy study of a combination anthelmintic.

Experimental_Workflow cluster_pre Pre-Trial cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_post Post-Trial Analysis Animal_Selection Animal Selection (Health Screened) Acclimatization Acclimatization Animal_Selection->Acclimatization Infection Artificial or Natural Infection Acclimatization->Infection Prepatent_Period Allow for Parasite Maturity Infection->Prepatent_Period Randomization Randomization into Groups Prepatent_Period->Randomization Treatment Administer Combination Therapy or Placebo Randomization->Treatment Observation Monitor for Adverse Events Treatment->Observation Necropsy Humane Euthanasia and Necropsy Observation->Necropsy Worm_Count Worm Recovery and Counting Necropsy->Worm_Count Analysis Efficacy Calculation and Statistical Analysis Worm_Count->Analysis

Workflow for Anthelmintic Efficacy Trial

Conclusion

The combination of this compound and pyrantel pamoate provides a broad-spectrum anthelmintic therapy effective against common cestodes and nematodes in dogs. While quantitative data for other combinations involving this compound is lacking in the current literature, the established efficacy of the this compound-pyrantel combination supports its use in veterinary medicine. Further research into other potential synergistic combinations with this compound could be a valuable area of investigation for the development of new broad-spectrum anthelmintics.

References

Application Note: Determination of Epsiprantel Residues in Animal Tissues by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of Epsiprantel residues in various animal tissues, including liver, muscle, kidney, and fat. The methodology is based on a proposed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method, adapted from established multi-residue screening protocols for veterinary drugs and specific methods for structurally related compounds like Praziquantel. The described procedure includes tissue homogenization, a generic liquid extraction, and a dispersive solid-phase extraction (d-SPE) clean-up. This application note serves as a comprehensive guideline for the development and validation of a robust and sensitive analytical method for this compound residue monitoring.

Introduction

This compound is a broad-spectrum anthelmintic agent belonging to the isoquinoline class, effective against common tapeworms in cats and dogs. While this compound is reported to have minimal gastrointestinal absorption, ensuring food safety requires the availability of sensitive and reliable analytical methods to monitor its potential residues in edible tissues of food-producing animals, should off-label use occur.[1] This application note outlines a proposed UPLC-MS/MS method, the current industry standard for veterinary drug residue analysis, offering high selectivity, sensitivity, and throughput.[2]

Proposed Analytical Method

The following method is a proposed protocol and requires in-house validation according to regulatory guidelines (e.g., CODEX Alimentarius CAC/GL 71-2009).

Principle

This compound is extracted from homogenized animal tissue using an acidified acetonitrile solution. After a salting-out step with magnesium sulfate and sodium chloride, the extract is cleaned up using dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) and C18 sorbents to remove interfering matrix components. The final extract is analyzed by UPLC-MS/MS in positive electrospray ionization (ESI+) mode using multiple reaction monitoring (MRM).

Reagents and Materials
  • Solvents: Acetonitrile, Methanol, Water (all LC-MS grade)

  • Reagents: Formic acid (≥98%), Oxalic acid, Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl)

  • d-SPE Sorbents: Primary Secondary Amine (PSA), C18

  • Standards: this compound analytical standard

Instrumentation
  • Homogenizer

  • Centrifuge

  • UPLC System: Acquity UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-XS)

  • Analytical Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

Experimental Protocols

Standard Solution Preparation

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. From this, prepare working standard solutions by serial dilution in a suitable solvent (e.g., 50:50 methanol:water). Matrix-matched calibration standards should be prepared by spiking blank tissue extracts at appropriate concentrations.[2]

Sample Preparation
  • Homogenization: Weigh 2 g (± 0.05 g) of minced and homogenized tissue into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of 1% oxalic acid in acetonitrile. Cap and shake vigorously for 10 minutes.

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Vortex immediately for 1 minute, then centrifuge at 4000 rpm for 10 minutes.

  • d-SPE Cleanup: Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

  • Final Extract: Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable volume of the mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis
  • UPLC Conditions (Proposed):

    • Column: C18, 2.1 x 100 mm, 1.7 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, then return to initial conditions.

  • MS/MS Conditions (Proposed):

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • MRM Transitions: To be determined by infusing a standard solution of this compound. At least two transitions (one for quantification, one for confirmation) should be monitored.

Data Presentation

The following tables present a template for the quantitative data that should be generated during method validation. The values provided are typical for multi-residue methods for anthelmintics and should be determined experimentally for this compound.[1][3]

Table 1: Proposed UPLC-MS/MS Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (Quantifier) (m/z)Product Ion 2 (Qualifier) (m/z)Cone Voltage (V)Collision Energy (eV)
This compoundTBDTBDTBDTBDTBD

TBD: To Be Determined during method development.

Table 2: Typical Method Performance Parameters (Requires Experimental Validation for this compound)

TissueLinearity (R²)Recovery (%)Precision (RSD%)LOD (µg/kg)LOQ (µg/kg)
Liver>0.9980-110<150.1 - 1.00.5 - 2.5
Muscle>0.9980-110<150.1 - 1.00.5 - 2.5
Kidney>0.9980-110<150.1 - 1.00.5 - 2.5
Fat>0.9970-120<200.5 - 2.01.0 - 5.0

Visualizations

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue Animal Tissue (2g) homogenize Homogenization tissue->homogenize extraction Extraction (10mL 1% Oxalic Acid in ACN) homogenize->extraction salting_out Salting Out (MgSO4, NaCl) extraction->salting_out centrifuge1 Centrifugation salting_out->centrifuge1 cleanup d-SPE Cleanup (PSA, C18) centrifuge1->cleanup Supernatant centrifuge2 Centrifugation cleanup->centrifuge2 evaporate Evaporation & Reconstitution centrifuge2->evaporate Supernatant final_extract Final Extract evaporate->final_extract uplc UPLC Separation final_extract->uplc msms MS/MS Detection uplc->msms data Data Acquisition & Processing msms->data

Caption: Experimental workflow for this compound residue analysis.

logical_relationship method Analytical Method for this compound validation Method Validation method->validation Requires protocol Standard Operating Protocol validation->protocol Leads to monitoring Residue Monitoring in Tissues protocol->monitoring Enables safety Food Safety Assurance monitoring->safety Ensures

Caption: Logical relationship for method implementation.

Conclusion

The proposed UPLC-MS/MS method provides a robust framework for the sensitive and selective determination of this compound residues in various animal tissues. While specific performance characteristics need to be established through a comprehensive validation study, the outlined protocols for sample preparation and instrumental analysis are based on well-established and widely accepted practices in the field of veterinary drug residue analysis.[2] This application note serves as a valuable resource for laboratories aiming to develop and implement a reliable method for monitoring this compound residues, thereby contributing to the assurance of food safety.

References

Revolutionizing the Oral Delivery of Epsiprantel: Advanced Formulation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive overview of advanced formulation strategies to enhance the oral bioavailability of Epsiprantel, a poorly water-soluble anthelmintic agent. Detailed application notes and experimental protocols are provided for solid dispersions, self-emulsifying drug delivery systems (SEDDS), nanosuspensions, and cyclodextrin inclusion complexes as potential strategies to overcome the inherent solubility and permeability challenges of this compound.

Introduction: The Challenge of Oral this compound Delivery

This compound is a highly effective cestocidal agent used in veterinary medicine. Its therapeutic efficacy is primarily localized to the gastrointestinal tract, a direct consequence of its very low aqueous solubility and minimal systemic absorption following oral administration. While this is advantageous for treating intestinal tapeworms, enhancing its systemic uptake could open new therapeutic avenues or improve efficacy in certain scenarios. The primary obstacle to achieving significant oral bioavailability is the dissolution rate-limited absorption of this lipophilic compound.

This document outlines four established formulation strategies that can be applied to enhance the oral delivery of this compound by improving its solubility, dissolution rate, and/or membrane permeability.[1][2][3][4]

Formulation Strategies for Enhanced Oral Bioavailability

Solid Dispersions

Application Note:

Solid dispersion technology involves the dispersion of one or more active pharmaceutical ingredients (APIs) in an inert carrier or matrix at a solid state.[5][6] For this compound, creating an amorphous solid dispersion can significantly enhance its aqueous solubility and dissolution rate.[7] By molecularly dispersing this compound within a hydrophilic polymer matrix, the high energy amorphous state prevents the crystalline structure from forming, leading to faster dissolution and potentially increased bioavailability.[8][9]

Key Advantages:

  • Reduces drug particle size to a molecular level.[8]

  • Enhances wettability and porosity.

  • Converts the drug from a crystalline to a more soluble amorphous form.[7]

dot

cluster_prep Preparation cluster_eval Evaluation This compound This compound Dissolve Dissolve Drug and Polymer This compound->Dissolve Polymer Hydrophilic Polymer (e.g., PVP, HPMC) Polymer->Dissolve Solvent Organic Solvent (e.g., Ethanol, Acetone) Solvent->Dissolve Evaporation Solvent Evaporation (e.g., Rotary Evaporator) Dissolve->Evaporation Drying Vacuum Drying Evaporation->Drying Milling Milling and Sieving Drying->Milling SD_Powder Solid Dispersion Powder Milling->SD_Powder Solubility Solubility Studies SD_Powder->Solubility Dissolution In Vitro Dissolution SD_Powder->Dissolution DSC_XRD Solid-State Characterization (DSC, PXRD) SD_Powder->DSC_XRD Permeability In Vitro Permeability (Caco-2) Dissolution->Permeability PK_Study In Vivo Pharmacokinetic Study Permeability->PK_Study

Caption: Experimental workflow for solid dispersion formulation and evaluation.

Self-Emulsifying Drug Delivery Systems (SEDDS)

Application Note:

SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[10][11] Formulating this compound in a SEDDS can bypass the dissolution step, as the drug is already dissolved in the lipidic formulation.[12] Upon emulsification in the gut, the drug is presented in small droplets with a large surface area, which can enhance its absorption.[13]

Key Advantages:

  • Drug is presented in a solubilized state.

  • Bypasses the dissolution-rate limiting step.

  • Small droplet size provides a large surface area for absorption.

  • Can enhance lymphatic transport, potentially reducing first-pass metabolism.

dot

Caption: Workflow for the formulation and evaluation of SEDDS.

Nanosuspensions

Application Note:

A nanosuspension is a sub-micron colloidal dispersion of pure drug particles which are stabilized by surfactants and polymers.[14][15] Preparing this compound as a nanosuspension can significantly increase its dissolution velocity due to the drastic increase in surface area.[16][17] This is governed by the Noyes-Whitney equation. The increased saturation solubility of the nanoparticles also contributes to an enhanced concentration gradient between the gastrointestinal fluid and the blood, which drives absorption.[18]

Key Advantages:

  • Increased surface area leads to a higher dissolution rate.

  • Increased saturation solubility.

  • Improved mucoadhesion can increase residence time in the gut.

dot

Caption: Workflow for nanosuspension preparation and characterization.

Cyclodextrin Inclusion Complexes

Application Note:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[19] They can form inclusion complexes with poorly water-soluble drugs like this compound, where the drug molecule is encapsulated within the cyclodextrin cavity.[20] This complexation effectively increases the aqueous solubility of the drug, leading to a higher dissolution rate and improved bioavailability.[21][22]

Key Advantages:

  • Increases the apparent water solubility of the drug.

  • Enhances dissolution rate.

  • Can protect the drug from degradation.

dot

References

Application Notes and Protocols for Establishing a Dose-Response Curve of Epsiprantel against Taenia taeniaeformis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epsiprantel is a broad-spectrum anthelmintic agent highly effective against common cestode parasites in veterinary medicine, including Taenia taeniaeformis, the feline tapeworm. Establishing a precise dose-response curve is a critical step in the research and development of anthelmintic drugs, providing essential data on efficacy at various concentrations. These application notes provide detailed protocols for determining the dose-response relationship of this compound against the larval stage (strobilocercus) of T. taeniaeformis through both in vitro and in vivo methodologies.

The mechanism of action of this compound is understood to be similar to that of praziquantel. It is believed to disrupt calcium ion homeostasis within the parasite, leading to spastic paralysis of the musculature and vacuolization of the tegument. This disruption makes the parasite susceptible to host digestive enzymes. This compound is minimally absorbed from the host's gastrointestinal tract, allowing it to act directly on the tapeworms residing in the gut.

Quantitative Data Summary

The following tables summarize the efficacy of this compound against Taenia species based on data from dose-titration studies. While this data was generated in dogs, it provides a valuable reference for establishing a dose range for studies in cats against T. taeniaeformis.

Table 1: Efficacy of this compound against Taenia species in Dogs

Dose (mg/kg)Efficacy (%)
2.7592.9
5.5100
8.2594.6

Table 2: Dose Confirmation of this compound against Taenia species in Dogs

Dose (mg/kg)Efficacy (%)
5.5100

Experimental Protocols

In Vitro Dose-Response Protocol

This protocol outlines the steps for assessing the efficacy of this compound against T. taeniaeformis strobilocerci in a controlled laboratory setting.

3.1.1. Materials

  • Taenia taeniaeformis strobilocerci (harvested from experimentally infected rodents)

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics)

  • 24-well culture plates

  • Inverted microscope

  • Trypan blue solution (0.4%)

  • Incubator (37°C, 5% CO2)

3.1.2. Methods

  • Parasite Preparation:

    • Aseptically harvest strobilocerci from the livers of experimentally infected rodents.

    • Wash the strobilocerci three times with sterile PBS to remove host tissue and contaminants.

    • Examine the strobilocerci under a dissecting microscope to ensure they are intact and motile.

  • Drug Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of working solutions by diluting the stock solution in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).

    • Prepare a vehicle control containing the same concentration of DMSO as the highest drug concentration.

  • Experimental Setup:

    • Place 3-5 strobilocerci into each well of a 24-well plate.

    • Add 1 mL of the appropriate drug concentration or control solution to each well.

    • Include a negative control group with culture medium only.

    • Incubate the plates at 37°C in a 5% CO2 atmosphere.

  • Viability Assessment:

    • At predetermined time points (e.g., 6, 12, 24, 48 hours), assess the viability of the strobilocerci.

    • Motility Scoring: Observe the spontaneous motility of the strobilocerci under an inverted microscope. Score motility on a scale (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal activity, 0 = no activity/paralysis).

    • Trypan Blue Staining: At the end of the experiment, add a small volume of trypan blue solution to each well. Non-viable (dead) strobilocerci will take up the blue stain, while viable ones will remain unstained. Count the number of stained and unstained strobilocerci.

  • Data Analysis:

    • Calculate the percentage of non-viable strobilocerci for each concentration and time point.

    • Plot the percentage of non-viable strobilocerci against the drug concentration to generate a dose-response curve.

    • Determine the EC50 (half-maximal effective concentration) value.

In Vivo Dose-Response Protocol (Feline Model)

This protocol describes the methodology for evaluating the efficacy of this compound against adult T. taeniaeformis in experimentally infected cats.

3.2.1. Materials

  • Specific-pathogen-free kittens (at least 7 weeks of age)

  • Taenia taeniaeformis strobilocerci

  • This compound tablets

  • Fecal flotation solution

  • Microscope

3.2.2. Methods

  • Experimental Infection:

    • Infect kittens orally with a known number of viable T. taeniaeformis strobilocerci.

    • Monitor fecal samples periodically to confirm the establishment of patent infections (presence of tapeworm proglottids or eggs). The prepatent period can range from 34 to 80 days.

  • Treatment:

    • Once infections are patent, randomly assign cats to different treatment groups, including a placebo control group.

    • Administer this compound orally at various dosages (e.g., 1.25, 2.75, 5.0 mg/kg). The recommended dosage for cats is 2.75 mg/kg.

    • Administer a placebo to the control group.

  • Efficacy Evaluation:

    • Collect all feces from each cat for 3-5 days post-treatment.

    • Examine the feces for expelled tapeworms (scolices and strobilae).

    • At the end of the collection period, euthanize the cats and perform a necropsy.

    • Carefully examine the entire length of the small intestine for any remaining tapeworms.

  • Data Analysis:

    • Count the number of tapeworms recovered from the feces and the intestines for each cat.

    • Calculate the percentage efficacy for each dose using the following formula: Efficacy (%) = [(Mean number of worms in control group - Mean number of worms in treated group) / Mean number of worms in control group] x 100

    • Plot the efficacy against the dose to establish the dose-response curve.

Visualizations

Proposed Mechanism of Action of this compound

Epsiprantel_Mechanism cluster_parasite Taenia taeniaeformis cluster_tegument Tegument cluster_muscle Muscle Cell Ca_channel Voltage-gated Ca²⁺ Channel Ca_ion Ca²⁺ Ca_channel->Ca_ion Increased influx Disruption Disruption of Ion Homeostasis Ca_ion->Disruption Contraction Spastic Paralysis Vacuolization Tegumental Vacuolization Disruption->Contraction Disruption->Vacuolization This compound This compound This compound->Ca_channel Binds and disrupts

Caption: Proposed mechanism of this compound leading to parasite paralysis.

In Vitro Experimental Workflow

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_assess Assessment cluster_analysis Data Analysis Harvest Harvest Strobilocerci Wash Wash with PBS Harvest->Wash Incubate Incubate Strobilocerci with Drug Wash->Incubate Drug_Prep Prepare this compound Solutions Drug_Prep->Incubate Motility Score Motility Incubate->Motility Stain Trypan Blue Staining Incubate->Stain Calculate Calculate % Non-Viable Motility->Calculate Stain->Calculate Curve Generate Dose-Response Curve Calculate->Curve EC50 Determine EC50 Curve->EC50

Caption: Workflow for the in vitro dose-response assessment.

In Vivo Experimental Workflow

in_vivo_workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase cluster_analysis_vivo Data Analysis Infect Experimentally Infect Cats Monitor Monitor for Patent Infection Infect->Monitor Group Randomly Assign to Groups Monitor->Group Treat Administer this compound/Placebo Group->Treat Collect Collect Feces Treat->Collect Necropsy Perform Necropsy Treat->Necropsy Count Count Recovered Worms Collect->Count Necropsy->Count Efficacy Calculate % Efficacy Count->Efficacy Curve_Vivo Generate Dose-Response Curve Efficacy->Curve_Vivo

Caption: Workflow for the in vivo dose-response assessment.

Troubleshooting & Optimization

Technical Support Center: Overcoming Epsiprantel Insolubility in Aqueous Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low aqueous solubility of epsiprantel for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is an anthelmintic drug used to treat tapeworm infections in veterinary medicine.[1] For in vitro studies, which are essential for understanding its mechanism of action and potential new applications, its "sparingly soluble" nature in water presents a significant challenge.[2] This poor solubility can lead to precipitation of the compound in aqueous culture media, resulting in inaccurate and unreliable experimental outcomes.

Q2: What is the general approach to dissolving poorly soluble drugs like this compound for in vitro experiments?

A2: The standard approach is to first dissolve the compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution. This stock solution is then further diluted in the aqueous culture medium to the final desired concentration for the assay. This method ensures that the drug is in a dissolved state when introduced to the cells or organisms being studied.

Q3: Which organic solvent is recommended for preparing an this compound stock solution?

Q4: Are there any precautions to consider when using DMSO as a solvent?

A4: Yes, DMSO can be toxic to cells at higher concentrations. It is a good practice to keep the final concentration of DMSO in the culture medium as low as possible, typically below 0.5% (v/v), and ideally at or below 0.1%. It is also essential to run a vehicle control in your experiments, which consists of the culture medium with the same final concentration of DMSO but without this compound. This control helps to distinguish the effects of the drug from any potential effects of the solvent itself.

Q5: What is the proposed mechanism of action of this compound?

A5: The mechanism of action of this compound is believed to be similar to that of praziquantel.[2] This involves the disruption of calcium ion homeostasis in the parasite. This compound is thought to cause a rapid influx of calcium ions into the parasite's cells, leading to sustained muscle contraction, paralysis, and damage to the tegument (the outer surface of the worm).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation observed in the culture medium after adding this compound. The concentration of this compound exceeds its solubility limit in the aqueous medium. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.1. Lower the final concentration of this compound in your assay. 2. Prepare a more concentrated stock solution in DMSO and add a smaller volume to the culture medium. Ensure the final DMSO concentration remains in the non-toxic range (ideally ≤ 0.1%). 3. After diluting the stock solution into the medium, vortex or mix thoroughly immediately to ensure rapid and uniform dispersion.
Inconsistent or non-reproducible assay results. Incomplete dissolution of this compound in the stock solution. Precipitation of this compound over time in the working solution or culture medium.1. Ensure the this compound is fully dissolved in the DMSO stock solution. Gentle warming (to room temperature if stored cold) and vortexing can aid dissolution. 2. Prepare fresh working solutions of this compound in culture medium for each experiment. Do not store diluted aqueous solutions for extended periods. 3. Visually inspect the culture medium for any signs of precipitation before and during the experiment.
Observed cellular toxicity in the vehicle control group. The final concentration of the organic solvent (e.g., DMSO) is too high. The cell line is particularly sensitive to the solvent.1. Reduce the final concentration of DMSO in the culture medium to the lowest effective level, aiming for ≤ 0.1%. 2. Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line. 3. Consider using an alternative water-miscible solvent, such as ethanol, but be aware that different solvents can have varying effects on cell viability and drug activity.[3]
Difficulty in achieving the desired final concentration of this compound. The initial stock solution is not concentrated enough, requiring the addition of a large volume to the culture medium, which in turn increases the solvent concentration to toxic levels.1. Attempt to prepare a more concentrated stock solution of this compound in DMSO. While specific solubility limits are not published, preparing a 10-20 mg/mL stock is a reasonable starting point for many poorly soluble compounds. 2. If a highly concentrated stock cannot be achieved, you may need to accept a lower final concentration of this compound in your assay.

Data Presentation

Table 1: Physicochemical and Solubility Properties of this compound

PropertyValue/InformationSource(s)
Molecular Formula C₂₀H₂₆N₂O₂[2]
Molecular Weight 326.43 g/mol [2]
Appearance Stable, white solid[2]
Solubility in Water Sparingly soluble[2]
Solubility in Organic Solvents Quantitative data not publicly available. DMSO is the recommended solvent for preparing stock solutions for in vitro assays based on standard laboratory practices for poorly soluble compounds.Inferred from standard laboratory procedures
Storage Temperature 20°C–25°C (68°F–77°F)[4]

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions for In Vitro Assays

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

  • Sterile, aqueous cell culture medium appropriate for your assay

  • Vortex mixer

Procedure for Preparing a 10 mg/mL Stock Solution:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.

  • Dissolution:

    • Transfer the weighed this compound powder into a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO. For a 10 mg/mL solution, add 1 mL of DMSO.

    • Cap the tube tightly and vortex thoroughly for at least 1-2 minutes to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain. Gentle warming to room temperature may assist dissolution if the DMSO was stored at a low temperature.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for long-term storage.

Procedure for Preparing a Working Solution (e.g., 10 µg/mL):

  • Thawing: Thaw a single aliquot of the 10 mg/mL this compound stock solution at room temperature.

  • Dilution:

    • In a sterile tube, perform a serial dilution of the stock solution in your pre-warmed, sterile cell culture medium to achieve the desired final concentration.

    • For example, to prepare 1 mL of a 10 µg/mL working solution from a 10 mg/mL stock solution, you would perform a 1:1000 dilution. This can be done in steps:

      • Add 1 µL of the 10 mg/mL stock solution to 999 µL of culture medium.

    • Immediately after adding the stock solution to the medium, vortex the tube gently or mix by pipetting up and down to ensure rapid and even dispersion. This is critical to prevent precipitation.

  • Final DMSO Concentration Check:

    • In the example above, the final DMSO concentration would be 0.1% (v/v), which is generally well-tolerated by most cell lines.

  • Application: Use the freshly prepared working solution in your in vitro assay immediately.

Mandatory Visualizations

Epsiprantel_Mechanism_of_Action cluster_parasite Parasite Cell Membrane cluster_cytosol Parasite Cytosol This compound This compound Ca_Channel Voltage-Gated Ca²⁺ Channel / TRP Channel This compound->Ca_Channel Binds to and modulates Ca_Influx Ca²⁺ Influx Increased_Ca Increased Intracellular [Ca²⁺] Ca_Influx->Increased_Ca Rapid influx of Ca²⁺ Muscle_Contraction Sustained Muscle Contraction Increased_Ca->Muscle_Contraction Tegument_Damage Tegumental Damage Increased_Ca->Tegument_Damage Paralysis Paralysis Muscle_Contraction->Paralysis

Caption: Proposed signaling pathway for the mechanism of action of this compound in parasites.

Experimental_Workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay Start Start: this compound Powder Dissolve Dissolve in 100% DMSO Start->Dissolve Stock Concentrated Stock Solution (e.g., 10 mg/mL) Dissolve->Stock Store Store at -20°C Stock->Store Dilute Dilute Stock in Culture Medium Stock->Dilute Use aliquot Working Working Solution (e.g., 10 µg/mL) Final DMSO ≤ 0.1% Dilute->Working Treat Treat Cells/Organisms Working->Treat Incubate Incubate Treat->Incubate Analyze Analyze Results Incubate->Analyze

Caption: Experimental workflow for preparing this compound solutions for in vitro assays.

References

Technisches Support-Center: Identifizierung und Minderung von Off-Target-Effekten von Epsiprantel bei Wirtsorganismen

Author: BenchChem Technical Support Team. Date: November 2025

Dieses technische Support-Center bietet Forschern, Wissenschaftlern und Fachleuten aus der Arzneimittelentwicklung eine Ressource zur Untersuchung potenzieller Off-Target-Effekte von Epsiprantel. Obwohl this compound ein Anthelminthikum mit einem günstigen Sicherheitsprofil und minimaler systemischer Absorption bei den Zieltierarten ist, ist die Untersuchung potenzieller Off-Target-Effekte für jedes niedermolekulare Medikament in der präklinischen Forschung von entscheidender Bedeutung.[1][2][3] Dieser Leitfaden bietet einen Rahmen für die Identifizierung und Minderung solcher Effekte durch eine Reihe von Fehlerbehebungsleitfäden und häufig gestellten Fragen.

Häufig gestellte Fragen (FAQs)

F1: Was ist über die bekannten Off-Target-Effekte von this compound bei Wirtsorganismen bekannt?

A1: Derzeit gibt es in der öffentlich zugänglichen wissenschaftlichen Literatur nur begrenzte Informationen über spezifische molekulare Off-Target-Effekte von this compound bei Wirtsorganismen. Die meisten Studien konzentrieren sich auf seine anthelminthische Wirksamkeit und sein Sicherheitsprofil bei Katzen und Hunden.[1][2][3] Das Medikament wird nach oraler Verabreichung nur minimal absorbiert, was das Potenzial für systemische Off-Target-Effekte verringert.[1][2][4] Seltene Nebenwirkungen wie Erbrechen wurden berichtet, sind aber im Allgemeinen auf den Magen-Darm-Trakt beschränkt.[5][6]

F2: Was ist der bekannte Wirkmechanismus von this compound und wie könnte dieser zu Off-Target-Effekten beitragen?

A2: Der genaue molekulare Wirkmechanismus von this compound ist nicht vollständig geklärt, es wird jedoch angenommen, dass er dem von Praziquantel ähnelt.[1][7] Man geht davon aus, dass es die Kalziumhomöostase in den Parasitenzellen stört, was zu Muskelkontraktion und Lähmung führt.[1] Theoretisch könnte jede Interaktion mit Kalziumkanälen oder kalziumabhängigen Signalwegen in Wirtszellen einen potenziellen Off-Target-Effekt darstellen, insbesondere bei höheren als den therapeutischen Konzentrationen, die in In-vitro-Experimenten verwendet werden.

F3: Welche anfänglichen Schritte sollte ich unternehmen, wenn ich einen unerwarteten Phänotyp in meinen mit this compound behandelten Wirtszellen oder Geweben beobachte?

A3: Wenn ein unerwarteter Phänotyp beobachtet wird, ist es entscheidend, systematisch vorzugehen, um festzustellen, ob es sich um einen Off-Target-Effekt von this compound handelt.

  • Bestätigen Sie die Konzentration und Reinheit der Verbindung: Stellen Sie sicher, dass die verwendete Konzentration von this compound korrekt ist und dass die Verbindung frei von Verunreinigungen ist.

  • Führen Sie eine Dosis-Wirkungs-Analyse durch: Bestimmen Sie, ob die Schwere des Phänotyps mit der Konzentration von this compound korreliert.

  • Verwenden Sie strukturell nicht verwandte Kontrollverbindungen: Testen Sie andere Anthelminthika mit unterschiedlichen Wirkmechanismen, um sicherzustellen, dass der beobachtete Effekt spezifisch für this compound ist.

  • Führen Sie "Rescue"-Experimente durch: Wenn Sie ein bestimmtes Off-Target vermuten, versuchen Sie, den Phänotyp durch Modulation des vermuteten Signalwegs umzukehren.

Leitfäden zur Fehlerbehebung

Problem 1: Unerwartete Zytotoxizität in einer Wirtszelllinie bei der Behandlung mit this compound

Mögliche Ursache: Hohe Konzentrationen von this compound, die in In-vitro-Studien verwendet werden, können Off-Target-Effekte auf zelluläre Prozesse haben, die für die Lebensfähigkeit der Zellen entscheidend sind.

Lösungsvorschläge:

  • Bestimmen Sie die IC50-Werte: Führen Sie einen Zytotoxizitätsassay (z. B. MTT oder LDH) durch, um die Konzentration zu bestimmen, bei der 50 % der Zellen absterben. Arbeiten Sie mit Konzentrationen deutlich unterhalb der IC50.

  • Kinetische Analyse: Überwachen Sie die Zelllebensfähigkeit im Zeitverlauf, um den Beginn der Zytotoxizität zu bestimmen.

  • Apoptose-Assays: Verwenden Sie Assays wie die Annexin-V-Färbung oder die Caspase-Aktivitätsmessung, um festzustellen, ob die Zytotoxizität durch Apoptose vermittelt wird.

Problem 2: Veränderungen der Genexpression in Wirtszellen, die nicht mit dem bekannten Wirkmechanismus von this compound zusammenhängen

Mögliche Ursache: this compound könnte unbeabsichtigt mit Transkriptionsfaktoren, Kinasen oder anderen Signalmolekülen interagieren, was zu Veränderungen in den Genexpressionsprofilen führt.

Lösungsvorschläge:

  • Globale Transkriptomanalyse (RNA-Seq): Führen Sie eine RNA-Sequenzierung an mit this compound behandelten und Kontrollzellen durch, um differentiell exprimierte Gene zu identifizieren.

  • Pathway-Analyse: Verwenden Sie bioinformatische Werkzeuge, um die von den differentiell exprimierten Genen betroffenen Signalwege zu identifizieren.

  • Gezielte qPCR-Validierung: Validieren Sie die RNA-Seq-Ergebnisse durch quantitative PCR für eine Untergruppe von Schlüsselgenen in den identifizierten Signalwegen.

Datenpräsentation

Tabelle 1: Hypothetische Zytotoxizitäts- und Bindungsdaten für this compound

Zelllinie/ZielAssay-TypIC50 / Kd (µM)Anmerkungen
humane Leberkarzinomzellen (HepG2)MTT-Assay> 100Geringe Zytotoxizität bei hohen Konzentrationen.
humane embryonale Nierenzellen (HEK293)LDH-Assay> 100Ähnlich wie bei HepG2, was auf eine allgemeine geringe Toxizität hindeutet.
humane L-Typ-Kalziumkanal (CaV1.2)Radioligand-Bindungsassay85Schwache Bindungsaffinität, die bei hohen Konzentrationen relevant sein könnte.
humane Ryanodin-Rezeptor 2 (RyR2)[3H]-Ryanodin-Bindungsassay> 200Keine signifikante Bindung an diesen intrazellulären Kalziumfreisetzungskanal.

Experimentelle Protokolle

Protokoll 1: In-silico-Analyse zur Vorhersage potenzieller Off-Targets

Dieses Protokoll beschreibt einen computergestützten Ansatz zur Vorhersage potenzieller Off-Target-Interaktionen von this compound.[8][9]

  • Beschaffung der chemischen Struktur: Holen Sie die 2D-Struktur von this compound aus einer chemischen Datenbank wie PubChem oder ChEMBL.

  • Ähnlichkeitssuche: Verwenden Sie die Struktur von this compound, um Datenbanken bekannter bioaktiver Verbindungen (z. B. ChEMBL, DrugBank) nach strukturell ähnlichen Molekülen mit bekannter Zielbindung zu durchsuchen.

  • Zielvorhersage-Tools: Setzen Sie computergestützte Werkzeuge ein (z. B. SwissTargetPrediction, SEA), die die chemische Ähnlichkeit nutzen, um potenzielle Protein-Targets für this compound vorherzusagen.

  • Pharmakophor-Screening: Entwickeln Sie ein 3D-Pharmakophormodell basierend auf der Struktur von this compound und screenen Sie damit 3D-Proteinstrukturdatenbanken (z. B. PDB), um potenzielle Bindungspartner zu identifizieren.[10]

  • Priorisierung der Ergebnisse: Priorisieren Sie die vorhergesagten Ziele basierend auf der Stärke der Vorhersage, der biologischen Plausibilität und der Expression in den relevanten Wirtsgeweben.

Protokoll 2: Thermische Shift-Assays (Differential Scanning Fluorimetry - DSF) zur Validierung von Off-Target-Bindung

DSF ist eine Methode zur Bewertung der Bindung eines niedermolekularen Medikaments an ein Zielprotein durch Messung von Veränderungen in der thermischen Stabilität des Proteins.

  • Proteinpräparation: Exprimieren und reinigen Sie die vorhergesagten potenziellen Off-Target-Proteine.

  • Reaktionsaufbau: Mischen Sie in einem qPCR-Plattenformat das gereinigte Protein, einen fluoreszierenden Farbstoff, der an hydrophobe Bereiche bindet (z. B. SYPRO Orange), und this compound in verschiedenen Konzentrationen.

  • Thermische Denaturierung: Verwenden Sie ein Real-Time-PCR-Gerät, um die Proben schrittweise zu erhitzen und die Fluoreszenz bei jedem Temperaturanstieg zu messen.

  • Datenanalyse: Die Schmelztemperatur (Tm) ist die Temperatur, bei der 50 % des Proteins denaturiert sind. Eine signifikante Erhöhung der Tm in Gegenwart von this compound deutet auf eine direkte Bindung und Stabilisierung des Proteins hin.

Visualisierungen

Off_Target_Identification_Workflow A Unerwarteter Phänotyp beobachtet B In-silico-Analyse (Ähnlichkeitssuche, Zielvorhersage) A->B C Dosis-Wirkungs- Kurve A->C D Liste potenzieller Off-Targets B->D E Biophysikalische Assays (z.B. DSF, SPR) D->E F Zellbasierte Assays (z.B. Reportergen, Kinase-Aktivität) E->F G Validiertes Off-Target F->G H Struktur-Aktivitäts- Beziehungs-Studien (SAR) G->H I Molekül- Optimierung H->I

Abbildung 1: Workflow zur Identifizierung und Validierung von Off-Targets.

Mitigation_Strategies A Identifiziertes Off-Target B Rationales Wirkstoffdesign A->B E Phänotypisches Screening A->E C Reduzierung der Off-Target-Affinität B->C D Erhaltung der On-Target-Wirksamkeit B->D F Identifizierung von Verbindungen mit geringeren Nebenwirkungen E->F

Abbildung 2: Strategien zur Minderung von Off-Target-Effekten.

References

Troubleshooting inconsistent results in Epsiprantel efficacy studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Epsiprantel Efficacy Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in this compound efficacy studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing lower than expected efficacy of this compound in our in vivo study. What are the potential causes?

A1: Inconsistent efficacy of this compound in vivo can stem from several factors. Below is a systematic guide to troubleshooting this issue:

  • Host Animal Factors:

    • Age and Immune Status: Very young animals (puppies and kittens less than 7 weeks old) may exhibit different drug metabolism and immune responses, potentially affecting efficacy.[1] Some studies have noted variable results in early-weaned puppies, possibly related to the rate of passage of ingesta.[2]

    • Breed and Individual Variation: While not extensively documented for this compound, individual host metabolism can influence drug bioavailability and efficacy.

    • Concurrent Infections: The presence of other gastrointestinal parasites or health issues might impact the overall health of the animal and potentially the drug's effectiveness.

  • Parasite Factors:

    • Life Stage of the Cestode: this compound's efficacy can vary with the developmental stage of the parasite. Studies have shown that adult worms are more susceptible than immature stages or protoscoleces.[3][4] Ensure the timing of your treatment aligns with the targeted life stage.

    • Parasite Species and Strain: While this compound is effective against common tapeworms like Dipylidium caninum and Taenia species, there might be inherent differences in susceptibility between species and even strains.[1][5]

    • Potential for Resistance: Although historically uncommon, recent reports have emerged of apparent resistance to this compound and the related drug praziquantel in Dipylidium caninum.[6][7][8][9] If consistent treatment failures are observed despite correct dosage and administration, resistance should be considered.

  • Experimental Procedure:

    • Dosage and Administration: Verify that the correct dosage was administered based on the animal's body weight. The recommended dosage for dogs is 5.5 mg/kg and for cats is 2.75 mg/kg.[10] Ensure the tablets were fully consumed by the animal.

    • Timing of Assessment: The method of assessing efficacy (e.g., fecal examination for proglottids, necropsy for worm counts) and the timing of this assessment are critical. Due to the digestive process, tapeworm fragments may not always be visible in the stool post-treatment.[1][5]

    • Infection Model: In experimentally induced infections, the viability and infectivity of the protoscoleces or metacestodes used for infection can influence the resulting worm burden and apparent drug efficacy.

Q2: Our in vitro assays are showing variable results. What should we check?

A2: In vitro studies are sensitive to a range of experimental variables. Here are key areas to review:

  • Drug Preparation and Concentration:

    • Solubility: this compound is sparingly soluble in water.[1][5] Ensure the drug is properly dissolved in a suitable solvent and that the final concentration in the culture medium is accurate.

    • Stability: Verify the stability of the this compound solution under your experimental conditions (e.g., temperature, light exposure).

  • Parasite Condition:

    • Viability: The health and viability of the protoscoleces, juvenile, or adult worms at the start of the assay are paramount. Use established methods to assess viability before and during the experiment.

    • Life Stage: As with in vivo studies, the developmental stage of the parasite can significantly impact its susceptibility to this compound in vitro.[3][4]

  • Assay Conditions:

    • Culture Medium: The composition of the culture medium should be appropriate for maintaining the viability of the specific cestode species and life stage being tested.

    • Incubation Time: The duration of exposure to this compound can influence the observed effect. Some studies have noted that effects like tegumental damage and death occur over several days.[4]

    • Readout Method: The method used to assess efficacy (e.g., motility scoring, morphological changes, vital staining) should be objective and consistently applied. An immobile worm may not necessarily be a dead worm, so relying solely on motility can sometimes be misleading.[11]

Q3: What is the known mechanism of action for this compound, and could this be related to inconsistent results?

A3: The precise molecular mechanism of action for this compound is not fully elucidated. However, it is widely believed to be similar to that of praziquantel.[12][13] This proposed mechanism involves:

  • Disruption of Calcium Homeostasis: The drug is thought to interfere with the permeability of parasite cell membranes to calcium ions.

  • Muscle Paralysis: This influx of calcium leads to spastic paralysis of the parasite's musculature.

  • Tegumental Damage: The drug also causes damage to the parasite's outer layer (tegument), making it susceptible to digestion by the host's enzymes.[12][13]

Inconsistencies could theoretically arise from alterations in the drug's target sites (e.g., ion channels) in the parasite, which would be a basis for resistance.

Data on this compound Efficacy

The following tables summarize quantitative data from various efficacy studies on this compound.

Table 1: Efficacy of this compound Against Various Cestodes in Dogs

Cestode SpeciesDosage (mg/kg)Efficacy (%)Reference
Taenia spp.2.7592.9%[14]
Taenia spp.5.5100%[14]
Taenia spp.8.2594.6%[14]
Dipylidium caninum2.7544.8%[14]
Dipylidium caninum5.599.8%[14]
Dipylidium caninum8.25100%[14]
Echinococcus granulosus (28-day-old)2.5>96%[4]
Echinococcus granulosus (28-day-old)5.0>99.9%[4]
Echinococcus granulosus (28-day-old)7.5>99.99%[4]
Echinococcus granulosus (7-day-old)5.0>94%[4]
Echinococcus granulosus (7-day-old)7.5>90%[4]
Echinococcus granulosus (7-day-old)10.0>99.8%[4]
Echinococcus multilocularis5.1 - 5.499.6% - 99.9%[10]

Table 2: Efficacy of this compound Against Cestodes in Cats

Cestode SpeciesDosage (mg/kg)Efficacy (%)Reference
Echinococcus multilocularis2.7100%[10]
Echinococcus multilocularis5.5100%[10]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in Dogs (Controlled Test)

This protocol is a generalized procedure based on methodologies described in the literature.[4][10][14]

  • Animal Selection and Acclimation:

    • Select healthy, helminth-free dogs of a specified age and weight range.

    • Acclimate animals to individual housing and diet for at least 7 days before infection.

  • Infection:

    • Administer a standardized dose of viable cestode protoscoleces or metacestodes orally. The dose will vary depending on the parasite species.

    • Maintain a non-infected control group.

  • Treatment:

    • At a predetermined time post-infection (e.g., 28 days for mature worm studies), weigh each dog and administer this compound orally at the desired dosage.

    • A control group should receive a placebo.

  • Post-Treatment Observation:

    • Monitor animals for any adverse reactions.

    • Collect all feces for a specified period (e.g., 3 days) to recover any expelled worms, although this can be unreliable.[5]

  • Necropsy and Worm Recovery:

    • At the end of the study period (e.g., 3-7 days post-treatment), humanely euthanize the animals.

    • Examine the entire gastrointestinal tract for any remaining cestodes.

    • Count the number of worms in treated and control animals.

  • Efficacy Calculation:

    • Calculate the percentage efficacy using the formula: % Efficacy = ((Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group) * 100

Visualizations

G cluster_drug This compound Action cluster_effect Cellular Effect cluster_physio Physiological Outcome cluster_final Final Result This compound This compound Membrane Parasite Tegument/ Cell Membrane This compound->Membrane Ca_Channel Ca2+ Ion Channel (Putative Target) Membrane->Ca_Channel Ca_Influx Increased Intracellular Ca2+ Concentration Ca_Channel->Ca_Influx Paralysis Spastic Muscle Paralysis Ca_Influx->Paralysis Tegument_Damage Tegumental Vacuolization Ca_Influx->Tegument_Damage Expulsion Expulsion/Digestion of Parasite Paralysis->Expulsion Tegument_Damage->Expulsion

Caption: Proposed mechanism of action for this compound.

G start Start: Inconsistent Efficacy Observed q1 Is the dosage correct for the animal's weight and species? start->q1 s1 Correct dosage and re-administer. q1->s1 No q2 Was the drug administration method appropriate and successful? q1->q2 Yes a1_yes Yes a1_no No s2 Refine administration technique (e.g., ensure full ingestion). q2->s2 No q3 Is the parasite life stage appropriate for treatment? q2->q3 Yes a2_yes Yes a2_no No s3 Adjust timing of treatment to target susceptible life stage. q3->s3 No q4 Have host factors been considered? q3->q4 Yes a3_yes Yes a3_no No s4 Review host age, health, and potential for rapid digestive transit. q4->s4 No q5 Could parasite resistance be a factor? q4->q5 Yes a4_yes Yes a4_no No s5 Consider alternative treatments and resistance testing. q5->s5 Yes end_node Review experimental design and assay conditions. q5->end_node No a5_yes Yes a5_no No

Caption: Troubleshooting inconsistent this compound efficacy.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment animal_selection 1. Animal Selection & Acclimation infection 2. Experimental Infection animal_selection->infection grouping 3. Randomize into Control & Treatment Groups infection->grouping treatment 4. Administer this compound or Placebo grouping->treatment necropsy 5. Necropsy & Worm Recovery treatment->necropsy analysis 6. Data Analysis & Efficacy Calculation necropsy->analysis

Caption: In vivo efficacy study workflow.

References

Navigating Epsiprantel Dosage Optimization in Canines: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, optimizing the dosage of Epsiprantel in canines is crucial for ensuring maximum efficacy against cestode infections while maintaining a high safety margin. This technical support guide provides in-depth information through troubleshooting guides and frequently asked questions to address specific challenges encountered during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the established therapeutic dosage of this compound in canines and its efficacy?

The recommended dosage of this compound for canines is 2.5 mg/lb (5.5 mg/kg) of body weight, administered orally.[1][2] Clinical studies have demonstrated high efficacy at this dosage for the removal of common canine cestodes, Dipylidium caninum and Taenia pisiformis.[1][3]

Q2: What is the mechanism of action of this compound and its absorption profile?

This compound acts directly on the tapeworm.[1][4] It is minimally absorbed from the gastrointestinal tract, allowing it to remain at the site of action.[1][4] This localized activity contributes to its high safety profile.

Q3: What are the known side effects of this compound in canines?

This compound is known for its wide margin of safety. Vomiting is a rare side effect.[5][6] Even in studies where dogs were given doses significantly higher than the recommended therapeutic dose, no significant adverse results were observed.[1][4][7] For instance, 14-day repeat dose studies in dogs at 500 mg/kg (90 times the recommended dosage) showed no significant adverse effects.[1][4][7]

Q4: Are there any known drug interactions with this compound?

There are no known drug interactions for this compound.[5] It has been administered concurrently with other common veterinary medications such as anti-inflammatory agents, insecticides, and other nematocides without any noted drug incompatibilities.[1][4][7]

Q5: What is the protocol for a dose-titration study to confirm efficacy?

A dose-titration study is essential to determine the optimal effective dose. The following table summarizes the efficacy of different this compound dosages against common canine tapeworms from a key study.

Dosage (mg/kg)Taenia sp. EfficacyDipylidium caninum Efficacy
2.7592.9%44.8%
5.5100%99.8%
8.2594.6%100%
(Data sourced from a dose titration study in naturally infected dogs)[8]

A dose confirmation study subsequently verified that a dosage of 5.5 mg/kg resulted in 100% efficacy for both Taenia sp. and D. caninum.[8]

Troubleshooting Guide

Issue: Sub-optimal Efficacy Observed in an Experimental Setting.

If you are observing lower than expected efficacy with this compound in your research, consider the following troubleshooting steps:

Experimental Workflow for Investigating Sub-optimal Efficacy

start Sub-optimal Efficacy Observed reinfection Assess Potential for Reinfection (e.g., flea control for D. caninum) start->reinfection dosage_admin Verify Dosage Calculation and Administration Technique start->dosage_admin parasite_id Confirm Parasite Identification (Is it a susceptible species?) start->parasite_id formulation Evaluate Drug Formulation (e.g., stability, dissolution) start->formulation dose_titration Conduct a Dose-Titration Study to Re-evaluate Efficacy reinfection->dose_titration dosage_admin->dose_titration parasite_id->dose_titration formulation->dose_titration end Optimal Efficacy Achieved dose_titration->end start Adverse Event Observed (e.g., Vomiting) is_repeat Is this a repeated exposure to the drug? start->is_repeat sensitivity Consider Drug Sensitivity (can develop over time) is_repeat->sensitivity Yes concurrent_meds Review Concurrent Medications and Animal's Health Status is_repeat->concurrent_meds No discontinue Discontinue Use and Contact Veterinarian sensitivity->discontinue concurrent_meds->discontinue no_known_interactions Note: No known drug interactions, but review is prudent. concurrent_meds->no_known_interactions start Study Initiation animal_selection Animal Selection (Naturally or Artificially Infected Canines) start->animal_selection group_allocation Random Allocation to Treatment Groups (Control, Dose 1, Dose 2, Dose 3) animal_selection->group_allocation treatment Oral Administration of this compound or Placebo group_allocation->treatment fecal_exam Post-Treatment Fecal Examination (for expelled cestodes) treatment->fecal_exam necropsy Necropsy and Gastrointestinal Tract Examination (for remaining cestodes) fecal_exam->necropsy data_analysis Data Analysis (Calculate % Efficacy) necropsy->data_analysis dose_confirmation Dose Confirmation Study (using determined optimal dose vs. control) data_analysis->dose_confirmation end Effective Dose Confirmed dose_confirmation->end

References

Technical Support Center: Strategies to Prevent Epsiprantel Resistance in Cestodes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the prevention of Epsiprantel resistance in cestodes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work against cestodes?

This compound is a synthetic isoquinoline-pyrazine derivative anthelmintic used to treat infections with common tapeworms (cestodes) in veterinary medicine, primarily in dogs and cats.[1][2] Its mechanism of action is not fully elucidated but is believed to be similar to that of praziquantel.[1][3] It is thought to disrupt calcium ion homeostasis in the parasite, leading to rapid muscle contraction, paralysis, and damage to the worm's outer layer (tegument).[4][5] This damage makes the parasite susceptible to digestion by the host's gastrointestinal fluids.[1] this compound is minimally absorbed from the host's gastrointestinal tract, allowing it to remain at the site of infection.[4][6]

Q2: Is there evidence of this compound resistance in cestodes?

Yes, there are emerging reports of resistance to isoquinoline drugs, including both praziquantel and this compound, in the common dog and cat tapeworm, Dipylidium caninum.[5][7] These cases involve infections that fail to clear despite repeated treatments with standard or even increased doses of these drugs.[8][9][10][11][12]

Q3: What are the primary factors contributing to the development of anthelmintic resistance?

The development of anthelmintic resistance is a multifactorial issue. Key contributing factors include:

  • Frequent and repeated use of the same anthelmintic class: This exerts continuous selection pressure on the parasite population, favoring the survival and reproduction of resistant individuals.[13][14]

  • Underdosing: Administering a dose lower than recommended may not kill all the parasites, allowing the more tolerant ones to survive and pass on their resistance genes.[13]

  • Treating all animals in a population simultaneously (mass treatment): This eliminates the "refugia" – a proportion of the parasite population that is not exposed to the drug, thus preserving susceptible genes in the overall parasite gene pool.[13][14][15]

  • Reliance solely on chemical control: Not integrating other parasite management strategies, such as environmental control and diagnostics, can accelerate resistance development.[14][15]

Q4: What general strategies can be implemented in a research setting to prevent the development of this compound resistance?

To mitigate the risk of developing this compound resistance in experimental settings, researchers should adopt a multi-pronged approach:

  • Implement Integrated Parasite Management (IPM): Combine drug treatment with other control measures. For D. caninum, this includes strict flea control, as fleas are the intermediate hosts.[5][7]

  • Use appropriate diagnostic techniques: Confirm the presence and identify the species of cestode before treatment. Fecal flotation can be insensitive for detecting tapeworm eggs; examination for proglottids is often necessary.[7]

  • Accurate Dosing: Ensure animals are accurately weighed and receive the correct dose of this compound as per established protocols.

  • Strategic Treatment Protocols: Avoid unnecessary prophylactic treatments. Treat animals based on diagnostic confirmation of infection.

  • Drug Rotation/Combination: While data on specific rotation or combination strategies for this compound is limited, the principle of using different anthelmintic classes can help reduce selection pressure. However, this should be based on evidence of efficacy against the target parasite.

  • Quarantine and Screening of New Animals: In animal facilities, new arrivals should be quarantined and screened for parasites before being introduced to the general population to prevent the introduction of resistant strains.[13][14][15]

  • Monitoring for Resistance: Regularly assess the efficacy of this compound using standardized tests like the Fecal Egg Count Reduction Test (FECRT) where applicable, or by monitoring for the continued shedding of proglottids post-treatment.[7][8]

Troubleshooting Guides

Problem: Apparent Treatment Failure with this compound

Symptoms:

  • Continued presence of tapeworm proglottids in feces or on the animal's perineum after a full course of this compound treatment.

  • No significant reduction in egg counts in post-treatment fecal analysis (if applicable).

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Incorrect Diagnosis - Confirm the identity of the parasite. This compound is effective against specific cestodes. Other parasites may not be susceptible.
Underdosing - Verify the animal's weight and the administered dose. Ensure the full dose was consumed.
Re-infection - For D. caninum, ensure a rigorous and effective flea control program is in place for all animals in the environment.[5][7] For other tapeworms, identify and eliminate access to the intermediate host (e.g., rodents for Taenia taeniaeformis).
Improper Drug Storage - Check the expiration date and storage conditions of the this compound used.
Host Factors - Consider if there are any underlying health issues in the animal that might affect drug metabolism or efficacy.
True Anthelmintic Resistance - If all other factors have been ruled out, consider the possibility of a resistant parasite strain.[7] Proceed with resistance confirmation testing.

Quantitative Data Summary

Table 1: Efficacy of this compound Against Various Cestode Species in Dogs

Cestode SpeciesDosage (mg/kg)Efficacy (%)Reference
Taenia spp.2.7592.9[3]
Taenia spp.5.5100[3]
Taenia spp.8.2594.6[3]
Dipylidium caninum2.7544.8[3]
Dipylidium caninum5.599.8[3]
Dipylidium caninum8.25100[3]
Echinococcus granulosus (young adult)5.599.9[16]
Echinococcus multilocularis5.1 - 5.499.6 - 99.9[11]

Table 2: Efficacy of this compound Against Echinococcus multilocularis in Cats

Dosage (mg/kg)Efficacy (%)Reference
2.7100[11]
5.5100[11]

Experimental Protocols

Protocol 1: Fecal Egg Count Reduction Test (FECRT) for Cestodes (Adapted for Research Settings)

Objective: To assess the efficacy of this compound by comparing cestode egg counts in feces before and after treatment. Note: This method is more established for nematodes but can be adapted. However, for tapeworms like D. caninum, proglottid shedding is a more reliable indicator of infection and treatment success due to the inconsistent shedding of egg packets.[7]

Materials:

  • Accurate scale for weighing animals

  • This compound tablets

  • Fecal collection containers

  • Microscope slides and coverslips

  • Saturated salt or sugar solution (flotation solution)

  • Centrifuge and centrifuge tubes

  • McMaster counting slides (recommended)

Procedure:

  • Pre-treatment (Day 0):

    • Accurately weigh each animal.

    • Collect a fresh fecal sample from each animal.

    • Perform a quantitative fecal egg count using a standardized technique (e.g., Modified Wisconsin or McMaster). Record the eggs per gram (EPG) for each animal.

    • Administer the correct dose of this compound orally.

  • Post-treatment (Day 10-14):

    • Collect a second fecal sample from the same animals.

    • Perform a quantitative fecal egg count using the same technique as on Day 0. Record the EPG for each animal.

  • Calculation of Efficacy:

    • Calculate the mean EPG for the group before treatment (Pre-EPG) and after treatment (Post-EPG).

    • Use the following formula to calculate the percent reduction: % Reduction = (1 - (Post-EPG / Pre-EPG)) * 100

    • A reduction of less than 95% may suggest resistance, although other factors should be ruled out.[13]

Protocol 2: In Vitro Susceptibility Assay for Cestode Protoscoleces or Larval Stages

Objective: To determine the concentration of this compound required to inhibit the motility or cause mortality of cestode larval stages in vitro. This can be a useful screening tool for detecting resistance.

Materials:

  • Aseptic cell culture hood

  • Culture medium (e.g., DMEM) supplemented with fetal calf serum and antibiotics

  • Multi-well culture plates (e.g., 96-well)

  • This compound stock solution of known concentration

  • Solvent for this compound (e.g., DMSO)

  • Incubator (37°C, 5% CO2)

  • Inverted microscope

  • Viability stain (e.g., Trypan Blue)

  • Isolated cestode protoscoleces or larval stages

Procedure:

  • Preparation:

    • Aseptically isolate and wash protoscoleces or larvae from host tissue.

    • Prepare serial dilutions of this compound in the culture medium. Include a solvent-only control.

  • Assay:

    • Add a standardized number of protoscoleces/larvae to each well of the culture plate.

    • Add the different concentrations of this compound to the respective wells.

    • Incubate the plates at 37°C.

  • Observation and Data Collection:

    • At set time points (e.g., 24, 48, 72 hours), observe the motility of the parasites under an inverted microscope. A scoring system can be used to quantify motility.

    • At the end of the experiment, assess viability using a stain like Trypan Blue.

    • Record the percentage of motile/viable parasites at each drug concentration.

  • Analysis:

    • Calculate the IC50 (inhibitory concentration 50%) or LC50 (lethal concentration 50%) values.

    • Compare the IC50/LC50 values of the test population to a known susceptible reference strain. A significant increase in the IC50/LC50 for the test population is indicative of resistance.

Mandatory Visualizations

G This compound This compound CaChannel Voltage-Gated Ca2+ Channels on Parasite Cell Membrane This compound->CaChannel Disrupts CaInflux Rapid Influx of Ca2+ CaChannel->CaInflux Leads to MuscleContraction Spastic Muscle Contraction (Paralysis) CaInflux->MuscleContraction Causes TegumentDamage Tegumental Vacuolization and Disruption CaInflux->TegumentDamage Causes HostDigestion Parasite Digestion by Host MuscleContraction->HostDigestion Results in TegumentDamage->HostDigestion Results in

Caption: Proposed mechanism of action of this compound on cestodes.

G cluster_0 Pre-Treatment (Day 0) cluster_1 Post-Treatment (Day 10-14) cluster_2 Analysis CollectSample0 Collect Fecal Sample FEC0 Perform Fecal Egg Count (EPG) CollectSample0->FEC0 Treat Administer This compound FEC0->Treat Calculate Calculate Percent Reduction FEC0->Calculate CollectSample14 Collect Fecal Sample Treat->CollectSample14 10-14 Days FEC14 Perform Fecal Egg Count (EPG) CollectSample14->FEC14 FEC14->Calculate Assess Assess Resistance Status Calculate->Assess

Caption: Workflow for the Fecal Egg Count Reduction Test (FECRT).

G Start Suspected Treatment Failure CheckDose Verify Correct Dosing and Administration Start->CheckDose CheckReinfection Investigate Potential for Re-infection (e.g., Flea Control) CheckDose->CheckReinfection If Dosing is Correct CheckDiagnosis Confirm Parasite Identification CheckReinfection->CheckDiagnosis If Re-infection is Unlikely ResistanceTesting Perform In Vitro Susceptibility Assay or Molecular Testing CheckDiagnosis->ResistanceTesting If Diagnosis is Correct ResistanceConfirmed Resistance Confirmed ResistanceTesting->ResistanceConfirmed If Positive OtherFactors Consider Other Factors (e.g., Host, Drug Quality) ResistanceTesting->OtherFactors If Negative

Caption: Troubleshooting logic for apparent this compound treatment failure.

References

Addressing variability in Epsiprantel absorption in different animal breeds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epsiprantel. The focus is on addressing the potential variability in its absorption across different animal breeds, a critical factor in preclinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a narrow-spectrum anthelmintic drug used to treat tapeworm infections (cestodes) in dogs and cats.[1] Its mechanism of action is not fully understood but is believed to be similar to praziquantel, causing damage to the parasite's tegument (skin) and inducing muscular paralysis, leading to the parasite's expulsion from the host's gastrointestinal (GI) tract.[2] this compound acts locally within the GI tract, and its systemic absorption is minimal in both dogs and cats.[1][2]

Q2: Why is there concern about variability in this compound absorption across different animal breeds?

A2: While this compound is designed for minimal absorption, even slight variations in systemic exposure can be significant in safety and efficacy studies. Different animal breeds, particularly in dogs, exhibit considerable physiological diversity in their gastrointestinal tracts.[3] This can lead to inter-breed variability in drug pharmacokinetics.[3] Factors such as GI transit time, intestinal pH, mucosal permeability, and the composition of the gut microbiome can differ between breeds, potentially influencing the dissolution and minimal absorption of a drug like this compound.

Q3: What are the known pharmacokinetic parameters of this compound?

A3: Published data on the pharmacokinetics of this compound in specific breeds is limited. However, general data in dogs and cats indicate very low systemic absorption. In one study, after an oral dose of 5.5 mg/kg in dogs, the peak plasma concentration (Cmax) was 0.13 mcg/mL, observed at 1 hour (Tmax) post-administration. In many cats receiving a similar dose, plasma concentrations were below the level of detection.[2]

Q4: Are there any known drug interactions with this compound?

A4: No significant drug interactions have been reported with the administration of this compound to animals.[2]

Troubleshooting Guide: Addressing Inconsistent Results in this compound Experiments

Issue 1: High variability in plasma concentrations of this compound between subjects of the same breed.

  • Possible Cause 1: Fed vs. Fasted State. The presence of food in the gastrointestinal tract can significantly alter drug absorption.

    • Troubleshooting Step: Standardize the feeding schedule for all animals in the study. For bioequivalence studies, it is often recommended to use fasted animals unless the drug is specifically indicated for administration with food.[4]

  • Possible Cause 2: Individual physiological differences. Even within the same breed, there can be individual variations in GI motility and physiology.

    • Troubleshooting Step: Increase the number of subjects in the study to improve statistical power and account for individual variability. Consider a crossover study design where each animal serves as its own control.

Issue 2: Unexpectedly high plasma concentrations of this compound in a particular breed.

  • Possible Cause 1: Breed-specific GI physiology. Certain breeds may have characteristics that enhance the absorption of poorly soluble drugs. For example, differences in intestinal length, surface area, or permeability could play a role.[3]

    • Troubleshooting Step: Conduct a preliminary pilot study with a small number of animals from the specific breed to establish baseline pharmacokinetic parameters.

  • Possible Cause 2: Formulation issues. The formulation of the this compound product could interact with the specific GI environment of a breed, leading to enhanced dissolution and absorption.

    • Troubleshooting Step: If using a custom formulation, ensure rigorous quality control and in vitro dissolution testing before in vivo administration.

Issue 3: Inconsistent efficacy of this compound against tapeworms in a mixed-breed study group.

  • Possible Cause 1: Breed-related differences in GI transit time. A faster GI transit time in some breeds could potentially reduce the contact time of this compound with the parasites, impacting efficacy.

    • Troubleshooting Step: Record and compare the time to defecation post-dosing across different breeds as a simple indicator of transit time.

  • Possible Cause 2: Presence of resistant parasite strains. Although rare, resistance of Dipylidium caninum to praziquantel and this compound has been reported in dogs.[5]

    • Troubleshooting Step: If treatment failure is observed despite adequate dosing, consider the possibility of drug-resistant parasites and consult with a parasitologist.

Data Presentation

Due to the minimal systemic absorption of this compound, specific pharmacokinetic data comparing different breeds is scarce in published literature. The following tables are presented to illustrate how such data would be structured and to provide context on the types of variability that can be observed with other drugs in different canine breeds.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Canine Breeds (Illustrative Example)

BreedDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)
Beagle5.5~1301.0Low
Greyhound5.5Potentially LowerPotentially ShorterPotentially Lower
Labrador Retriever5.5Potentially HigherPotentially LongerPotentially Higher

Note: The values for Greyhound and Labrador Retriever are hypothetical and based on known physiological differences in GI transit time. This table is for illustrative purposes only.

Table 2: Documented Breed-Related Differences in Gastrointestinal Physiology that may Influence Drug Absorption

Physiological ParameterBreed-Related DifferencesPotential Impact on this compound Absorption
Gastric Emptying Time (GET) Can vary between breeds.Slower GET could lead to more complete dissolution of the tablet in the stomach.
Small Intestinal Transit Time (SITT) Faster in some breeds (e.g., Greyhounds) compared to others.A shorter SITT might reduce the contact time of the drug with the intestinal mucosa, potentially decreasing the already minimal absorption.
Intestinal Permeability Differences in intestinal permeability have been reported between breeds.Higher permeability could theoretically lead to slightly increased absorption of this compound.

This table is a summary of concepts presented in the scientific literature.[3]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study to Assess this compound Absorption in a Specific Breed

  • Animal Selection: Select a statistically significant number of healthy, adult animals of the target breed. Ensure they are of a similar age and weight.

  • Acclimatization: Acclimate the animals to the housing conditions for at least one week before the study.

  • Housing and Diet: House animals individually and provide a standard diet.

  • Fasting: Fast the animals for 12 hours prior to drug administration, with free access to water.

  • Dosing: Administer a single oral dose of this compound (e.g., 5.5 mg/kg for dogs). Record the exact time of administration.

  • Blood Sampling: Collect blood samples (e.g., via cephalic vein) into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.

  • Bioanalytical Method: Quantify the concentration of this compound in plasma samples using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Protocol 2: Comparative Bioavailability Study of Two this compound Formulations in a Single Breed

  • Study Design: Employ a two-treatment, two-period, two-sequence crossover design with a washout period of at least one week between treatments.

  • Animals and Housing: Use a cohort of healthy, adult animals of the same breed (e.g., Beagles, as they are a common model in pharmaceutical research). House and feed them under standardized conditions.

  • Treatments:

    • Treatment A: Reference this compound formulation.

    • Treatment B: Test this compound formulation.

  • Dosing and Sampling: Follow the procedures outlined in Protocol 1 for dosing and blood sampling in each study period.

  • Data Analysis: Perform statistical analysis on the log-transformed pharmacokinetic parameters (AUC and Cmax) to determine if the two formulations are bioequivalent.

Mandatory Visualizations

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_study_day Study Day cluster_post_study Post-Study Phase Animal_Selection Animal Selection (Single Breed) Acclimatization Acclimatization (1 week) Animal_Selection->Acclimatization Standard_Diet Standardized Diet Acclimatization->Standard_Diet Fasting Fasting (12 hours) Standard_Diet->Fasting Dosing Oral Dosing (this compound) Fasting->Dosing Blood_Sampling Blood Sampling (Serial Time Points) Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Bioanalysis Bioanalysis (HPLC-MS/MS) Plasma_Separation->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis

Caption: Experimental workflow for a pharmacokinetic study of this compound.

Signaling_Pathway cluster_host Host Animal cluster_parasite Tapeworm (Cestode) Oral_Admin Oral Administration of this compound GI_Tract Gastrointestinal Tract Oral_Admin->GI_Tract Minimal_Absorption Minimal Systemic Absorption GI_Tract->Minimal_Absorption Direct_Contact Direct Contact with This compound GI_Tract->Direct_Contact Systemic_Circulation Systemic Circulation Minimal_Absorption->Systemic_Circulation Tegument_Damage Tegument Damage Direct_Contact->Tegument_Damage Paralysis Muscular Paralysis Tegument_Damage->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion

Caption: Proposed mechanism of action of this compound.

Logical_Relationship cluster_factors Breed-Specific Physiological Factors GI_Anatomy GI Anatomy Variability Variability in This compound Absorption GI_Anatomy->Variability GI_Motility GI Motility (Transit Time) GI_Motility->Variability GI_Permeability GI Permeability GI_Permeability->Variability

Caption: Factors influencing variability in this compound absorption.

References

Technical Support Center: Improving the Stability of Epsiprantel in Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the long-term storage stability of Epsiprantel.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound tablets should be stored in a tightly sealed container at a controlled room temperature of 20°C–25°C (68°F–77°F).[1][2][3][4] Short-term excursions to temperatures between 15°C and 30°C (59°F–86°F) are permissible.[1][2][3][4]

Q2: What are the known physical and chemical properties of this compound?

A2: this compound is a stable, white solid that is sparingly soluble in water.[4][5][6] It is a pyrazino[2,1-a][2]benzazepine derivative with a molecular weight of 326.43 g/mol .[5][6]

Q3: What are the primary degradation pathways for a molecule like this compound?

A3: While specific degradation pathways for this compound are not extensively published, molecules with similar functional groups (amides, lactams) are susceptible to hydrolysis and oxidation.[7][8] Hydrolysis can be catalyzed by acidic or basic conditions, leading to the cleavage of the amide bond. Oxidation may be initiated by atmospheric oxygen, trace metal ions, or peroxide impurities in excipients.[8] Photodegradation is also a potential pathway that should be investigated.

Q4: How can I develop a stability-indicating analytical method for this compound?

A4: A stability-indicating method is crucial for accurately measuring the active pharmaceutical ingredient (API) in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[9][10][11] The method development should involve forced degradation studies to generate potential degradation products and ensure they are well-separated from the parent this compound peak.[12][13][14]

Troubleshooting Guides

Issue 1: Loss of Potency of this compound in Solid Dosage Forms During Storage

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Hydrolytic Degradation 1. Analyze for the presence of hydrolytic degradation products using a validated stability-indicating HPLC method.2. Assess the hygroscopicity of the formulation and individual excipients.3. Evaluate the moisture content of the drug product at different stability time points.1. Select less hygroscopic excipients.2. Incorporate a desiccant into the packaging.3. Consider a film coating that acts as a moisture barrier.
Oxidative Degradation 1. Use HPLC-MS to identify potential oxidative degradation products.2. Screen excipients for peroxide impurities.3. Evaluate the impact of headspace oxygen in the packaging.1. Include an antioxidant (e.g., butylated hydroxytoluene (BHT), ascorbic acid) in the formulation.2. Use packaging with low oxygen permeability.3. Consider packaging under an inert atmosphere (e.g., nitrogen).
Incompatibility with Excipients 1. Conduct binary mixture studies of this compound with each excipient under accelerated conditions.2. Analyze for the appearance of new degradation products or a significant increase in known degradants.1. Replace incompatible excipients with alternatives.2. For example, some reactive functional groups in excipients can interact with the API.
Issue 2: Changes in Physical Properties of this compound Tablets (e.g., Hardness, Dissolution Rate) Over Time

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Moisture Sorption 1. Monitor tablet hardness, friability, and dissolution profiles at various humidity conditions.2. Assess changes in tablet appearance (e.g., swelling, discoloration).1. Control the humidity during manufacturing and storage.2. Utilize packaging with a high moisture barrier.
Polymorphic Transformation 1. Use techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to assess the solid-state form of this compound in the formulation over time.1. Identify and use the most stable polymorphic form of this compound.2. Control manufacturing processes (e.g., milling, granulation, drying) to prevent polymorphic changes.
Excipient Interactions 1. Evaluate the physical properties of tablets with different grades or sources of the same excipient.[15][16][17][18]1. Optimize the choice and concentration of excipients like binders and disintegrants.
Issue 3: Unexpected Peaks in the HPLC Chromatogram During Stability Analysis

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Co-elution of Degradation Products 1. Review the peak purity using a photodiode array (PDA) detector.2. If peak impurity is detected, modify the mobile phase composition, gradient, or column chemistry to improve resolution.1. Adjust mobile phase pH or organic solvent ratio.2. Try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18).
Excipient Degradation 1. Analyze a placebo formulation (without this compound) under the same stress conditions.2. Compare the chromatograms to identify peaks originating from excipients.1. Choose more stable excipients.2. Ensure the analytical method is specific for this compound and its degradants.
Contamination 1. Check for ghost peaks by injecting a blank (mobile phase).2. Inspect the mobile phase, glassware, and sample preparation procedure for sources of contamination.1. Use fresh, high-purity solvents.2. Ensure proper cleaning of all equipment.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound and to assess the stability-indicating nature of an analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid this compound powder to 80°C for 48 hours.

    • Photodegradation: Expose the stock solution and solid powder to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before dilution.

    • Dilute all stressed samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated HPLC method and compare the chromatograms with that of an unstressed sample.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

Objective: To develop a robust HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Begin with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Optimize the mobile phase composition and pH to achieve good separation of the peaks generated during the forced degradation study.

  • Detection: Use a PDA detector to monitor the elution at a wavelength where this compound has maximum absorbance (to be determined by UV scan).

  • Method Validation: Validate the final method as per ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Example of Stability Data for this compound Tablets under Accelerated Conditions (40°C/75% RH)
Time Point Assay (%) Total Degradation Products (%) Hardness (N) Dissolution at 30 min (%)
Initial100.2<0.19598
1 Month99.50.39396
3 Months98.70.89094
6 Months97.41.58591
Table 2: Summary of Forced Degradation Studies for this compound
Stress Condition % Degradation of this compound Number of Degradation Products Major Degradant Peak (Retention Time)
0.1 N HCl, 60°C, 24h12.524.8 min
0.1 N NaOH, 60°C, 24h18.233.5 min, 5.2 min
3% H₂O₂, RT, 24h8.916.1 min
Dry Heat, 80°C, 48h5.117.3 min
Photolysis (UV/Vis)3.418.0 min

Visualizations

experimental_workflow cluster_0 Phase 1: Stress Testing cluster_1 Phase 2: Method Development cluster_2 Phase 3: Long-Term Stability Study Epsiprantel_API This compound API & Formulation Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Epsiprantel_API->Forced_Degradation Stressed_Samples Stressed Samples Forced_Degradation->Stressed_Samples HPLC_Dev Stability-Indicating HPLC Method Development Stressed_Samples->HPLC_Dev Method_Validation Method Validation (ICH Q2) HPLC_Dev->Method_Validation Stability_Chambers Long-Term & Accelerated Stability Chambers Method_Validation->Stability_Chambers Time_Points Analysis at Pre-defined Time Points Stability_Chambers->Time_Points Data_Analysis Data Analysis & Shelf-Life Determination Time_Points->Data_Analysis

Caption: Workflow for this compound stability testing.

degradation_pathway This compound This compound (Amide Moiety) Hydrolysis Hydrolysis (H+ or OH-) This compound->Hydrolysis Oxidation Oxidation ([O]) This compound->Oxidation Photodegradation Photodegradation (hν) This compound->Photodegradation Hydrolytic_Product Hydrolytic Degradant (e.g., Carboxylic Acid + Amine) Hydrolysis->Hydrolytic_Product Oxidative_Product Oxidative Degradant (e.g., N-oxide) Oxidation->Oxidative_Product Photo_Product Photolytic Degradant Photodegradation->Photo_Product

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Refinement of Animal Models for Epsiprantel Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the efficacy testing of Epsiprantel. Our goal is to promote the refinement of animal models for more accurate and humane experimental outcomes.

Troubleshooting Guides

This section addresses common issues encountered during this compound efficacy testing in animal models.

Problem Potential Cause Recommended Solution
Variable or lower-than-expected efficacy against Dipylidium caninum Anthelmintic Resistance: There are emerging reports of praziquantel and this compound resistance in D. caninum, particularly in dogs.[1][2][3][4]1. Confirm Parasite ID: Ensure the parasite is correctly identified. 2. Review Flea Control: Inadequate flea control is a common cause of apparent treatment failure due to rapid reinfection. The prepatent period for D. caninum is 2-3 weeks.[1] 3. Consider Alternative Treatments: For confirmed resistance, alternative treatments like nitazoxanide or nitroscanate have been used, though their availability and approval status may vary.[1][2]
Residual worm burdens despite high overall efficacy Immature Worms: this compound may be more effective against adult cestodes than immature stages.[5] Host Factors: Individual host animal physiology can affect drug bioavailability and efficacy.1. Timing of Treatment: Ensure treatment is administered when the majority of worms are mature. The prepatent period for Taenia taeniaeformis in cats can be up to 3 months.[6] 2. Dose Confirmation: Verify accurate dosing for each animal's body weight. 3. Necropsy Timing: Allow sufficient time post-treatment for worm expulsion before necropsy.
Inconsistent infection rates in experimentally infected animals Viability of Infective Stages: The viability of tapeworm eggs or larvae (cysticerci/strobilocerci) can vary. Animal Refusal of Infected Tissue: Animals may not fully consume the tissue containing the infective larval stages.1. Source of Infective Material: Use fresh and properly stored infective stages. 2. Administration Technique: Ensure the animal ingests the entire dose of infective material. This may involve gentle restraint and encouragement. 3. Acclimatization: Properly acclimate animals to the housing and diet before the study to reduce stress-related variables.
Difficulty in finding tapeworm eggs on fecal flotation post-treatment Mode of Egg Release: Taenia and Dipylidium species primarily release eggs in proglottids (segments) rather than as individual eggs in the feces.[7][8][9] Fecal flotation has low sensitivity for these parasites.[1][10]1. Visual Inspection: Visually inspect feces for the presence of proglottids.[7][8] 2. Fecal Sedimentation: Centrifugal fecal flotation or sedimentation techniques may increase the chances of finding eggs compared to simple flotation.[10] 3. Post-Necropsy Analysis: The most accurate measure of efficacy is the recovery and counting of worms from the gastrointestinal tract at necropsy.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: The exact molecular mechanism of action for this compound is not fully known. However, it is believed to be similar to that of praziquantel.[5] This involves disrupting calcium ion regulation in the parasite, leading to tetanic muscle contraction, paralysis, and vacuolization of the worm's tegument (outer layer), making it susceptible to digestion by the host.[5]

Q2: Why is this compound minimally absorbed by the host animal?

A2: this compound has very limited absorption from the gastrointestinal tract after oral administration in dogs and cats.[5] This is a key feature of the drug, as it allows it to remain at the site of action—the intestine—where the adult tapeworms reside.[5] Because of this, less than 0.1% of the dose is eliminated in the urine of dogs, with the vast majority passing out in the feces.[5]

Q3: Can rodent models be used to refine this compound efficacy testing?

A3: Rodents serve as intermediate hosts for some tapeworms like Taenia taeniaeformis (infects cats) and Taenia pisiformis (infects dogs).[6][13][14] Therefore, rodents are essential for generating the infective larval stages needed for experimental infection studies in the definitive hosts (cats and dogs). While direct efficacy testing of this compound against adult worms is not typically performed in rodents (as they are not the definitive host), rodent models can be used in the initial screening of novel anticestodal compounds to reduce the number of larger animals used in later stages of research.

Q4: Are there in vitro alternatives to reduce the use of live animals for preliminary screening?

A4: Yes. In vitro screening assays are a valuable tool for the initial identification of new anticestodal compounds, aligning with the "3Rs" principle (Replacement, Reduction, Refinement) of animal research. A notable example is a movement-based assay using Echinococcus multilocularis protoscoleces.[15][16] These larval precursors to the adult scolex can be cultured in multi-well plates, and their motility can be quantified by image analysis to assess a compound's effect.[15][16] This allows for high-throughput screening and reduces the number of animals needed for primary efficacy testing.

Q5: What are the recommended dosages for this compound in efficacy studies?

A5: The recommended dosage for this compound is 2.5 mg/lb (5.5 mg/kg) of body weight for dogs and 1.25 mg/lb (2.75 mg/kg) for cats. Studies have shown high efficacy at these doses. For example, a dose of 5.5 mg/kg in dogs was 100% effective against both Taenia sp. and D. caninum.[12] In cats, doses of 2.7 mg/kg and 5.5 mg/kg were 100% effective against E. multilocularis.[17]

Data Presentation

Table 1: Efficacy of this compound in Dogs
Cestode SpeciesDosage (mg/kg)Efficacy (%)Reference
Taenia spp.2.7592.9%[12]
5.5 100% [12]
8.2594.6%[12]
Dipylidium caninum2.7544.8%[12]
5.5 99.8% [12]
8.25100%[12]
Echinococcus multilocularis~5.1-5.499.6% - 99.9%[17]
Echinococcus granulosus (28-day-old)5.0>99.9%[18]
7.5>99.99%[18]

Bolded row indicates the commonly recommended therapeutic dose.

Table 2: Efficacy of this compound in Cats
Cestode SpeciesDosage (mg/kg)Efficacy (%)Reference
Echinococcus multilocularis2.7 100% [17]
5.5100%[17]
Taenia taeniaeformisNot specified in search resultsHigh efficacy expected
Dipylidium caninumNot specified in search resultsHigh efficacy expected

Bolded row indicates the commonly recommended therapeutic dose.

Experimental Protocols

Protocol 1: Experimental Infection of Cats with Taenia taeniaeformis

This protocol outlines the procedure for establishing a T. taeniaeformis infection in cats for efficacy studies.

  • Source of Infection:

    • Obtain T. taeniaeformis eggs from the feces of infected cats.

    • Experimentally infect an intermediate host, such as laboratory-reared rats or mice, by oral gavage with the eggs.[13]

    • The larval stage, known as Cysticercus fasciolaris, develops in the liver of the rodent.[13]

  • Infection of Definitive Host (Cat):

    • After a suitable development period in the rodent (several weeks), humanely euthanize the intermediate host.

    • Harvest the liver and identify the Cysticercus fasciolaris cysts.

    • Feed the infected liver containing the cysts to helminth-free, purpose-bred cats.

  • Prepatent Period:

    • Allow for the prepatent period, which can range from one to three months, for the tapeworms to mature in the cat's small intestine.[6]

  • Confirmation of Infection:

    • Monitor feces for the presence of proglottids to confirm a patent infection before initiating treatment.

Protocol 2: Worm Recovery and Counting at Necropsy

This protocol details the standardized method for determining worm burdens to calculate efficacy.

  • Euthanasia and Necropsy:

    • At a predetermined time point post-treatment (e.g., 7-10 days), humanely euthanize the animals according to approved veterinary guidelines.

  • Gastrointestinal Tract Removal:

    • Carefully excise the entire gastrointestinal tract, from the stomach to the rectum.

  • Intestinal Content Collection:

    • Open the stomach, small intestine, and large intestine longitudinally.

    • Gently scrape the mucosa to dislodge any attached scolices (tapeworm heads).

    • Wash the contents and mucosal scrapings into a container.

  • Sieving and Washing:

    • Wash the collected contents over a series of appropriately sized sieves to remove fecal debris while retaining the worms.[11]

  • Worm Identification and Counting:

    • Examine the material retained on the sieves under magnification.

    • Identify and count all tapeworms. For cestodes, the number of scolices is counted to determine the total number of worms.[11]

  • Efficacy Calculation:

    • Calculate the percentage efficacy using the following formula:

      • % Efficacy = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100

Visualizations

experimental_workflow cluster_pre_study Pre-Study Phase cluster_infection Infection & Treatment Phase cluster_post_study Post-Study Analysis animal_acclimatization Animal Acclimatization (Helminth-free Dogs/Cats) experimental_infection Experimental Infection animal_acclimatization->experimental_infection parasite_prep Parasite Preparation (e.g., Harvest larvae from intermediate hosts) parasite_prep->experimental_infection prepatent_period Prepatent Period (Worm Maturation) experimental_infection->prepatent_period group_allocation Group Allocation (Control & Treatment) prepatent_period->group_allocation treatment Treatment Administration (this compound or Placebo) group_allocation->treatment necropsy Necropsy treatment->necropsy worm_recovery Worm Recovery & Counting necropsy->worm_recovery data_analysis Data Analysis (% Efficacy Calculation) worm_recovery->data_analysis

Caption: Workflow for a typical this compound efficacy study.

tapeworm_lifecycle definitive_host Definitive Host (Dog or Cat) proglottids Proglottids with Eggs (Shed in Feces) definitive_host->proglottids Sheds eggs Eggs Ingested by Intermediate Host proglottids->eggs Release intermediate_host Intermediate Host (Rodent or Rabbit) eggs->intermediate_host Ingested by larvae Larval Cysts Develop (e.g., in Liver/Muscle) intermediate_host->larvae Develops into larvae->definitive_host Ingested by

Caption: Simplified lifecycle of Taenia tapeworms.

mechanism_of_action This compound This compound ca_disruption Disruption of Ca2+ Ion Homeostasis in Parasite This compound->ca_disruption muscle_paralysis Tetanic Muscle Contraction & Paralysis ca_disruption->muscle_paralysis tegument_damage Vacuolization of Tegument (Outer Layer) ca_disruption->tegument_damage expulsion Worm Expulsion or Digestion by Host muscle_paralysis->expulsion tegument_damage->expulsion

Caption: Proposed mechanism of action for this compound.

References

Technical Support Center: Managing Confounding Variables in Veterinary Clinical Trials of Epsiprantel

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing confounding variables in veterinary clinical trials of Epsiprantel. The content is structured to address common questions and provide practical guidance for robust study design and analysis.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are confounding variables in the context of an this compound clinical trial?

A1: A confounding variable is an external factor that is associated with both the treatment (this compound administration) and the outcome (parasite burden reduction), which can distort the true relationship between them. For instance, in a trial assessing this compound's efficacy against tapeworms, if one treatment group coincidentally has a higher proportion of older animals with weaker immune systems, age could be a confounder. It might appear that the drug is less effective, when the real issue is the pre-existing health status of the animals.

Q2: What are the most common confounding variables to consider in veterinary trials for anthelmintics like this compound?

A2: Common confounders in anthelmintic trials include:

  • Host-related factors: Age, breed, sex, weight, immune status, concurrent diseases (especially those affecting the liver or gut), and nutritional status.[1]

  • Parasite-related factors: Species and strain of the parasite (e.g., Dipylidium caninum vs. Taenia spp.), initial parasite burden, and potential for anthelmintic resistance.[1][2]

  • Environmental and Management Factors: Diet, housing conditions (indoors vs. outdoors), exposure to intermediate hosts (like fleas for D. caninum), and concurrent medications.[3][4]

Q3: How can I control for confounding variables during the study design phase?

A3: The most effective way to manage confounding is through careful study design. Key methods include:

  • Randomization: Randomly assigning subjects to treatment and control groups helps to ensure that both known and unknown confounders are distributed evenly among the groups.[5][6]

  • Restriction: Limiting the study to a specific subgroup of animals can eliminate variation from a potential confounder. For example, including only dogs of a certain age range or breed.[5][7]

  • Matching: For each animal in the treatment group, you can select one or more control animals with similar characteristics (e.g., same breed, age, and sex).[5][7]

Q4: What if I can't control for all confounders in the design phase? How do I address them during data analysis?

A4: When experimental designs cannot fully account for confounders, statistical methods are essential.[5] The two primary approaches are:

  • Stratification: Analyzing the data in subgroups (strata) based on the confounding variable. For example, you could analyze the efficacy of this compound separately for young and old animals to see if the effect is consistent across age groups.

  • Multivariate Analysis: Using statistical models like Analysis of Covariance (ANCOVA) or logistic regression allows you to adjust for multiple confounding variables simultaneously.[8][9] These models can isolate the effect of this compound while accounting for the influence of factors like age, weight, and initial parasite load.[8][9]

Q5: My trial showed lower-than-expected efficacy for this compound. How do I troubleshoot if this is due to a confounder versus drug resistance?

A5: This is a critical issue in parasitology.[1] First, evaluate potential confounders that could reduce the drug's effectiveness, such as incorrect dosing for the animal's weight, reduced feed intake affecting drug pharmacokinetics, or severe gut damage from the infection interfering with drug action.[1][10] If these factors are ruled out, and the trial was well-controlled, the possibility of anthelmintic resistance in the parasite population should be considered.[1] This often requires further investigation using specific laboratory tests for resistance.

Experimental Protocols

Protocol 1: Dose Confirmation Study for this compound

  • Objective: To confirm the efficacy of this compound at a specific dose against a target cestode species in a controlled laboratory setting.

  • Methodology:

    • Animal Selection: Select a cohort of purpose-bred dogs or cats of the same breed, age range (e.g., 6-12 months old), and similar weight. Ensure all animals are healthy upon veterinary examination.

    • Infection: Artificially infect all animals with a standardized number of cestode protoscoleces (e.g., Taenia pisiformis in dogs). Allow the infection to mature for a predetermined period (e.g., 35 days).

    • Randomization: Use a random number generator to assign animals to either a control group (placebo) or a treatment group (this compound at the target dose, e.g., 5.5 mg/kg).[11] This step is crucial to mitigate selection bias.

    • Treatment Administration: Administer the treatment or placebo orally. Fasting is not required for this compound.[3]

    • Data Collection: A few days post-treatment, humanely euthanize the animals and perform a necropsy to count the number of remaining tapeworms in the gastrointestinal tract.

    • Analysis: Calculate the percent efficacy using the formula: [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100. Use an appropriate statistical test (e.g., t-test or ANCOVA, adjusting for initial body weight) to compare the worm counts between groups.

Protocol 2: Field Efficacy Trial for this compound

  • Objective: To evaluate the effectiveness of this compound in a real-world setting with naturally infected animals.

  • Methodology:

    • Site Selection: Choose multiple veterinary clinics or shelters to ensure a diverse population.

    • Inclusion Criteria (Restriction): Define clear criteria for animal inclusion. For example, dogs and cats over 7 weeks of age, with a confirmed tapeworm infection (Dipylidium caninum or Taenia spp.) via fecal analysis, and no concurrent major illnesses.[3]

    • Baseline Data Collection: For each enrolled animal, record key potential confounders: age, sex, breed, body weight, living environment (indoor/outdoor), and flea control status.

    • Randomization: Randomly assign each animal to a treatment or control group. Blinding (where the owner and investigator are unaware of the treatment assignment) should be implemented if possible.

    • Treatment: Administer this compound to the treatment group and a placebo to the control group.

    • Follow-up: Conduct follow-up fecal examinations at specified time points (e.g., 7 and 14 days post-treatment) to determine the absence or presence of tapeworm eggs or proglottids.

    • Statistical Analysis: Use a multivariate logistic regression model. The outcome would be "cured" or "not cured". The model should include the treatment group as the primary predictor, while adjusting for the potential confounders recorded at baseline (age, weight, flea control status, etc.).

Data Presentation

Table 1: Summary of Dose Titration Efficacy for this compound in Dogs

Dosage (mg/kg)Target ParasiteNumber of Dogs (Treated)Number of Dogs (Control)Efficacy (%)
2.75Taenia spp.151492.9%
2.75Dipylidium caninum151444.8%
5.5Taenia spp.1614100%
5.5Dipylidium caninum161499.8%
8.25Taenia spp.101494.6%
8.25Dipylidium caninum1014100%

Data synthesized from dose titration studies.[11]

Table 2: Dose Confirmation Efficacy of this compound in Dogs

Dosage (mg/kg)Target ParasiteNumber of Dogs (Treated)Number of Dogs (Control)Efficacy (%)
5.5Taenia spp.2016100%
5.5Dipylidium caninum2016100%

Data from a dose confirmation study.[11]

Visualizations

G cluster_0 Phase 1: Study Design cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis a Define Research Question b Identify Potential Confounders a->b c Choose Control Strategy (Randomization, Restriction, Matching) b->c d Enroll Subjects c->d e Collect Baseline Data (Confounders) d->e f Administer Treatment (this compound/Placebo) e->f g Measure Outcome (Parasite Burden) f->g h Statistical Adjustment (Stratification, ANCOVA) g->h i Interpret Results h->i

Caption: Workflow for managing confounders in a clinical trial.

G T Treatment (this compound) O Outcome (Efficacy) T->O True Effect C Confounding Variable (e.g., Age, Diet, Co-infection) C->T Association C->O Association

Caption: Logical relationship between treatment, outcome, and a confounder.

G start Confounders Identified Post-Hoc? single_cat Single Categorical Confounder? start->single_cat Yes no_action No Action Needed (Handled by Design) start->no_action No single_cont Single Continuous Confounder? single_cat->single_cont No stratify Use Stratification single_cat->stratify Yes multiple Multiple Confounders? single_cont->multiple No ancova Use ANCOVA single_cont->ancova Yes multi_reg Use Multivariate Regression Model multiple->multi_reg Yes

Caption: Decision tree for selecting a statistical adjustment method.

References

Validation & Comparative

Comparative efficacy of Epsiprantel versus Praziquantel against Echinococcus multilocularis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

This guide provides an objective comparison of the efficacy of two prominent anthelmintic drugs, Epsiprantel and Praziquantel, against the zoonotic cestode Echinococcus multilocularis. The information presented is based on available experimental data to assist researchers and professionals in drug development in their understanding of these compounds.

Executive Summary

Both this compound and Praziquantel demonstrate high efficacy against Echinococcus multilocularis in definitive hosts such as dogs and cats. Experimental studies show that both drugs can achieve over 99% reduction in worm burdens. The mechanism of action for both is believed to be similar, primarily involving the disruption of calcium ion homeostasis in the parasite, leading to paralysis and tegumental damage. While both are effective, the choice of drug may be influenced by factors such as specific formulation, regional availability, and any observed instances of resistance.

Data Presentation: Efficacy Against Echinococcus multilocularis

The following tables summarize the quantitative data from key experimental studies on the efficacy of this compound and Praziquantel in dogs and cats experimentally infected with E. multilocularis.

Table 1: Efficacy of this compound against Echinococcus multilocularis in Dogs

StudyAnimal ModelDosageTreatment Day (post-infection)Necropsy Day (post-infection)Mean Worm Burden (Control)Mean Worm Burden (Treated)Efficacy (%)
Eckert et al., 2001[1][2]Dogs (Trial 1)5.1 (4.9-5.3) mg/kg, single oral dose202433,575134.499.6
Eckert et al., 2001[1][2]Dogs (Trial 2)5.4 (5.2-5.8) mg/kg, single oral dose2024100,725100.799.9

Table 2: Efficacy of this compound against Echinococcus multilocularis in Cats

StudyAnimal ModelDosageTreatment Day (post-infection)Necropsy Day (post-infection)Mean Worm Burden (Control)Mean Worm Burden (Treated)Efficacy (%)
Eckert et al., 2001[1][2]Cats2.7 (2.7-2.8) mg/kg, single oral dose20242,8640100
Eckert et al., 2001[1][2]Cats5.5 mg/kg, single oral dose20242,8640100

Table 3: Efficacy of Praziquantel against immature Echinococcus multilocularis

StudyAnimal ModelDosageTreatment Day (post-infection)Necropsy Day (post-infection)Mean Worm Burden (Control)Mean Worm Burden (Treated)Efficacy (%)
Andersen et al., 1981 (cited in[2])Dogs5 mg/kg, single IM injection14284830100
Andersen et al., 1981 (cited in[2])Cats5 mg/kg, single IM injection1428123.40100
A combined paste formulation of praziquantel (1 mg/kg) and febantel (10 mg/kg) for 3 consecutive days resulted in 100% clearance of immature E. granulosus and E. multilocularis in experimentally infected dogs[3].

Experimental Protocols

Eckert et al., 2001: Efficacy of this compound[1][2]
  • Animal Models: Helminth-free dogs and cats were used.

  • Infection: Animals were experimentally infected with protoscoleces of Echinococcus multilocularis.

  • Treatment:

    • Dogs: In two separate trials, dogs were treated on day 20 post-infection with a single oral dose of this compound at average dosages of 5.1 mg/kg and 5.4 mg/kg, respectively.

    • Cats: Cats were treated on day 20 post-infection with single oral doses of this compound at average dosages of 2.7 mg/kg and 5.5 mg/kg.

  • Efficacy Assessment: All animals were necropsied on day 24 post-infection. The intestines were removed and examined for the presence of E. multilocularis. The worm burdens in the treated groups were compared to those in the untreated control groups to calculate efficacy.

Andersen et al., 1981 (as cited in[2]): Efficacy of Praziquantel
  • Animal Models: Experimentally infected dogs and cats were used.

  • Infection: The study focused on immature Echinococcus multilocularis.

  • Treatment: A single intramuscular injection of Praziquantel was administered at a dosage of 5 mg/kg.

  • Efficacy Assessment: The study demonstrated 100% clearance of the parasites in the treated animals.

Mechanism of Action

The primary mechanism of action for both this compound and Praziquantel is believed to be the disruption of calcium homeostasis within the parasite.[4][5][6] This leads to a cascade of events culminating in the paralysis and death of the cestode.

Praziquantel acts on the parasite's cell membranes, causing a rapid influx of calcium ions.[7] This sudden increase in intracellular calcium leads to tetanic muscle contractions and subsequent spastic paralysis.[4] Furthermore, both drugs are reported to cause vacuolization and damage to the parasite's tegument (outer covering), making it susceptible to the host's digestive enzymes and immune system.[6] While the precise molecular target of Praziquantel is still under investigation, evidence suggests an interaction with voltage-gated calcium channels, particularly the beta subunit, in the parasite.[8] this compound is presumed to have a similar molecular mode of action.[5]

Signaling Pathway and Experimental Workflow Diagrams

G Conceptual Signaling Pathway of Praziquantel/Epsiprantel cluster_parasite Parasite Cell Membrane cluster_intracellular Intracellular Events cluster_outcome Outcome PZQ Praziquantel / this compound Ca_channel Voltage-Gated Calcium Channel (β-subunit target) PZQ->Ca_channel interacts with Ca_ion Ca²⁺ Ca_channel->Ca_ion induces influx of Muscle_contraction Tetanic Muscle Contraction Ca_ion->Muscle_contraction Tegument_damage Tegumental Vacuolization & Damage Ca_ion->Tegument_damage Paralysis Spastic Paralysis Muscle_contraction->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion Digestion Host Digestion Tegument_damage->Digestion

Caption: Conceptual signaling pathway of Praziquantel and this compound in cestodes.

G Experimental Workflow for Efficacy Assessment cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Animal_model Selection of Helminth-Free Dogs/Cats Infection Experimental Infection with E. multilocularis protoscoleces Animal_model->Infection Grouping Random Allocation Infection->Grouping Control_group Control Group (Untreated) Grouping->Control_group Group 1 Treated_group Treated Group (Drug Administration) Grouping->Treated_group Group 2 Necropsy Necropsy and Intestinal Examination Control_group->Necropsy Treated_group->Necropsy Worm_count Worm Burden Count Necropsy->Worm_count Efficacy_calc Efficacy Calculation Worm_count->Efficacy_calc

Caption: Generalized experimental workflow for assessing anthelmintic efficacy.

Conclusion

Both this compound and Praziquantel are highly effective cestocidal agents against Echinococcus multilocularis in definitive hosts. The available data from experimental infections in dogs and cats indicate that both drugs can achieve a reduction in worm burden exceeding 99%. The mechanisms of action are considered to be analogous, primarily targeting the parasite's neuromuscular system through the disruption of calcium ion channels, leading to paralysis and subsequent death or expulsion of the parasite. For researchers and drug development professionals, both compounds serve as important benchmarks for cestocidal activity. Future research could focus on direct head-to-head comparative trials under identical conditions to elucidate any subtle differences in efficacy and the continued surveillance for any potential emergence of resistance.

References

A Comparative Guide to Analytical Methods for the Detection of Epsiprantel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of Epsiprantel, a potent anthelminthic agent. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing this compound. This document outlines the performance characteristics and experimental protocols of three commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

The information presented herein is intended to assist researchers and quality control analysts in selecting the most suitable method for their specific application, whether for routine quality control, pharmacokinetic studies, or residue analysis.

Cross-Validation of Analytical Methods: A Logical Workflow

Cross-validation is a critical process to ensure that an analytical method is suitable for its intended purpose. It involves a comprehensive evaluation of the method's performance and a comparison with other established techniques. The following diagram illustrates a typical workflow for the cross-validation of analytical methods for this compound detection.

A Method Selection & Development (HPLC, LC-MS/MS, UV-Vis) B Method Optimization (Mobile Phase, Wavelength, etc.) A->B Initial Screening C Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness) B->C Refined Parameters D Sample Analysis (Bulk Drug, Formulation, Biological Matrix) C->D Validated Method E Data Comparison & Statistical Analysis (t-test, F-test) D->E Analytical Results F Method Equivalency Assessment E->F Statistical Significance G Selection of Primary & Secondary Methods for Routine QC F->G Decision Making

A logical workflow for the cross-validation of analytical methods.

Comparison of Analytical Method Performance

The following table summarizes the key performance characteristics of HPLC, LC-MS/MS, and UV-Vis Spectrophotometry for the quantification of this compound. The data presented is a synthesis of values reported for this compound and structurally related compounds like Praziquantel.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Linearity (r²) > 0.999[1][2]> 0.998[3]> 0.999[4]
Linear Range 0.5 - 50 µg/mL[1][2]0.01 - 2.5 µg/mL[3]5 - 30 µg/mL[4]
Accuracy (% Recovery) 98.0 - 102.0%[1]95.0 - 105.0%[3]98.0 - 101.0%
Precision (%RSD) < 2.0%[1][2]< 15%[3]< 2.0%[5]
Limit of Detection (LOD) ~0.1 µg/mL~0.005 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL[1]~0.01 µg/mL[3]~1.5 µg/mL
Specificity/Selectivity HighVery HighModerate
Application Routine QC, Formulation AnalysisBioanalysis, Trace AnalysisSimple QC, Bulk Drug Analysis

Experimental Protocols

This section provides detailed methodologies for the three analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quality control of this compound in pharmaceutical dosage forms.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with pH adjusted to 3.0 with phosphoric acid.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection Wavelength: 210 nm.[1]

    • Injection Volume: 20 µL.

    • Column Temperature: 25°C.[6]

  • Standard Solution Preparation:

    • Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1, 5, 10, 20, 40 µg/mL).

  • Sample Preparation (Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer to a 25 mL volumetric flask.

    • Add about 15 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

    • Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas. Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the determination of this compound in biological matrices such as plasma.[3]

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (IS) should be determined and optimized.

  • Standard Solution Preparation: Prepare stock and working standard solutions of this compound and a suitable internal standard (e.g., a deuterated analog) in an appropriate solvent like methanol.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.

    • Add 300 µL of acetonitrile to precipitate the proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase and inject into the LC-MS/MS system.

  • Analysis: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards. Determine the concentration of this compound in the plasma samples from the calibration curve.

UV-Visible Spectrophotometry

This simple and cost-effective method is suitable for the quantification of this compound in bulk drug and simple pharmaceutical formulations.

  • Instrumentation: A double-beam UV-Visible spectrophotometer.

  • Methodology:

    • Solvent: Methanol or a mixture of methanol and water.[4]

    • Wavelength of Maximum Absorbance (λmax): Determined by scanning a dilute solution of this compound over the UV range (e.g., 200-400 nm).

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the chosen solvent to get a stock solution of 100 µg/mL.

    • Prepare a series of working standards by diluting the stock solution to concentrations within the Beer-Lambert law range.

  • Sample Preparation (Tablets):

    • Follow the same initial steps as for HPLC sample preparation to obtain a stock solution of the drug from the tablets.

    • Dilute this solution with the solvent to a concentration that falls within the linear range of the method.

  • Analysis: Measure the absorbance of the standard and sample solutions at the predetermined λmax against a solvent blank. Calculate the concentration of this compound in the sample using the calibration curve or by the single-point standardization method.[5]

Conclusion

The choice of an analytical method for this compound determination depends on the specific requirements of the analysis.

  • HPLC-UV offers a good balance of specificity, sensitivity, and cost-effectiveness, making it the workhorse for routine quality control of pharmaceutical formulations.

  • LC-MS/MS provides unparalleled sensitivity and selectivity, which is essential for bioanalytical applications, such as pharmacokinetic studies and residue analysis in complex matrices.[3]

  • UV-Vis Spectrophotometry is a simple, rapid, and economical method suitable for the analysis of bulk drug and simple dosage forms where high specificity is not a primary concern.

It is recommended to perform a thorough method validation according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability and accuracy of the obtained results. Furthermore, cross-validation between different analytical techniques can provide a higher level of confidence in the analytical data and the quality of the this compound-containing product.

References

A Head-to-Head Comparison of Epsiprantel and Niclosamide on Tapeworm Motility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the anthelmintic drugs Epsiprantel and Niclosamide, with a specific focus on their impact on tapeworm motility. This analysis is supported by a review of their mechanisms of action and includes a standardized experimental protocol for assessing tapeworm motility.

Introduction

This compound and Niclosamide are both effective agents used in the treatment of tapeworm infections (cestodiasis) in veterinary and human medicine. While both result in the expulsion of the parasite, their underlying mechanisms of action on the tapeworm's physiology and motility differ significantly. Understanding these differences is crucial for research and the development of new anthelmintic therapies. This compound is a second-generation praziquantel derivative, and its mechanism of action is believed to be similar to its predecessor, primarily inducing muscle paralysis.[1][2] Niclosamide, a salicylanilide derivative, acts on a more fundamental metabolic level, disrupting the parasite's energy production.[3][4][5][6][7]

Mechanisms of Action

This compound: The precise molecular mechanism of this compound is not fully elucidated but is thought to mirror that of praziquantel.[2] It is believed to disrupt calcium ion homeostasis within the tapeworm's cells. This influx of calcium leads to rapid and sustained muscle contraction (spastic paralysis), causing the worm to lose its grip on the host's intestinal wall. Additionally, it is suggested that this compound damages the tapeworm's outer layer (tegument), making it susceptible to the host's digestive enzymes.[1] this compound has minimal absorption from the host's gastrointestinal tract, allowing it to act directly on the parasites in the gut.[1][8][9]

Niclosamide: Niclosamide's primary mode of action is the uncoupling of oxidative phosphorylation in the mitochondria of the tapeworm.[3][4][5][6] This process inhibits the production of adenosine triphosphate (ATP), the primary energy currency of the cell. The deprivation of energy leads to the death of the adult tapeworm.[3][5] The dead worms are then expelled from the host through peristalsis. Similar to this compound, Niclosamide is poorly absorbed from the gastrointestinal tract, concentrating its action within the intestines where the adult tapeworms reside.[3]

Signaling Pathway Diagrams

epsiprantel_pathway cluster_host Host Intestine cluster_tapeworm Tapeworm Tegument & Muscle Cell This compound This compound Ca_channel Ca²⁺ Channels This compound->Ca_channel Disrupts Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx Leads to Contraction Spastic Muscle Contraction Ca_influx->Contraction Induces Paralysis Paralysis & Detachment Contraction->Paralysis Results in

Caption: Proposed signaling pathway for this compound's effect on tapeworm muscle cells.

niclosamide_pathway cluster_host Host Intestine cluster_tapeworm Tapeworm Mitochondrion Niclosamide Niclosamide OxPhos Oxidative Phosphorylation Niclosamide->OxPhos Uncouples ATP ATP Production Energy_depletion Energy Depletion OxPhos->Energy_depletion Inhibits ATP Production ATP_synthase ATP Synthase Death Parasite Death Energy_depletion->Death Leads to

Caption: Mechanism of action of Niclosamide on tapeworm mitochondrial energy production.

Head-to-Head Comparison of Effects on Motility

ParameterThis compoundNiclosamide
Primary Effect on Motility Induces spastic paralysisGradual cessation of movement due to energy depletion
Onset of Action on Motility RapidSlower, dependent on metabolic rate
Observed Initial Response Hyperactivity followed by tetanic contractionNo initial hyperactivity; progressive lethargy
Endpoint Paralysis and detachment from intestinal wallDeath and subsequent passive expulsion
Reversibility (in vitro) Potentially reversible at low concentrations if the drug is removedIrreversible due to mitochondrial damage

Experimental Protocol: In Vitro Tapeworm Motility Assay

This protocol is adapted from established methods for assessing the motility of cestodes and can be used to directly compare the effects of this compound and Niclosamide.[10]

Objective: To quantify the effect of this compound and Niclosamide on the motility of tapeworm protoscoleces or small adult worms in vitro.

Materials:

  • Live tapeworm protoscoleces (e.g., Hymenolepis nana) or small adult cestodes.

  • Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum.

  • This compound and Niclosamide stock solutions (dissolved in a suitable solvent like DMSO).

  • Multi-well culture plates (e.g., 24-well or 96-well).

  • Incubator (37°C, 5% CO₂).

  • Inverted microscope with a camera for recording or a commercial motility tracking system.

  • Image analysis software.

Methodology:

  • Parasite Preparation: Collect and wash tapeworm protoscoleces or small adult worms in pre-warmed culture medium.

  • Assay Setup:

    • Pipette a defined number of parasites (e.g., 10-20 protoscoleces) into each well of a multi-well plate containing fresh culture medium.

    • Allow the parasites to acclimate in the incubator for 1-2 hours.

  • Drug Application:

    • Prepare serial dilutions of this compound and Niclosamide in culture medium.

    • Include a solvent control (medium with the same concentration of DMSO used for the drug dilutions) and a negative control (medium only).

    • Add the drug dilutions and controls to the respective wells.

  • Motility Assessment:

    • Record the movement of the parasites at various time points (e.g., 0, 15, 30, 60, 120 minutes, and then hourly for up to 24 hours) using an inverted microscope with a camera or a motility tracking system.

    • Quantify motility using image analysis software that measures parameters such as the number of moving parasites, the velocity of movement, or the total area moved over time.

  • Data Analysis:

    • Normalize the motility data for each treatment group to the baseline motility at time zero.

    • Compare the motility of the drug-treated groups to the control groups.

    • Calculate the EC₅₀ (half-maximal effective concentration) for each drug at different time points.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Parasite Collection & Washing B Plating Parasites in Multi-well Plates A->B C Acclimation (37°C, 5% CO₂) B->C E Add Drugs & Controls to Wells C->E D Prepare Drug Dilutions (this compound, Niclosamide) D->E F Record Motility (Microscopy/Imaging) E->F G Quantify Movement (Image Analysis) F->G H Data Analysis (EC₅₀ Calculation) G->H

Caption: Workflow for the in vitro tapeworm motility assay.

Conclusion

This compound and Niclosamide represent two distinct and effective strategies for targeting tapeworms. This compound acts rapidly to induce paralysis through neuromuscular disruption, while Niclosamide has a more gradual but lethal effect by shutting down the parasite's energy metabolism. The choice of compound for further research or development may depend on the desired speed of action and the specific biochemical pathways being targeted. The provided experimental protocol offers a framework for conducting direct, quantitative comparisons of these and other novel anthelmintic compounds on tapeworm motility.

References

Validating the specificity of Epsiprantel's action on cestodes versus nematodes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Epsiprantel's effects on cestodes (tapeworms) and nematodes (roundworms), offering researchers, scientists, and drug development professionals a detailed overview of its specific anthelmintic action. The following sections present quantitative data from efficacy studies, detailed experimental protocols for specificity validation, and a visualization of the proposed signaling pathway.

Quantitative Efficacy of this compound Against Cestodes

This compound has demonstrated high efficacy against a range of common cestode species in both canine and feline hosts. The following table summarizes the percentage reduction in worm burdens observed in various studies. Notably, similar quantitative data for this compound's effect on nematodes is largely absent from the literature, as it is widely reported to be ineffective against these parasites.

Host SpeciesCestode SpeciesDosage (mg/kg)Efficacy (% Reduction)Reference
DogTaenia pisiformis1.0100%
DogTaenia sp.2.7592.9%N/A
DogDipylidium caninum2.7544.8%N/A
DogTaenia sp.5.5100%N/A
DogDipylidium caninum5.599.8%N/A
DogTaenia sp.8.2594.6%N/A
DogDipylidium caninum8.25100%N/A
CatDipylidium caninum2.5100%
CatTaenia taeniaeformis5.0100%

Experimental Protocols for Specificity Validation

To validate the specificity of an anthelmintic like this compound, a controlled experimental design is crucial. Below are detailed methodologies for both in vivo and in vitro assays that can be adapted to compare the drug's effects on a target cestode and a non-target nematode.

In Vivo Efficacy and Specificity Study

This protocol is designed to assess the efficacy of this compound against a target cestode species while simultaneously evaluating its lack of activity against a common nematode species in a host animal.

1. Animal Selection and Acclimation:

  • Select healthy, age- and weight-matched host animals (e.g., dogs or cats) free of gastrointestinal parasites, confirmed by fecal examination.

  • Acclimate animals to the housing conditions for a minimum of 7 days before the start of the study.

2. Experimental Infection:

  • Co-infect animals with a known number of infective stages of a target cestode (e.g., Taenia pisiformis eggs) and a common nematode (e.g., Toxocara canis eggs).

  • Allow sufficient time for the infections to establish, as determined by the prepatent period of each parasite.

3. Treatment Groups:

  • Randomly allocate animals to the following groups:

    • Group 1 (Cestode/Nematode Control): Infected and untreated.

    • Group 2 (this compound Treatment): Infected and treated with this compound at the desired dose.

    • Group 3 (Positive Control - Nematode): Infected and treated with a known effective nematicide (e.g., Pyrantel). This group helps validate the nematode infection model.

4. Drug Administration:

  • Administer the treatments orally. The control group receives a placebo.

5. Post-Treatment Monitoring and Data Collection:

  • Conduct daily clinical observations of all animals.

  • Perform fecal egg counts (using a method like the McMaster technique) at regular intervals (e.g., days 3, 7, and 14 post-treatment) to determine the reduction in egg shedding for both parasite species.

  • At the end of the study period (e.g., day 14), euthanize the animals and perform a complete necropsy.

  • Recover, identify, and count all adult cestodes and nematodes from the gastrointestinal tract.

6. Efficacy Calculation:

  • Calculate the percentage efficacy using the following formula: % Efficacy = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100

G cluster_setup Study Setup cluster_treatment Treatment Groups cluster_data Data Collection cluster_analysis Analysis AnimalSelection Animal Selection & Acclimation Infection Co-infection (Cestode & Nematode) AnimalSelection->Infection Control Group 1: Control (Placebo) Infection->Control Random Allocation This compound Group 2: this compound Infection->this compound Random Allocation PositiveControl Group 3: Nematicide Infection->PositiveControl Random Allocation FecalExams Fecal Egg Counts Control->FecalExams Post-Treatment This compound->FecalExams Post-Treatment PositiveControl->FecalExams Post-Treatment Necropsy Worm Burden Count FecalExams->Necropsy Efficacy Efficacy Calculation Necropsy->Efficacy

Caption: In Vivo Experimental Workflow for Specificity Validation.

In Vitro Motility and Viability Assay

This assay provides a more direct assessment of this compound's effect on the motility and survival of adult worms outside of a host.

1. Parasite Collection:

  • Collect adult cestodes (e.g., Hymenolepis diminuta) and nematodes (e.g., Ascaris suum) from freshly necropsied, infected hosts.

  • Wash the worms thoroughly in a suitable physiological saline solution.

2. Assay Setup:

  • Prepare a multi-well plate with a suitable culture medium (e.g., RPMI-1640) supplemented with antibiotics.

  • Add individual adult worms to each well.

3. Drug Exposure:

  • Add varying concentrations of this compound to the treatment wells.

  • Include a negative control (medium only) and a positive control (a substance known to be lethal to both worm types, such as a high concentration of ethanol) group.

4. Motility and Viability Assessment:

  • At regular time points (e.g., 1, 2, 4, 8, and 24 hours), observe the motility of the worms under a microscope.

  • Score motility on a scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement).

  • Assess viability by gently prodding the worms. Lack of response indicates death.

5. Data Analysis:

  • Plot the motility scores and percentage of viable worms against time for each concentration of this compound.

  • Compare the dose-response curves for the cestode and nematode species.

Proposed Signaling Pathway of this compound in Cestodes

The mechanism of action of this compound is believed to be analogous to that of Praziquantel. It is proposed to disrupt the parasite's calcium homeostasis, leading to rapid muscle contraction and tegumental damage.[1][2] The primary target is thought to be voltage-gated calcium channels on the surface of the parasite's cells.[1][3]

G This compound This compound VGCC Voltage-Gated Ca2+ Channels (Cestode Specific Subunits) This compound->VGCC Binds to Ca_Influx Rapid Influx of Ca2+ VGCC->Ca_Influx Causes Muscle_Contraction Spastic Muscle Contraction Ca_Influx->Muscle_Contraction Tegument_Damage Tegumental Vacuolization & Damage Ca_Influx->Tegument_Damage Paralysis Paralysis Muscle_Contraction->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion Tegument_Damage->Expulsion

Caption: Proposed Mechanism of Action of this compound in Cestodes.

The influx of calcium ions leads to uncontrolled muscle contractions, resulting in spastic paralysis of the worm.[1] This paralysis prevents the cestode from maintaining its position within the host's gastrointestinal tract. Simultaneously, the disruption of calcium homeostasis is thought to cause vacuolization and damage to the worm's tegument, the outer protective layer.[4] This damage may further compromise the parasite's ability to survive and may expose it to the host's immune system. Ultimately, the combination of paralysis and tegumental damage leads to the expulsion of the cestode from the host. The specificity of this compound's action is likely due to structural differences in the voltage-gated calcium channels between cestodes and nematodes.

References

A comparative study of the safety profiles of Epsiprantel and other benzimidazoles

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Safety Profile of Epsiprantel and Benzimidazole Anthelmintics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profiles of the anthelmintic drug this compound and a selection of commonly used benzimidazoles. The information is intended to assist researchers and professionals in drug development in understanding the relative safety and toxicological profiles of these compounds. The data presented is collated from various preclinical and clinical studies.

Introduction

Anthelmintic drugs are crucial in both veterinary and human medicine for the treatment of parasitic worm infections. While efficacy is a primary consideration, a thorough understanding of a drug's safety profile is paramount. This guide focuses on a comparative analysis of this compound, an isoquinoline derivative, and several benzimidazoles, a major class of anthelmintic drugs.

This compound is a narrow-spectrum anthelmintic effective primarily against tapeworms (cestodes) in dogs and cats.[1][2][3] Its mechanism of action is believed to be similar to that of praziquantel, involving the disruption of calcium ion homeostasis in the parasite, leading to paralysis and death.[4]

Benzimidazoles , such as Fenbendazole, Albendazole, Mebendazole, and Oxfendazole, are broad-spectrum anthelmintics. Their primary mechanism of action involves binding to the parasite's β-tubulin, which inhibits microtubule polymerization. This disruption of the cytoskeleton affects essential cellular processes like cell division, nutrient absorption, and intracellular transport, ultimately leading to the parasite's death.[4][5][6] Due to their greater affinity for parasitic β-tubulin over mammalian β-tubulin, benzimidazoles generally have a wide safety margin.[5]

Quantitative Safety Data

The following table summarizes the available quantitative safety data for this compound and the selected benzimidazoles. It is important to note that LD50 values can vary based on the animal model and study conditions.

Compound Chemical Class Acute Oral LD50 (Rat) Acute Oral LD50 (Mouse) Acute Oral LD50 (Other Species) Common Adverse Effects Serious Adverse Effects (Reported)
This compound Isoquinoline>5000 mg/kg[1]Not FoundDog: >100 mg/kg (18x recommended dose) with no overt toxicity.[7] Cat: Doses up to 30 mg/kg (11x recommended dose) produced no overt toxicity.[7]Minimal; no side effects observed in clinical field studies.[8]None reported in available literature.
Fenbendazole Benzimidazole>10,000 mg/kg[9]>10,000 mg/kg[9]Not FoundVomiting, diarrhea, salivation (generally mild and transient).[10]Bone marrow suppression with prolonged high doses.[10][11]
Albendazole Benzimidazole2400 mg/kg[12]1500 mg/kg (Sulfoxide metabolite)[13]Rabbit: 500-1250 mg/kg[14]Elevated liver enzymes, headache, hair loss, gastrointestinal disturbances.[15]Hepatotoxicity, leukopenia, Stevens-Johnson syndrome, acute renal failure.[14][15][16]
Mebendazole Benzimidazole714 mg/kg[17][18][19][20]620 mg/kg[17][18][21]Dog: 1280 mg/kg[17]Similar to Albendazole.Similar to Albendazole.
Oxfendazole Benzimidazole>6400 mg/kg[22][23]>6400 mg/kg[22][23]Dog: >1600 mg/kg[22][24] Sheep: >250 mg/kg[22][24]Loss of appetite, diarrhea, fever at high doses.Reduced myeloid maturation in bone marrow (dogs), testicular atrophy (rats).[23]

Experimental Protocols

Below are summaries of methodologies from key safety and toxicity studies cited in this guide.

This compound Safety Studies
  • Tolerance Study in Dogs:

    • Objective: To determine the safety of this compound in dogs at elevated doses.

    • Methodology: 7- to 10-week-old puppies and adult dogs were administered this compound at doses up to 100 mg/kg body weight, which is approximately 18 times the recommended therapeutic dose. The animals were monitored for any signs of toxicity.[7]

    • Results: No overt toxicity was observed in any of the treated dogs.[7]

  • Tolerance Study in Cats:

    • Objective: To evaluate the safety of this compound in cats at multiples of the recommended dose.

    • Methodology: 7-week-old kittens and adult cats were administered this compound at doses up to 30 mg/kg body weight, approximately 11 times the recommended dosage. Observations for adverse effects were conducted.[7] In a separate tolerance study, cats were given 40 times the recommended dose once daily for 4 days.[8][25]

    • Results: No overt toxicity was noted in the cats receiving up to 11 times the recommended dose.[7] Minimal clinical signs were produced in cats given 40 times the recommended dose for 4 days.[8][25]

  • 14-Day Repeat Dose Study in Dogs:

    • Objective: To assess the safety of repeated high doses of this compound in dogs.

    • Methodology: Dogs were administered this compound at a dose of 500 mg/kg (90 times the recommended dosage) daily for 14 days. The animals were monitored for clinical signs of toxicity and any pathological changes.[8][25]

    • Results: No significant adverse results were reported.[8][25]

Benzimidazole Toxicity Studies
  • Fenbendazole Safety Study in Cats:

    • Objective: To evaluate the safety of Fenbendazole in healthy cats.

    • Methodology: Healthy cats were administered Fenbendazole at a dosage 5 times the dosage and 3 times the duration approved for use in dogs. The cats underwent laboratory tests and were monitored for adverse reactions and pathological changes.[26]

    • Results: No acute or subacute adverse reactions or pathologic changes were observed. Laboratory test results were within reference limits for all groups.[26]

  • Albendazole Hepatotoxicity Assessment:

    • Objective: To investigate the liver injury potential of Albendazole.

    • Methodology: This often involves case reports and series where patients who developed liver injury after taking Albendazole are studied. Data collected includes the dosage, duration of therapy, clinical presentation, serum enzyme levels (ALT, AST, alkaline phosphatase), and in some cases, liver biopsy results. The mechanism is often investigated through the presence of hypersensitivity features or autoimmune markers.[15][27][28][29]

    • Results: Albendazole has been associated with transient elevations in serum aminotransferases.[15] In some cases, it can lead to clinically apparent liver injury, which is often attributed to a hypersensitivity or immune-mediated mechanism.[15][27][28]

  • Oxfendazole Two-Week Toxicity Study in Dogs:

    • Objective: To determine the short-term toxicity of Oxfendazole in dogs.

    • Methodology: Beagle dogs were given oral gavage doses of 0, 11, 33, or 100 mg/kg body weight per day of Oxfendazole for two weeks. The study included monitoring for clinical signs and pathological examination of tissues.[23]

    • Results: Reduced myeloid maturation in the bone marrow was observed in all treated dogs. In males, a reduction of splenic lymphoid tissue and thymic atrophy were also noted.[23]

Signaling Pathways and Mechanisms of Toxicity

Benzimidazole Mechanism of Action

The primary therapeutic action of benzimidazoles is the disruption of microtubule formation in parasites.

Benzimidazole_Mechanism Benzimidazole Benzimidazole (e.g., Fenbendazole, Albendazole) BetaTubulin Parasite β-Tubulin Benzimidazole->BetaTubulin Microtubule_Assembly Microtubule Assembly Benzimidazole->Microtubule_Assembly Inhibits Cellular_Functions Essential Cellular Functions: - Cell Division - Nutrient Absorption - Intracellular Transport Benzimidazole->Cellular_Functions Disrupts Microtubule_Assembly->Cellular_Functions Parasite_Death Parasite Death Cellular_Functions->Parasite_Death Leads to

Caption: Mechanism of action of benzimidazole anthelmintics.

Proposed Mechanism of Albendazole-Induced Hepatotoxicity

The liver injury associated with Albendazole is often idiosyncratic and is thought to involve the host's immune system.

Albendazole_Hepatotoxicity Albendazole Albendazole Metabolites Reactive Metabolites Albendazole->Metabolites Metabolism in Liver Hepatocyte_Proteins Hepatocyte Proteins Metabolites->Hepatocyte_Proteins Covalent Binding Neoantigens Neoantigens Hepatocyte_Proteins->Neoantigens Forms Immune_System Immune System Activation (T-cells, Cytokines) Neoantigens->Immune_System Triggers Hepatocyte_Injury Hepatocyte Injury (Inflammation, Necrosis) Immune_System->Hepatocyte_Injury Causes Liver_Damage Clinically Apparent Liver Damage Hepatocyte_Injury->Liver_Damage Leads to

Caption: Proposed immune-mediated mechanism of Albendazole hepatotoxicity.

Experimental Workflow for a Preclinical Safety Study

The following diagram illustrates a general workflow for a preclinical safety study of a new anthelmintic drug, based on the methodologies described in the cited literature.

Preclinical_Safety_Workflow Start Study Initiation Animal_Selection Animal Selection (e.g., Dogs, Cats, Rodents) Start->Animal_Selection Dose_Groups Establish Dose Groups: - Control (Vehicle) - Low Dose - Mid Dose - High Dose Animal_Selection->Dose_Groups Drug_Administration Drug Administration (e.g., Oral Gavage, Medicated Feed) Monitoring In-life Monitoring: - Clinical Signs - Body Weight - Food Consumption Drug_Administration->Monitoring Sample_Collection Biological Sample Collection (Blood, Urine) Monitoring->Sample_Collection Necropsy Terminal Procedures: - Euthanasia - Gross Pathology Monitoring->Necropsy Analysis Sample Analysis: - Hematology - Clinical Chemistry Sample_Collection->Analysis Data_Analysis Data Analysis & Reporting Analysis->Data_Analysis Histopathology Histopathology Necropsy->Histopathology Histopathology->Data_Analysis Dose_groups Dose_groups Dose_groups->Drug_Administration

Caption: Generalized workflow for a preclinical anthelmintic safety study.

Conclusion

This comparative guide highlights the distinct safety profiles of this compound and the benzimidazole class of anthelmintics.

This compound demonstrates a very high safety margin, primarily due to its minimal systemic absorption. It is well-tolerated in the target species (dogs and cats) even at doses significantly exceeding the recommended therapeutic levels.

Benzimidazoles generally have a good safety profile, but their systemic absorption, while often low, can lead to a broader range of potential adverse effects compared to this compound. Of the benzimidazoles reviewed, Fenbendazole and Oxfendazole appear to be well-tolerated in veterinary species, with serious adverse effects being rare and typically associated with high doses or prolonged use. Albendazole and Mebendazole , which are more commonly used in humans, have a higher reported incidence of adverse effects, including potentially serious hepatotoxicity and hematological disorders.

The choice of an anthelmintic should be based on a thorough risk-benefit assessment, considering the target parasite, the host species, and the specific safety profile of the drug. For researchers and drug development professionals, the data presented here underscore the importance of comprehensive toxicological evaluation in the development of new anthelmintic agents.

References

Correlating In Vitro Activity and In Vivo Efficacy of Epsiprantel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vitro and in vivo performance of Epsiprantel, a broad-spectrum anthelmintic agent effective against common cestodes in veterinary medicine. The following sections present quantitative data from key studies, outline experimental methodologies, and visualize the underlying mechanisms and workflows to support researchers, scientists, and drug development professionals.

Mechanism of Action

This compound's precise molecular mechanism of action has not been fully elucidated, but it is believed to be similar to that of praziquantel.[1] The proposed pathway involves the disruption of calcium ion regulation within the parasite. This interference leads to tetanic muscle contractions and subsequent paralysis. Concurrently, the drug induces severe damage and vacuolization of the parasite's tegument (skin), rendering it susceptible to digestion by the host's gastrointestinal processes.[1][2] Since this compound is minimally absorbed after oral administration, it remains concentrated at the site of action within the gastrointestinal tract, acting directly on the tapeworms.[3][4][5]

cluster_drug_action Drug Action cluster_parasite_effect Effect on Parasite cluster_outcome Outcome A This compound Administration B Disruption of Parasite Ca2+ Homeostasis A->B C Tetanic Muscle Contraction & Paralysis B->C D Tegumental Vacuolization B->D E Paralysis & Expulsion C->E F Digestion by Host D->F G Parasite Death & Removal E->G F->G cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow A 1. Collect Parasites (e.g., Protoscoleces) B 2. Culture in vitro with this compound A->B C 3. Incubate at 37°C B->C D 4. Assess Viability & Tegumental Damage C->D H 4. Count Worms & Calculate Efficacy D->H Data Correlation E 1. Experimentally Infect Host Animals F 2. Administer Oral This compound Dose E->F G 3. Necropsy & Recover Remaining Worms F->G G->H

References

Independent Verification of the Anthelmintic Spectrum of Epsiprantel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anthelmintic spectrum and efficacy of Epsiprantel with two other common cestocidal agents, Praziquantel and Niclosamide. The information presented is based on a comprehensive review of published experimental data to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these compounds.

Introduction to Cestocidal Agents

This compound, Praziquantel, and Niclosamide are anthelmintic drugs used to treat infections caused by cestodes (tapeworms) in veterinary and human medicine. While all three are effective against tapeworms, they differ in their spectrum of activity, mechanism of action, and pharmacokinetic properties. This guide aims to provide a detailed comparison to facilitate informed decisions in research and drug development.

Comparative Anthelmintic Efficacy

The following table summarizes the reported efficacy of this compound, Praziquantel, and Niclosamide against common cestode species in dogs and cats. Efficacy is presented as the percentage reduction in worm burden, compiled from various studies. It is important to note that direct head-to-head comparative studies are limited, and efficacy can vary based on the study design, host species, and parasite strain.

Helminth SpeciesHostThis compound Efficacy (%)Praziquantel Efficacy (%)Niclosamide Efficacy (%)
Dipylidium caninumDog99.8-100% at 5.5 mg/kg[1]100% (in combination)[2]Information not available
Cat100% at 2.5 mg/kg[3][4]100% (in combination)[2]Information not available
Taenia pisiformisDog100% at 1.0 mg/kg[3][4]100% at 5 mg/kg[5]Information not available
Taenia taeniaeformisCat~100% at 5.0 mg/kg[3][4]100%[2]Information not available
Taenia hydatigenaDogInformation not available>99% at 0.31-10.0 mg/kg[6]Effective at 32-64 mg/kg[4]
Taenia ovisDogInformation not available>99% at 0.31-10.0 mg/kg[6]Effective at 50 mg/kg[4]
Echinococcus granulosusDog>99% at 5.0-7.5 mg/kg[3][6]100% at 5 mg/kg[7]Virtually inactive[4]
Echinococcus multilocularisDog99.6-99.9% at ~5.1-5.4 mg/kg[8]100% at 5 mg/kg[9]Information not available
Cat100% at 2.7-5.5 mg/kg[8]100% at 5 mg/kg[9]Information not available
Taenia soliumHumanInformation not available99.5% at 10 mg/kg[10][11][12]84.3% at 2g (total dose)[10][11][12]

Experimental Protocols

The following section outlines a standardized protocol for determining the efficacy of cestocidal drugs in dogs and cats, based on guidelines from the World Association for the Advancement of Veterinary Parasitology (WAAVP) and regulatory bodies like the FDA.[13][14]

Controlled Efficacy Study Protocol

1. Objective: To determine the efficacy of a test anthelmintic against adult and/or immature cestodes in the target host species (dog or cat).

2. Animals:

  • A minimum of six animals per treatment group (test drug and placebo control) is recommended.[14]
  • Animals should be of the same sex, age, and breed, and acclimatized to the experimental conditions for at least seven days prior to infection.
  • Animals should be housed individually to prevent cross-contamination.
  • Fecal examinations should be conducted prior to the study to ensure animals are free of pre-existing helminth infections.

3. Infection:

  • For studies targeting species like Taenia spp. and Echinococcus spp., animals are typically experimentally infected with a known number of viable parasite eggs or protoscoleces.
  • For Dipylidium caninum, natural infections are often used, or animals can be co-housed with infected fleas.
  • The age of the infection at the time of treatment should be standardized to target the desired life stage of the parasite (e.g., 28-day-old adult Echinococcus granulosus).[6]

4. Treatment Administration:

  • The test drug is administered at a specified dosage and route (e.g., oral tablet).
  • The control group receives a placebo identical in appearance to the test drug.
  • Animals are fasted for a specified period before and after treatment, as required by the study design.

5. Post-Treatment Observation and Data Collection:

  • Animals are monitored daily for any adverse reactions to the treatment.
  • All feces are collected daily from each animal for a specified period (e.g., 3-5 days) post-treatment to recover any expelled worms.
  • At the end of the collection period (e.g., 7-10 days post-treatment), animals are humanely euthanized.
  • A detailed necropsy is performed, and the entire gastrointestinal tract is examined for any remaining cestodes.
  • The recovered worms from feces and at necropsy are counted and identified to species.

6. Efficacy Calculation:

  • Efficacy is calculated as the percentage reduction in the mean worm count of the treated group compared to the mean worm count of the control group:
  • Efficacy (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100

Signaling Pathways and Mechanisms of Action

The anthelmintic effects of this compound, Praziquantel, and Niclosamide are mediated through different molecular mechanisms, as illustrated in the following diagrams.

This compound and Praziquantel: Disruption of Calcium Homeostasis

This compound's mechanism of action is believed to be similar to that of Praziquantel.[8] Praziquantel acts on the parasite by binding to and activating specific transient receptor potential (TRP) channels, leading to a rapid and sustained influx of calcium ions (Ca²⁺) into the parasite's cells.[15][16][17] This sudden increase in intracellular calcium causes spastic paralysis of the worm's musculature and damage to the tegument (the outer surface of the worm).[16][18] The paralyzed worm is unable to maintain its position in the host's gastrointestinal tract and is subsequently expelled. The damaged tegument also exposes the parasite's antigens to the host's immune system, further contributing to its elimination.[16]

G cluster_drug Drug Action cluster_parasite Parasite Cell PZQ Praziquantel / this compound TRP Voltage-Gated Ca²⁺ Channel (TRPMpzq) PZQ->TRP Binds and Activates Ca_influx Rapid Ca²⁺ Influx TRP->Ca_influx Opens Channel Paralysis Spastic Paralysis Ca_influx->Paralysis Tegument Tegument Damage Ca_influx->Tegument Expulsion Worm Expulsion Paralysis->Expulsion Immune Host Immune Attack Tegument->Immune

Mechanism of this compound and Praziquantel
Niclosamide: Uncoupling of Oxidative Phosphorylation

Niclosamide's primary anthelmintic action is the uncoupling of oxidative phosphorylation in the mitochondria of the tapeworm.[18][19] As a protonophore, Niclosamide transports protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.[18] This leads to a rapid depletion of the parasite's energy supply, resulting in its death. Niclosamide has also been shown to modulate other signaling pathways, such as Wnt/β-catenin, mTORC1, STAT3, and NF-κB, although the direct contribution of these to its anthelmintic effect is less clear.

G cluster_drug Drug Action cluster_parasite Parasite Mitochondrion Niclosamide Niclosamide IMM Inner Mitochondrial Membrane Niclosamide->IMM Transports H⁺ across Proton_Gradient Proton Gradient IMM->Proton_Gradient Dissipates OxPhos Oxidative Phosphorylation Proton_Gradient->OxPhos Uncouples ATP ATP Production OxPhos->ATP Inhibits Energy_Depletion Energy Depletion ATP->Energy_Depletion Death Parasite Death Energy_Depletion->Death

Mechanism of Niclosamide
Experimental Workflow for Anthelmintic Efficacy Trial

The following diagram illustrates a typical workflow for a controlled experimental trial to determine the efficacy of a new anthelmintic drug against cestodes.

G start Start: Animal Selection & Acclimatization infection Experimental Infection (e.g., Taenia eggs) start->infection random Randomization into Treatment & Control Groups infection->random treatment Treatment Administration (Test Drug vs. Placebo) random->treatment collection Feces Collection & Worm Recovery treatment->collection necropsy Necropsy & Final Worm Count collection->necropsy analysis Data Analysis & Efficacy Calculation necropsy->analysis end End: Report Findings analysis->end

Anthelmintic Efficacy Trial Workflow

Conclusion

This compound is a potent and specific cestocidal agent with a high degree of efficacy against common tapeworms in dogs and cats, particularly Dipylidium caninum, Taenia spp., and Echinococcus spp. Its mechanism of action, presumed to be similar to Praziquantel, involves the disruption of calcium homeostasis in the parasite, leading to paralysis and death. In comparison, Praziquantel offers a broader spectrum of activity that includes trematodes (flukes), while Niclosamide is another effective cestocide that acts through a different mechanism of uncoupling oxidative phosphorylation. The choice of anthelmintic in a research or clinical setting will depend on the target parasite species, host animal, and the desired spectrum of activity. The standardized experimental protocols outlined in this guide provide a framework for the rigorous and objective evaluation of these and other novel anthelmintic compounds.

References

Benchmarking the Cost-Effectiveness of Epsiprantel Treatment Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Epsiprantel with other common anthelmintic agents, focusing on cost-effectiveness. The data presented is intended to assist researchers and professionals in drug development in making informed decisions regarding the selection and design of treatment protocols for cestode infections.

Comparative Analysis of Anthelmintic Agents

This compound is a narrow-spectrum anthelmintic primarily effective against tapeworms (cestodes) in cats and dogs.[1] Its primary application is in the treatment of infections with Dipylidium caninum, Taenia pisiformis, and Taenia taeniaeformis.[2] For a comprehensive evaluation of its cost-effectiveness, it is benchmarked against two widely used anthelmintics: Praziquantel, another common cestocide, and Fenbendazole, a broad-spectrum benzimidazole anthelmintic with some efficacy against certain tapeworms.

Data Presentation: Quantitative Comparison of Anthelmintic Treatments

The following table summarizes the key quantitative parameters for this compound, Praziquantel, and Fenbendazole based on available data. Please note that costs are subject to significant variation based on geographical location, supplier, and formulation. The prices cited are for illustrative purposes and were derived from online veterinary supply retailers.

FeatureThis compound (Cestex®)PraziquantelFenbendazole (Panacur®)
Target Parasites Dipylidium caninum, Taenia pisiformis, Taenia taeniaeformis[2]Tapeworms (Dipylidium caninum, Taenia spp., Echinococcus spp.)[3], Flukes[4]Roundworms, Hookworms, Whipworms, some Tapeworms (Taenia pisiformis)[5][6]
Efficacy High efficacy against susceptible tapeworms, often exceeding 99%[7][8]Highly effective against tapeworms[3]Effective against a broad spectrum of nematodes; variable efficacy against tapeworms[5][6]
Dosage (Dogs) 2.5 mg/lb (5.5 mg/kg) body weight, single dose[2][9]Varies by formulation, typically a single dose50 mg/kg body weight daily for 3 consecutive days[5]
Dosage (Cats) 1.25 mg/lb (2.75 mg/kg) body weight, single dose[2][9]Varies by formulation, typically a single dose50 mg/kg body weight daily for 3 consecutive days[5]
Treatment Duration Single dose[10]Single dose[4]3 days[5]
Cost per Tablet (Illustrative) $6.36 - $9.74 (25mg - 50mg)[11][12]Varies widely, generic availableVaries by formulation
Cost per Treatment (Illustrative 10kg dog) ~$9.74 (for a 50mg tablet)[12]~$5 - $15 (brand name and generic)~$3 (based on an estimated cost of $1 for a 3-day course for a cat)[5]
Safety Profile Wide margin of safety; side effects are rare[2][9][10]Generally safe with some potential for mild side effects[4]Excellent tolerance and rare significant adverse reactions[3]

Experimental Protocols for Efficacy Evaluation

Standardized protocols are crucial for the accurate assessment of anthelmintic efficacy. While specific protocols may vary based on the target parasite and host animal, the following outlines a general methodology for conducting anthelmintic drug efficacy trials.

General Protocol for Anthelmintic Efficacy Trials
  • Animal Selection and Acclimation:

    • Select a cohort of naturally or experimentally infected animals with the target parasite.

    • House the animals individually to prevent cross-contamination.

    • Allow for an acclimation period for the animals to adjust to the new environment.[13]

  • Pre-Treatment Fecal Examination:

    • Collect fecal samples from each animal prior to treatment.

    • Use a standardized quantitative method, such as the McMaster technique or Kato-Katz test, to determine the baseline parasite egg count (eggs per gram of feces).[14]

  • Randomization and Treatment Administration:

    • Randomly assign animals to either a control group (receiving a placebo or no treatment) or a treatment group (receiving the anthelmintic drug).

    • Administer the drug according to the specified dosage and treatment regimen.

  • Post-Treatment Fecal Examination:

    • Collect fecal samples at a predetermined time point post-treatment (e.g., 7-14 days).

    • Perform quantitative fecal examinations to determine the post-treatment egg counts.

  • Efficacy Calculation:

    • Calculate the fecal egg count reduction (FECR) percentage for the treated group compared to the control group. The formula is: FECR (%) = [1 - (mean EPG in treatment group / mean EPG in control group)] x 100

    • A high FECR indicates high efficacy of the anthelmintic.

  • Necropsy (for confirmation):

    • In terminal studies, euthanasia and necropsy can be performed to directly count the number of adult worms remaining in the gastrointestinal tract for a more definitive measure of efficacy.[8]

Visualizations

Experimental Workflow for Cost-Effectiveness Analysis

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase cluster_analysis Analysis A Animal Selection & Acclimation B Pre-Treatment Fecal Examination (Baseline Egg Count) A->B C Randomization B->C D Control Group (Placebo) C->D E Treatment Group 1 (this compound) C->E F Treatment Group 2 (Alternative Drug) C->F G Post-Treatment Fecal Examination D->G E->G F->G H Efficacy Calculation (FECR) G->H J Cost-Effectiveness Analysis H->J I Cost Data Collection (Drug, Administration, etc.) I->J

Caption: Experimental workflow for assessing anthelmintic cost-effectiveness.

Comparative Cost-Effectiveness Analysis Logic

cost_effectiveness_logic cluster_inputs Inputs cluster_analysis Analysis cluster_outputs Outputs Efficacy Efficacy Data (FECR, Cure Rate) CEA Cost-Effectiveness Ratio (Cost per unit of effect) Efficacy->CEA Cost Cost Data (Drug, Labor, Diagnostics) Cost->CEA Decision Optimal Treatment Protocol CEA->Decision

Caption: Logical flow of a comparative cost-effectiveness analysis.

Proposed Mechanism of Action of this compound

The exact molecular mechanism of action for this compound has not been fully elucidated, but it is believed to be similar to that of Praziquantel.[1][7] The proposed pathway involves the disruption of calcium ion homeostasis within the parasite.

mechanism_of_action cluster_drug_action Drug Action cluster_parasite_response Parasite Response cluster_outcome Outcome This compound This compound Ca_Influx Increased Permeability to Ca2+ Ions This compound->Ca_Influx Tegument Tegumental Vacuolization Ca_Influx->Tegument Muscle Tetanic Muscle Contraction & Paralysis Ca_Influx->Muscle Expulsion Expulsion from Host Tegument->Expulsion Muscle->Expulsion

Caption: Proposed mechanism of action for this compound in cestodes.

Conclusion

The selection of an anthelmintic treatment protocol requires a multifaceted assessment that extends beyond efficacy alone. While this compound demonstrates high efficacy against common tapeworms in a single dose, its cost per treatment may be higher than some alternatives like Fenbendazole, which offers a broader spectrum of activity against nematodes but may have variable efficacy against cestodes. Praziquantel remains a highly effective and often cost-competitive option for tapeworm infections.

For researchers and drug development professionals, the choice of a treatment protocol in a clinical or research setting will depend on the specific target parasite, the host species, the need for broad-spectrum coverage, and budgetary constraints. The experimental protocols and analytical frameworks presented in this guide provide a foundation for conducting robust cost-effectiveness evaluations of new and existing anthelmintic agents.

References

Statistical Validation of a Novel Molecular Assay for Detecting Epsiprantel Resistance in Cestodes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of anthelmintic resistance is a growing concern in veterinary medicine, threatening the efficacy of widely used drugs such as Epsiprantel. This guide provides a comparative analysis of a novel, hypothetical molecular diagnostic method, the Quantitative PCR (qPCR) Allele-Specific Amplification (ASA) assay, against traditional methods for the detection of this compound resistance in the common tapeworm, Dipylidium caninum. The data and protocols presented herein are synthesized based on established principles of anthelmintic resistance diagnostics to provide a framework for the validation of new detection methods.

Comparison of Diagnostic Methods for this compound Resistance

The development of a reliable diagnostic tool for this compound resistance is crucial for effective parasite control and management. The following table compares the performance of the hypothetical qPCR-ASA assay with existing methodologies. The qPCR-ASA assay is designed to detect specific single nucleotide polymorphisms (SNPs) associated with a reduction in drug efficacy, a common mechanism for drug resistance.

Parameter qPCR-ASA Assay (Hypothetical) Clinical Observation (Treatment Failure) In Vitro Motility Assay
Principle of Detection Detects genetic markers (SNPs) associated with resistance.Observation of continued proglottid shedding post-treatment.[1][2]Measures parasite motility in the presence of varying drug concentrations.[3]
Sensitivity 98%Low to Moderate (dependent on parasite burden and observation)92%
Specificity 99%Low (confounded by re-infection or incorrect dosage)95%
Time to Result 4-6 hoursWeeks to Months24-48 hours
Sample Type Proglottids, Eggs, or Adult WormsVisual observation of the host animal.Live Adult Worms or Proglottids
Quantitative Analysis Yes (Allele frequency can be quantified)NoYes (IC50 values can be determined)
Early Detection Yes (Can detect resistance alleles before clinical signs)No (Detects established resistance)Yes (Can detect reduced susceptibility)
Cost per Sample ModerateLowHigh
Throughput HighLowLow to Moderate

Experimental Protocols

Detailed methodologies are essential for the replication and validation of diagnostic assays. Below are the protocols for the key experiments cited in this guide.

2.1. qPCR-ASA Assay for Resistance Allele Detection

This protocol outlines the steps for detecting a hypothetical resistance-associated SNP.

  • Sample Collection: Collect proglottids from fecal samples of infected canines.

  • DNA Extraction:

    • Wash proglottids in phosphate-buffered saline (PBS).

    • Homogenize the tissue using a bead-beating system.

    • Extract genomic DNA using a commercial DNA extraction kit following the manufacturer's instructions.

    • Quantify DNA concentration and assess purity using a spectrophotometer.

  • Primer and Probe Design:

    • Design two allele-specific forward primers: one for the susceptible (wild-type) allele and one for the resistant allele.

    • Design a common reverse primer and a fluorescently labeled probe (e.g., FAM).

  • qPCR Reaction Setup:

    • Prepare a master mix containing qPCR buffer, dNTPs, the common reverse primer, the probe, and DNA polymerase.

    • In separate wells of a 96-well plate, add the master mix, the extracted DNA, and either the wild-type or the resistant forward primer.

    • Include positive controls (synthesized DNA with known alleles) and no-template controls.

  • qPCR Cycling and Data Analysis:

    • Perform the qPCR reaction using a real-time PCR instrument with an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.

    • Determine the cycle threshold (Ct) values for each reaction.

    • Calculate the ΔCt value (CtResistant - CtWild-Type) to determine the allelic ratio. A lower ΔCt value indicates a higher proportion of the resistant allele.

2.2. In Vitro Motility Assay

This protocol is adapted from established methods for assessing anthelmintic efficacy.[3]

  • Parasite Collection: Collect live adult D. caninum proglottids from freshly passed feces.

  • Assay Preparation:

    • Prepare a series of dilutions of this compound in a suitable culture medium (e.g., RPMI-1640) in a 24-well plate.

    • Include a drug-free control well.

  • Incubation:

    • Place one proglottid in each well of the plate.

    • Incubate the plate at 37°C in a 5% CO2 atmosphere.

  • Motility Assessment:

    • At 24 and 48 hours, visually score the motility of each proglottid under a dissecting microscope. A scoring system from 0 (no movement) to 5 (vigorous movement) can be used.

    • Alternatively, use a real-time cell monitoring device to objectively measure motility.[3]

  • Data Analysis:

    • Calculate the percentage inhibition of motility for each drug concentration compared to the control.

    • Determine the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that inhibits motility by 50%. An increased IC50 value compared to a susceptible reference strain is indicative of resistance.

Visualizing Experimental Workflows and Biological Pathways

Diagrams are provided to illustrate the logical flow of the validation process and the hypothetical mechanism of this compound action and resistance.

G cluster_collection Sample Collection cluster_processing Sample Processing cluster_assay Assay Performance cluster_analysis Data Analysis and Validation sample Fecal Sample Collection (from treated and untreated canines) extract DNA Extraction from Proglottids sample->extract culture Isolation of Live Proglottids sample->culture clinical Clinical Observation (Proglottid Shedding) sample->clinical qpcr qPCR-ASA Assay extract->qpcr motility In Vitro Motility Assay culture->motility stats Statistical Analysis (Sensitivity, Specificity, ROC) qpcr->stats motility->stats clinical->stats compare Comparison of Results stats->compare

Caption: Experimental workflow for the validation of the qPCR-ASA assay.

The mechanism of action of this compound is thought to be similar to that of Praziquantel, which involves the disruption of calcium ion homeostasis in the parasite.[4][5][6] Resistance could emerge from alterations in the drug's molecular target.

G cluster_drug_action Susceptible Parasite cluster_resistance Resistant Parasite This compound This compound ca_channel Voltage-Gated Ca2+ Channel (Wild-Type) This compound->ca_channel Binds to ca_influx Ca2+ Influx ca_channel->ca_influx Causes paralysis Tegument Disruption & Muscle Paralysis ca_influx->paralysis death Parasite Death paralysis->death epsiprantel_res This compound ca_channel_mut Mutated Ca2+ Channel (Due to SNP) epsiprantel_res->ca_channel_mut Reduced Binding no_influx Reduced Ca2+ Influx ca_channel_mut->no_influx survival Parasite Survival no_influx->survival

Caption: Hypothetical signaling pathway for this compound action and resistance.

A logical comparison highlights the advantages of a molecular-based diagnostic approach.

G cluster_new New Method (qPCR-ASA) cluster_existing Existing Methods new_method qPCR-ASA Assay nm_attr1 High Sensitivity & Specificity new_method->nm_attr1 nm_attr2 Early Detection of Resistance Alleles new_method->nm_attr2 nm_attr3 High Throughput new_method->nm_attr3 nm_attr4 Quantitative Results new_method->nm_attr4 existing_methods Clinical Observation & In Vitro Assays em_attr1 Lower Sensitivity/Specificity existing_methods->em_attr1 em_attr2 Late Detection (Post-Treatment Failure) existing_methods->em_attr2 em_attr3 Low Throughput existing_methods->em_attr3 em_attr4 Often Qualitative or Semi-Quantitative existing_methods->em_attr4

Caption: Comparison of new vs. existing diagnostic methods.

References

A Comparative Analysis of the Environmental Impact of Epsiprantel and Alternative Anthelmintics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the environmental impact of the anthelmintic Epsiprantel and its alternatives: Praziquantel, Fenbendazole, and Pyrantel Pamoate. The following sections detail the available data on the ecotoxicity, biodegradability, and bioaccumulation potential of these compounds, along with descriptions of relevant experimental protocols and known mechanisms of action.

While comprehensive environmental data is available for Praziquantel, Fenbendazole, and Pyrantel Pamoate, it is crucial to note a significant data gap concerning this compound. Publicly available information on the specific ecotoxicity, biodegradability, and bioaccumulation of this compound is limited. A safety data sheet for Cestex®, a product containing this compound, states that the product is "not classified as environmentally hazardous," yet it advises to "avoid release to the environment"[1][2]. This lack of specific data precludes a direct quantitative comparison of this compound's environmental impact with the other anthelmintics discussed in this guide.

Quantitative Environmental Impact Data

The following tables summarize the available quantitative data on the environmental impact of Praziquantel, Fenbendazole, and Pyrantel Pamoate.

Table 1: Ecotoxicity Data for Selected Anthelmintics

AnthelminticTest OrganismEndpointValueReference
Praziquantel Danio rerio (Zebrafish)96-hour LC5030.4 mg/L[3]
Daphnia magna (Water flea)48-hour EC5042.7 mg/L[3]
Fenbendazole Daphnia magna (Water flea)48-hour EC500.0193 mg/L[4]
Scenedesmus vacuolatus (Green algae)72-hour EC50>1 mg/L[5][6]
Vibrio fischeri (Bacteria)30-min EC50>1 mg/L[5][6]
Pyrantel Pamoate Aquatic life-Very toxic

LC50: Lethal concentration for 50% of the test organisms. EC50: Effect concentration for 50% of the test organisms.

Table 2: Environmental Fate Properties of Selected Anthelmintics

AnthelminticPropertyValue/ResultReference
Fenbendazole Biodegradability (OECD 301B)Not readily biodegradable
Log Kow (Octanol-Water Partition Coefficient)3.9
Pyrantel Pamoate Environmental HazardHarmful to aquatic life with long lasting effects

Experimental Protocols

The data presented in this guide are primarily generated using standardized testing protocols established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of environmental safety data for chemicals.

Acute Toxicity Testing
  • OECD 203: Fish, Acute Toxicity Test: This guideline details the methodology for determining the acute lethal toxicity of a substance to fish.[3] In a typical study, fish are exposed to various concentrations of the test substance in water for a 96-hour period.[3] Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentration that is lethal to 50% of the fish (LC50) is calculated.[3]

  • OECD 202: Daphnia sp. Acute Immobilisation Test: This test assesses the acute toxicity of a substance to Daphnia magna (water flea).[3] The daphnids are exposed to a range of concentrations of the test substance for 48 hours. The concentration that results in the immobilization of 50% of the daphnids (EC50) is then determined.[3]

Biodegradability Testing
  • OECD 301B: Ready Biodegradability: CO2 Evolution Test: This method evaluates the potential for a chemical to be readily biodegraded by microorganisms.[7][8][9] The test substance is incubated with an inoculum of aerobic microorganisms in a mineral medium. The amount of carbon dioxide produced over a 28-day period is measured and compared to the theoretical maximum, allowing for the calculation of the percentage of biodegradation.[7][9] A substance is considered readily biodegradable if it reaches a certain percentage of degradation within a specified timeframe.[10]

Bioaccumulation Potential
  • OECD 107: Partition Coefficient (n-octanol/water): Shake Flask Method: This test determines the octanol-water partition coefficient (Kow), which is a key indicator of a substance's potential to bioaccumulate in organisms.[3][11][12][13] The test substance is dissolved in a mixture of n-octanol and water, and after equilibration, the concentration of the substance in each phase is measured to calculate the Kow value, often expressed as Log Kow.[11][12][13]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known mechanisms of action of the discussed anthelmintics in their target organisms. While the direct effects on signaling pathways in non-target environmental organisms are not well-documented, these primary mechanisms can provide insights into potential ecotoxicological effects.

cluster_Fenbendazole Fenbendazole Fenbendazole Fenbendazole Binds_Tubulin β-tubulin Fenbendazole->Binds_Tubulin binds to Disrupts_Microtubules Microtubule Polymerization Binds_Tubulin->Disrupts_Microtubules disrupts Impaired_Function Impaired Glucose Uptake & Cellular Transport Disrupts_Microtubules->Impaired_Function leads to

Figure 1: Mechanism of Action of Fenbendazole.

cluster_Praziquantel Praziquantel Praziquantel Praziquantel Affects_Channels Voltage-gated Ca²⁺ Channels Praziquantel->Affects_Channels affects Calcium_Influx Rapid Influx of Ca²⁺ Affects_Channels->Calcium_Influx causes Muscle_Contraction Spastic Muscle Contraction Calcium_Influx->Muscle_Contraction leads to Tegument_Damage Tegumental Vacuolization Calcium_Influx->Tegument_Damage and

Figure 2: Mechanism of Action of Praziquantel.

cluster_Pyrantel Pyrantel Pamoate Pyrantel Pyrantel Binds_Receptors Nicotinic Acetylcholine Receptors Pyrantel->Binds_Receptors binds to Depolarization Depolarization of Muscle Cell Binds_Receptors->Depolarization causes Paralysis Spastic Paralysis Depolarization->Paralysis leads to

Figure 3: Mechanism of Action of Pyrantel Pamoate.

Workflow for Environmental Risk Assessment

The environmental risk assessment for veterinary medicinal products typically follows a tiered approach as outlined by regulatory agencies.

PhaseI Phase I: Exposure Assessment PhaseII Phase II: Effects Assessment PhaseI->PhaseII Exposure Trigger Exceeded Risk_Characterization Risk Characterization PhaseII->Risk_Characterization Generate Ecotoxicity Data Risk_Mitigation Risk Mitigation Risk_Characterization->Risk_Mitigation Risk Identified

Figure 4: General Workflow for Environmental Risk Assessment.

Conclusion

Based on the available data, Fenbendazole and Pyrantel Pamoate exhibit significant environmental concerns, particularly regarding their toxicity to aquatic organisms. Praziquantel appears to have a wider margin of safety in the aquatic environment compared to Fenbendazole. The lack of specific environmental impact data for this compound is a major limitation in providing a comprehensive comparison. While its product information suggests a lower environmental hazard, the absence of quantitative data makes it imperative for researchers and drug developers to conduct further studies to accurately characterize its environmental profile. This will enable a more complete and objective comparison with its alternatives and ensure the selection of anthelmintics with a minimal environmental footprint.

References

Future Research & Novel Applications

Application Notes and Protocols: Investigating the Potential of Epsiprantel Against a Broader Range of Platyhelminth Parasites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epsiprantel is a pyrazinoisoquinoline anthelmintic widely used in veterinary medicine for the effective treatment of cestode (tapeworm) infections in canine and feline patients. Its efficacy against common tapeworms such as Dipylidium caninum, Taenia spp., and Echinococcus spp. is well-documented.[1][2][3] The mechanism of action of this compound is understood to be similar to that of praziquantel, involving the disruption of calcium ion homeostasis in the parasite. This leads to spastic paralysis of the musculature and vacuolization of the tegument, ultimately resulting in the death of the parasite.[4][5]

While the anticestodal properties of this compound are firmly established, its potential activity against other classes of platyhelminth parasites, such as trematodes (flukes) and monogeneans, remains largely unexplored in published literature. The Companion Animal Parasite Council (CAPC) has noted that this compound has been reported to be effective against trematodes in dogs and cats, suggesting a potential for broader anti-platyhelminth activity.[6] This document provides a summary of the current knowledge on the efficacy of this compound, outlines detailed protocols for investigating its potential against other platyhelminths, and presents conceptual diagrams of its signaling pathway and experimental workflows.

Data Presentation: Efficacy of this compound

The following table summarizes the available quantitative data on the efficacy of this compound against various platyhelminth parasites. It is important to note the current lack of published, peer-reviewed data for trematodes and monogeneans.

Parasite Species Host Dosage Efficacy Reference
Cestodes (Tapeworms)
Echinococcus granulosus (adult)Dog2.5 mg/kg>96% reduction in worm burden[3]
Dog5.0 mg/kg>99.9% reduction in worm burden[3]
Dog7.5 mg/kg>99.99% reduction in worm burden[3]
Echinococcus granulosus (juvenile)Dog10 mg/kg>99.8% reduction in worm burden[3]
Echinococcus multilocularisDog5.1-5.4 mg/kg99.6-99.9% reduction in worm burden[1][7]
Cat2.7 mg/kg100% efficacy[1][7]
Cat5.5 mg/kg100% efficacy[1][7]
Taenia pisiformisDog1.0 mg/kg100% efficacy[2]
Dog5.5 mg/kg100% efficacy[1]
Dipylidium caninumCat2.5 mg/kg100% efficacy[2]
Dog5.5 mg/kg100% efficacy[1]
Trematodes (Flukes)
Various speciesDog, CatNot specifiedReported to be effective (qualitative)[6]
Monogeneans
Various speciesFishNot studiedNo data available

Signaling Pathway and Experimental Workflows

To visualize the proposed mechanism of action and the experimental approaches to test the efficacy of this compound, the following diagrams are provided.

Epsiprantel_Signaling_Pathway cluster_parasite Platyhelminth Parasite This compound This compound VGCC Voltage-Gated Ca2+ Channels (β-subunit target) This compound->VGCC Binds to/Modulates Ca_influx Rapid Ca2+ Influx VGCC->Ca_influx Opens Contraction Spastic Muscle Contraction Ca_influx->Contraction Tegument_damage Tegumental Vacuolization & Damage Ca_influx->Tegument_damage Paralysis Paralysis Contraction->Paralysis Death Parasite Death Paralysis->Death Tegument_damage->Death

Caption: Proposed signaling pathway for this compound in platyhelminth parasites.

In_Vitro_Screening_Workflow start Parasite Collection (e.g., adult flukes, schistosomula) culture In Vitro Culture in appropriate medium start->culture treatment Addition of this compound (various concentrations) culture->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation assessment Assessment of Viability incubation->assessment motility Motility Scoring assessment->motility Phenotypic morphology Tegumental Damage (Microscopy) assessment->morphology Phenotypic biochemical Biochemical Assays (e.g., ATP levels) assessment->biochemical Quantitative data Data Analysis (IC50/LC50 determination) motility->data morphology->data biochemical->data In_Vivo_Efficacy_Workflow start Experimental Infection of Host Animal (e.g., mouse with S. mansoni) acclimation Pre-patent Period (parasite maturation) start->acclimation grouping Random Allocation to Treatment & Control Groups acclimation->grouping treatment Oral Administration of this compound grouping->treatment placebo Administration of Vehicle (Control Group) grouping->placebo monitoring Monitoring of Host (health, side effects) treatment->monitoring placebo->monitoring necropsy Necropsy & Parasite Recovery at Study End monitoring->necropsy analysis Worm Burden Count & Efficacy Calculation necropsy->analysis

References

Application Notes and Protocols for Epsiprantel-Loaded Nanoparticles for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Epsiprantel is a pyrazino-benzazepine derivative anthelmintic agent effective against various tapeworms in veterinary medicine.[1][2] Its mechanism of action is believed to be similar to that of praziquantel, involving the disruption of calcium ion homeostasis in the parasite, leading to muscle paralysis and vacuolization of the tegument.[3][4] this compound is characterized by its poor solubility in water, which can limit its bioavailability and therapeutic efficacy.[1][3][5] Encapsulating this compound into polymeric nanoparticles presents a promising strategy to enhance its delivery. Nanoparticle-based drug delivery systems can improve the solubility of hydrophobic drugs, provide controlled and sustained release, and enable targeted delivery to specific sites of action, thereby potentially increasing efficacy and reducing off-target effects.[6][7][8][9]

These application notes provide a comprehensive overview and detailed protocols for the development and characterization of this compound-loaded nanoparticles for targeted drug delivery. The protocols are intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for selecting an appropriate nanoparticle formulation strategy.

PropertyValueReference
Chemical Name (±)-2-(Cyclohexylcarbonyl)-2,3,6,7,8,12b-hexahydropyrazino[2,1-a][1]benzazepin-4(1H)-one[3]
Molecular Formula C₂₀H₂₆N₂O₂[3]
Molecular Weight 326.43 g/mol [1][3]
Appearance White solid[1][3]
Solubility Sparingly soluble in water[1][3][5]

Formulation of this compound-Loaded Nanoparticles

The emulsification-solvent evaporation method is a suitable technique for encapsulating hydrophobic drugs like this compound into polymeric nanoparticles. Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for creating drug delivery systems.

Experimental Protocol: Emulsification-Solvent Evaporation
  • Organic Phase Preparation:

    • Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Aqueous Phase Preparation:

    • Prepare a 1% (w/v) solution of a surfactant, such as polyvinyl alcohol (PVA), in deionized water.

  • Emulsification:

    • Add the organic phase to 20 mL of the aqueous phase dropwise while sonicating on an ice bath.

    • Continue sonication for 5 minutes to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a magnetic stirrer and stir at room temperature for 3-4 hours to allow the organic solvent to evaporate.

  • Nanoparticle Collection:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.

    • Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization:

    • Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose).

    • Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry powder of this compound-loaded nanoparticles.

G cluster_prep Nanoparticle Preparation prep1 Dissolve PLGA and this compound in Organic Solvent prep3 Emulsification (Sonication) prep1->prep3 prep2 Prepare Aqueous Surfactant Solution prep2->prep3 prep4 Solvent Evaporation (Magnetic Stirring) prep3->prep4 prep5 Nanoparticle Collection (Centrifugation) prep4->prep5 prep6 Washing prep5->prep6 prep7 Lyophilization prep6->prep7

Caption: Workflow for preparing this compound-loaded nanoparticles.

Characterization of this compound-Loaded Nanoparticles

Thorough characterization of the formulated nanoparticles is essential to ensure their quality and performance.

Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are determined using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

Protocol:

  • Reconstitute the lyophilized nanoparticles in deionized water.

  • Dilute the suspension appropriately with deionized water.[10]

  • Measure the particle size (hydrodynamic diameter), PDI, and zeta potential using a Zetasizer instrument.[10][11]

  • Perform measurements in triplicate.

ParameterExpected Value
Particle Size (nm) 150 - 300
Polydispersity Index (PDI) < 0.3
Zeta Potential (mV) -15 to -30

Note: Zeta potential values more negative than -30 mV or more positive than +30 mV are indicative of good colloidal stability.[12]

Encapsulation Efficiency (EE) and Drug Loading (DL)

EE refers to the percentage of the initial drug that is successfully encapsulated within the nanoparticles. DL is the percentage of the drug by weight in the nanoparticles.

Protocol:

  • Dissolve a known amount of lyophilized this compound-loaded nanoparticles in a suitable organic solvent to disrupt the nanoparticles and release the drug.

  • Determine the amount of this compound in the solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculate EE and DL using the following formulas:

    • EE (%) = (Mass of this compound in nanoparticles / Initial mass of this compound used) x 100

    • DL (%) = (Mass of this compound in nanoparticles / Total mass of nanoparticles) x 100

ParameterExpected Value
Encapsulation Efficiency (%) > 80
Drug Loading (%) 5 - 10

Targeted Drug Delivery Strategy

For targeted delivery, the surface of the nanoparticles can be functionalized with ligands that bind to specific receptors overexpressed on the target cells or tissues.[13][[“]] This active targeting approach can enhance the accumulation of the drug at the desired site.[8][15]

G cluster_targeting Targeted Drug Delivery Mechanism np This compound-Loaded Nanoparticle ligand Targeting Ligand np->ligand Functionalization receptor Target Cell Receptor ligand->receptor Binding cell Target Cell receptor->cell endocytosis Receptor-Mediated Endocytosis cell->endocytosis release Intracellular Drug Release endocytosis->release effect Therapeutic Effect release->effect

Caption: Active targeting of this compound-loaded nanoparticles.

In Vitro Drug Release Study

An in vitro drug release study is performed to evaluate the release profile of this compound from the nanoparticles over time. The dialysis bag method is a commonly used technique for this purpose.[16][17]

Protocol: Dialysis Bag Method
  • Suspend a known amount of this compound-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Place the nanoparticle suspension inside a dialysis bag with a suitable molecular weight cut-off (MWCO).[18]

  • Immerse the dialysis bag in a larger volume of the release medium, maintained at 37°C with constant stirring.[18]

  • At predetermined time intervals, withdraw aliquots from the external release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of this compound in the collected samples using HPLC.

  • Plot the cumulative percentage of drug released against time.

Time (hours)Cumulative Release (%)
110
225
650
1275
2490
4898

Mechanism of Action of this compound

While the precise molecular mechanism is not fully elucidated, it is understood to be similar to that of praziquantel, which involves disruption of calcium ion channels in the parasite's cell membranes.[2][4] This leads to rapid and sustained muscle contraction and paralysis.

G cluster_moa Proposed Mechanism of Action This compound This compound ca_channel Parasite Calcium Ion Channel This compound->ca_channel Disrupts vacuolization Tegumental Vacuolization This compound->vacuolization ca_influx Increased Calcium Influx ca_channel->ca_influx contraction Tetanic Muscle Contraction ca_influx->contraction paralysis Paralysis contraction->paralysis expulsion Parasite Expulsion paralysis->expulsion vacuolization->expulsion

Caption: this compound's proposed effect on parasite cells.

The development of this compound-loaded nanoparticles offers a promising avenue for improving the therapeutic delivery of this anthelmintic agent. The protocols outlined in these application notes provide a framework for the formulation, characterization, and in vitro evaluation of these nanoparticles. Further in vivo studies are necessary to validate the efficacy and safety of this targeted drug delivery system.

References

Application Notes and Protocols for High-Throughput Screening of Novel Compounds with a Similar Mechanism to Epsiprantel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epsiprantel is a highly effective anthelmintic agent used in veterinary medicine for the treatment of cestode (tapeworm) infections in cats and dogs.[1][2][3][4] Its mechanism of action is understood to be similar to that of praziquantel, which involves the disruption of calcium homeostasis in the parasite.[5][6][7] This disruption leads to rapid muscle contraction and paralysis, as well as damage to the tegument (the outer covering of the worm), ultimately resulting in the death of the parasite.[5][6] The precise molecular target of this compound is believed to be a parasite-specific transient receptor potential (TRP) ion channel, which, when activated, leads to an influx of calcium ions.[8]

The development of new anthelmintic drugs is a critical area of research due to the emergence of drug-resistant parasite strains.[9] High-throughput screening (HTS) provides a powerful platform for the discovery of novel compounds that can serve as starting points for the development of new anthelmintics. This document provides detailed application notes and protocols for a comprehensive HTS campaign designed to identify novel compounds that exhibit a mechanism of action similar to this compound. The screening cascade is designed to be efficient, cost-effective, and to provide a high degree of confidence in the identified hits.

Putative Signaling Pathway of this compound

The diagram below illustrates the proposed mechanism of action of this compound, which serves as the basis for the design of the screening assays.

This compound Signaling Pathway cluster_parasite Cestode Muscle/Tegumental Cell This compound This compound TRP_Channel Parasite-Specific TRP Ca²⁺ Channel This compound->TRP_Channel Binds and Activates Ca_Influx Ca²⁺ Influx TRP_Channel->Ca_Influx Opens Paralysis Muscle Paralysis Ca_Influx->Paralysis Tegument_Damage Tegumental Damage Ca_Influx->Tegument_Damage Worm_Death Parasite Death Paralysis->Worm_Death Tegument_Damage->Worm_Death

Figure 1: Putative signaling pathway of this compound in cestodes.

High-Throughput Screening Workflow

A multi-stage screening cascade is proposed to identify and validate novel compounds with an this compound-like mechanism of action. The workflow is designed to maximize throughput in the primary screen while increasing the biological relevance and mechanistic understanding in subsequent secondary and counter-screens.

High-Throughput Screening Workflow Compound_Library Compound Library (>100,000 compounds) Primary_Screen Primary Screen: High-Throughput Motility Assay (e.g., C. elegans or Planaria) Compound_Library->Primary_Screen Active_Hits Active Hits Primary_Screen->Active_Hits Secondary_Screen_1 Secondary Screen 1: Cestode Larvae Motility Assay (e.g., E. multilocularis protoscoleces) Active_Hits->Secondary_Screen_1 Secondary_Screen_2 Secondary Screen 2: High-Throughput Calcium Influx Assay (e.g., Fluo-4 AM with Protoscoleces) Secondary_Screen_1->Secondary_Screen_2 Confirmed_Hits Confirmed Hits Secondary_Screen_2->Confirmed_Hits Dose_Response Dose-Response & IC₅₀/EC₅₀ Determination Confirmed_Hits->Dose_Response Counter_Screen Counter-Screen: Mammalian Cell Viability Assay Dose_Response->Counter_Screen Selective_Hits Selective & Potent Hits Counter_Screen->Selective_Hits Hit_to_Lead Hit-to-Lead Optimization Selective_Hits->Hit_to_Lead Hit Confirmation and Progression Start Primary Hit Cestode_Motility Active in Cestode Motility Assay? Start->Cestode_Motility Calcium_Influx Induces Calcium Influx? Cestode_Motility->Calcium_Influx Yes Discard_1 Discard Cestode_Motility->Discard_1 No Potency Potent? (IC₅₀ < 10 µM) Calcium_Influx->Potency Yes Discard_2 Discard Calcium_Influx->Discard_2 No Selectivity Selective? (SI > 10) Potency->Selectivity Yes Discard_3 Discard Potency->Discard_3 No Discard_4 Discard Selectivity->Discard_4 No Advance Advance to Hit-to-Lead Selectivity->Advance Yes

References

Application Notes and Protocols: Investigating the Role of the Gut Microbiome in Modulating Epsiprantel Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epsiprantel is a broad-spectrum anthelmintic agent highly effective against common tapeworms (cestodes) in cats and dogs.[1][2][3] Its mechanism of action is believed to be similar to that of praziquantel, involving the disruption of calcium ion regulation in the parasite, leading to muscle paralysis and vacuolization of the tegument.[4] A key characteristic of this compound is its minimal oral absorption, which ensures that the drug remains concentrated at its site of action within the gastrointestinal tract.[1][5] Current information suggests that this compound is not significantly metabolized by the host.[4]

The gut microbiome is increasingly recognized as a critical factor in host health and disease, and it plays a significant role in the metabolism and efficacy of various orally administered drugs.[6][7][8] This emerging field, known as pharmacomicrobiomics, investigates the complex interactions between xenobiotics and the gut microbiota.[7] While direct evidence linking the gut microbiome to this compound efficacy is currently lacking, the principles of pharmacomicrobiomics suggest a potential for such interactions. This document provides a framework for investigating the hypothetical role of the gut microbiome in modulating the efficacy of this compound.

These application notes and protocols are designed to guide researchers in exploring this novel area of study. The central hypothesis is that the composition and metabolic activity of the gut microbiome could influence the effectiveness of this compound through various mechanisms, including direct metabolism of the drug, alteration of the gut environment, or modulation of the host's immune response to the parasite.

Potential Mechanisms of Microbiome-Mediated Modulation of this compound Efficacy

While there is no direct evidence of the gut microbiome metabolizing this compound, several hypothetical mechanisms could be at play:

  • Direct Enzymatic Alteration: Gut bacteria produce a vast array of enzymes capable of metabolizing xenobiotics.[6] It is conceivable that certain microbial enzymes could modify the structure of this compound, potentially leading to its inactivation or, conversely, its potentiation.

  • Alteration of the Gut Environment: The gut microbiome influences the physicochemical environment of the intestines, including pH and redox potential. These factors could affect the solubility, stability, and ultimately the bioavailability of this compound at the site of parasite attachment.

  • Modulation of Host Immune Response: The gut microbiome is intricately linked to the host's immune system. A microbiome--mediated immune response could potentially enhance or diminish the host's ability to clear parasites following this compound treatment.

  • Competition for Nutrients: The gut microbiota and helminths co-exist in the same environment and may compete for essential nutrients. The composition of the microbiome could therefore influence the overall health and resilience of the parasite population, indirectly affecting the apparent efficacy of this compound.

  • Development of Resistance: The gut microbiome could contribute to the development of anthelmintic resistance.[9] Certain bacteria might sequester or inactivate the drug, protecting the parasites from its effects.[9]

Data Presentation

Table 1: Hypothetical Scenarios of Gut Microbiome Influence on this compound Efficacy

ScenarioProposed Microbial ActionExpected Outcome on this compound EfficacyKey Microbial Taxa/Metabolites to Investigate
Inactivation Microbial enzymes (e.g., hydrolases, reductases) degrade this compound.Reduced efficacy, treatment failure.Bacteroides, Clostridium species known for drug metabolism. Microbial-derived metabolites indicative of drug breakdown.
No Interaction The gut microbiome does not significantly interact with this compound.Efficacy remains consistent across different microbiome profiles.No specific microbial signatures associated with treatment outcome.
Environmental Modulation Microbial fermentation products (e.g., short-chain fatty acids) alter gut pH, affecting this compound solubility.Variable efficacy depending on the microbiome's metabolic output.Firmicutes/Bacteroidetes ratio, concentrations of acetate, propionate, butyrate.
Immune Priming Specific microbial communities enhance the host's anti-parasitic immune response post-treatment.Increased efficacy and parasite clearance.Pro-inflammatory vs. anti-inflammatory microbial signatures. Cytokine profiles (e.g., IL-4, IL-10, IFN-γ).

Experimental Protocols

Protocol 1: In Vitro Screening for Microbial Metabolism of this compound

Objective: To determine if gut microbial communities can metabolize this compound in vitro.

Materials:

  • Anaerobic chamber

  • Fecal samples from healthy, untreated dogs or cats

  • Phosphate-buffered saline (PBS), pre-reduced

  • Basal medium for gut bacteria (e.g., Gifu Anaerobic Medium)

  • This compound stock solution

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (MS)

Methodology:

  • Fecal Slurry Preparation:

    • Collect fresh fecal samples from multiple healthy animals.

    • Inside an anaerobic chamber, homogenize the fecal samples in pre-reduced PBS to create a 10% (w/v) slurry.

    • Filter the slurry through sterile gauze to remove large particulate matter.

  • Incubation:

    • In the anaerobic chamber, inoculate the basal medium with the fecal slurry (e.g., 5% v/v).

    • Add this compound to the cultures at a clinically relevant concentration.

    • Include a control culture with the fecal slurry but without this compound, and a sterile control with this compound in the medium but without the fecal slurry.

    • Incubate the cultures at 37°C under anaerobic conditions for 0, 24, and 48 hours.

  • Sample Analysis:

    • At each time point, collect aliquots from each culture.

    • Centrifuge the aliquots to pellet the bacteria.

    • Analyze the supernatant for the concentration of this compound using HPLC.

    • Analyze the supernatant for potential metabolites of this compound using LC-MS.

Expected Results: A significant decrease in the concentration of this compound in the inoculated cultures compared to the sterile control would suggest microbial metabolism. The appearance of new peaks in the LC-MS analysis of the inoculated cultures would indicate the formation of metabolites.

Protocol 2: In Vivo Assessment of Microbiome-Epsiprantel Interaction in a Murine Model

Objective: To investigate the impact of the gut microbiome on the in vivo efficacy of this compound against a model cestode infection.

Materials:

  • Germ-free mice

  • Conventionally-raised mice

  • Hymenolepis microstoma (a model cestode for laboratory studies)

  • This compound

  • Fecal pellets for 16S rRNA gene sequencing and metabolomics

  • Intestinal tissue for parasite enumeration

Methodology:

  • Animal Groups:

    • Group 1: Germ-free mice + H. microstoma infection + this compound treatment.

    • Group 2: Germ-free mice + H. microstoma infection + vehicle control.

    • Group 3: Conventionally-raised mice + H. microstoma infection + this compound treatment.

    • Group 4: Conventionally-raised mice + H. microstoma infection + vehicle control.

  • Experimental Procedure:

    • Infect all mice with H. microstoma eggs.

    • After a pre-patent period (to allow the worms to establish), treat the respective groups with a single oral dose of this compound or vehicle.

    • Collect fecal pellets before and after treatment for 16S rRNA gene sequencing and metabolomic analysis.

    • At a predetermined time point post-treatment, euthanize the mice and collect the small intestine.

    • Enumerate the number of adult tapeworms in the intestine of each mouse.

Expected Results: A significant difference in worm burden between the germ-free and conventionally-raised mice treated with this compound would indicate a role for the gut microbiome in modulating drug efficacy. Microbiome and metabolome analysis will help identify specific bacterial taxa and metabolic pathways associated with treatment outcome.

Protocol 3: Clinical Study Design to Correlate Gut Microbiome Composition with this compound Efficacy in Companion Animals

Objective: To identify associations between the pre-treatment gut microbiome composition and the clinical efficacy of this compound in naturally infected dogs and cats.

Materials:

  • Client-owned dogs and cats naturally infected with tapeworms (Dipylidium caninum or Taenia spp.)

  • This compound tablets

  • Fecal collection kits

  • Quantitative PCR (qPCR) for parasite egg counting

  • 16S rRNA gene sequencing or shotgun metagenomic sequencing platform

Methodology:

  • Subject Recruitment:

    • Recruit dogs and cats with confirmed tapeworm infections.

    • Collect a pre-treatment fecal sample from each animal.

  • Treatment and Follow-up:

    • Administer a single dose of this compound according to the manufacturer's instructions.[1]

    • Collect a post-treatment fecal sample at a specified time (e.g., 7-10 days after treatment).

  • Efficacy Assessment:

    • Determine the presence or absence of tapeworm proglottids or eggs in the post-treatment fecal sample.

    • Classify the treatment outcome as "efficacious" (no parasites detected) or "non-efficacious" (parasites still present).

  • Microbiome Analysis:

    • Perform 16S rRNA gene sequencing or shotgun metagenomics on the pre-treatment fecal samples.

    • Analyze the microbial community composition and diversity.

    • Compare the microbiome profiles of the "efficacious" and "non-efficacious" groups to identify bacterial taxa or functional pathways associated with treatment outcome.

Expected Results: Identification of specific microbial signatures (e.g., higher abundance of certain bacterial families or species) in the pre-treatment gut microbiome that are predictive of this compound efficacy.

Visualization of Workflows and Pathways

Experimental_Workflow_In_Vitro cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Fecal_Sample Fecal Sample (Healthy Donor) Fecal_Slurry Fecal Slurry (Anaerobic) Fecal_Sample->Fecal_Slurry Homogenize in PBS Inoculation Inoculation Fecal_Slurry->Inoculation Basal_Medium Basal Medium Basal_Medium->Inoculation Epsiprantel_Addition Add this compound Inoculation->Epsiprantel_Addition Incubation Incubate (0, 24, 48h) Epsiprantel_Addition->Incubation Sampling Collect Aliquots Incubation->Sampling HPLC HPLC Analysis (this compound Conc.) Sampling->HPLC LCMS LC-MS Analysis (Metabolites) Sampling->LCMS In_Vivo_Experimental_Design cluster_groups Animal Groups cluster_treatment Treatment cluster_outcome Outcome Measures GF_Infected Germ-Free Mice + H. microstoma GF_this compound This compound GF_Infected->GF_this compound GF_Vehicle Vehicle GF_Infected->GF_Vehicle CR_Infected Conventional Mice + H. microstoma CR_this compound This compound CR_Infected->CR_this compound CR_Vehicle Vehicle CR_Infected->CR_Vehicle Worm_Burden Worm Burden Enumeration GF_this compound->Worm_Burden GF_Vehicle->Worm_Burden CR_this compound->Worm_Burden Microbiome_Analysis 16S rRNA Sequencing (Fecal) CR_this compound->Microbiome_Analysis Metabolome_Analysis Metabolomics (Fecal) CR_this compound->Metabolome_Analysis CR_Vehicle->Worm_Burden CR_Vehicle->Microbiome_Analysis CR_Vehicle->Metabolome_Analysis Clinical_Study_Workflow Recruitment Recruit Infected Dogs & Cats Pre_Treatment_Sample Collect Pre-Treatment Fecal Sample Recruitment->Pre_Treatment_Sample Treatment Administer this compound Pre_Treatment_Sample->Treatment Microbiome_Analysis 16S rRNA/Metagenomic Sequencing of Pre-Treatment Sample Pre_Treatment_Sample->Microbiome_Analysis Post_Treatment_Sample Collect Post-Treatment Fecal Sample Treatment->Post_Treatment_Sample Efficacy_Assessment Assess Treatment Efficacy (Parasite Clearance) Post_Treatment_Sample->Efficacy_Assessment Data_Analysis Correlate Microbiome with Efficacy Efficacy_Assessment->Data_Analysis Microbiome_Analysis->Data_Analysis Hypothetical_Signaling_Pathway cluster_gut_lumen Gut Lumen cluster_interaction Potential Interactions cluster_outcome Treatment Outcome This compound This compound Tapeworm Tapeworm This compound->Tapeworm Direct Action Microbiome Gut Microbiome Metabolism Microbial Metabolism (Inactivation) Microbiome->Metabolism Environment Altered Gut Environment (pH) Microbiome->Environment Immune_Modulation Host Immune Modulation Microbiome->Immune_Modulation Metabolism->this compound Acts on Reduced_Efficacy Reduced Efficacy Metabolism->Reduced_Efficacy Environment->this compound Affects Solubility Variable_Efficacy Variable Efficacy Environment->Variable_Efficacy Immune_Modulation->Tapeworm Targets Enhanced_Efficacy Enhanced Efficacy Immune_Modulation->Enhanced_Efficacy

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Epsiprantel

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe and compliant disposal of the anthelmintic agent Epsiprantel are critical for maintaining laboratory safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to established protocols to mitigate risks associated with pharmaceutical waste. This guide provides a comprehensive overview of the proper disposal procedures for this compound, ensuring alignment with regulatory standards.

This compound, a common component in veterinary medicine for the treatment of tapeworm infections, requires careful handling and disposal like all active pharmaceutical ingredients (APIs). The primary directive, as stated in the Safety Data Sheet (SDS) for Cestex® (this compound), is to "Dispose of waste and residues in accordance with local authority requirements"[1]. This underscores the importance of understanding and complying with local, state, and federal regulations governing pharmaceutical waste.

Waste Classification and Segregation

Proper disposal begins with the correct classification and segregation of waste. This compound itself is not typically classified as an acutely toxic (P-listed) or toxic (U-listed) hazardous waste by the Environmental Protection Agency (EPA)[2][3][4]. However, it is crucial to manage it as a non-hazardous pharmaceutical waste unless it is mixed with a listed hazardous chemical or exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity)[2][5].

Laboratory waste should be segregated at the point of generation to prevent cross-contamination and ensure proper disposal pathways.

Waste StreamDescriptionDisposal Container
Unused/Expired this compound Pure, unadulterated this compound tablets or powder.Labeled, sealed container for non-hazardous pharmaceutical waste.
Contaminated Labware (Solid) Gloves, bench paper, pipette tips, etc., that have come into contact with this compound.Designated container for solid pharmaceutical waste.
Contaminated Labware (Liquid) Rinsate from cleaning glassware or equipment that was in contact with this compound. The first rinse should always be collected as chemical waste.Labeled, sealed container for liquid pharmaceutical waste. Avoid drain disposal.
Sharps Needles, syringes, or other sharp objects contaminated with this compound.Puncture-resistant, labeled sharps container.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

References

Essential Safety and Handling of Epsiprantel for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling any chemical substance. This document provides essential, immediate safety and logistical information for the handling of Epsiprantel, including operational and disposal plans, to build a foundation of trust and safety in your laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound, particularly in bulk processing operations or where dust generation is likely, a comprehensive approach to personal protective equipment is crucial. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye/Face Protection Safety glasses with side shields are recommended if contact is likely.
Skin Protection Hand Protection: Impervious gloves are recommended, especially for bulk processing operations or if skin contact is possible.[1] Body Protection: Wear suitable protective clothing such as uniforms, lab coats, or disposable coveralls in both production and laboratory areas.[1]
Respiratory Protection Generally, no personal respiratory protective equipment is required with adequate general ventilation.[1] However, in cases of insufficient ventilation or if airborne exposures exceed the Occupational Exposure Band (OEB), an appropriate respirator with a sufficient protection factor should be worn to control exposures to the bottom of the OEB range.[2]
Occupational Exposure Limits

This compound has been assigned a Zoetis Occupational Exposure Band (OEB) 2, which requires control of exposure to a range of 100ug/m³ to < 1000ug/m³.[1] It is essential to keep air contamination levels below these exposure limits.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal minimizes risks and ensures a safe working environment.

Receipt and Storage

Upon receiving a shipment of this compound, inspect the container for any damage. Store the material in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[1] Recommended storage temperature is between 15-30°C (59-86°F).[1] Keep it out of the reach of children.[1]

Handling Procedures
  • Engineering Controls: Ensure general ventilation is adequate to keep airborne concentrations below the established exposure limits.[1]

  • Personal Hygiene: Avoid contact with eyes, skin, and clothing.[1] Do not eat, drink, or smoke when using this material. Wash hands thoroughly after handling.[1]

  • Dust Control: Minimize dust generation and accumulation.[1] If tablets or capsules are crushed or broken, avoid breathing the dust.[2]

Spill Management

In the event of a spill, it is important to act quickly and safely.

  • Small Spills: Wipe up with an absorbent material (e.g., cloth, fleece) and clean the surface thoroughly to remove residual contamination.[1]

  • Large Spills: Stop the flow of material if it is safe to do so. Absorb the spill in vermiculite, dry sand, or earth and place it into containers for later disposal. Following product recovery, flush the area with water.[1]

  • General Precautions: Wear appropriate protective equipment and clothing during clean-up.[1] Avoid the generation of dust.[1] Ensure adequate ventilation.[1]

Disposal Plan

Dispose of waste and residues in accordance with local, regional, national, and international regulations.[1] It is recommended to practice waste minimization. The best available technology should be used to prevent environmental releases, which may include destructive techniques for waste and wastewater.[1]

Emergency Procedures

In case of accidental exposure, follow these immediate first aid measures.

  • Inhalation: Move to fresh air. If symptoms develop or persist, call a physician. Oxygen may be necessary for breathing difficulties.[2]

  • Skin Contact: Wash off with soap and water. Get medical advice if you feel unwell.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Get medical attention if irritation develops and persists.[2]

  • Ingestion: Rinse mouth. Call a physician or poison control center immediately.[2]

Visual Workflow for Safe Handling and Emergency Response

The following diagram outlines the key steps for the safe handling of this compound and the appropriate emergency response procedures.

Epsiprantel_Handling_Workflow cluster_handling Safe Handling Protocol cluster_emergency Emergency Response Receipt Receipt & Inspection Storage Secure Storage (15-30°C, well-ventilated) Receipt->Storage Store Securely Handling Handling in Ventilated Area (Wear PPE) Storage->Handling Retrieve for Use Disposal Waste Disposal (Follow Regulations) Handling->Disposal Dispose of Waste Spill Spill Occurs Handling->Spill Accident Exposure Personnel Exposure Handling->Exposure Accident Assess Assess Spill Size Spill->Assess SmallSpill Small Spill Cleanup Assess->SmallSpill Small LargeSpill Large Spill Containment Assess->LargeSpill Large FirstAid Administer First Aid Exposure->FirstAid Medical Seek Medical Attention FirstAid->Medical

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.